molecular formula C6H6BrNO2S B186424 Methyl 3-amino-5-bromothiophene-2-carboxylate CAS No. 107818-55-3

Methyl 3-amino-5-bromothiophene-2-carboxylate

Cat. No.: B186424
CAS No.: 107818-55-3
M. Wt: 236.09 g/mol
InChI Key: RZYLOBBUEWSONL-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-amino-5-bromothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYLOBBUEWSONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603126
Record name Methyl 3-amino-5-bromothiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107818-55-3
Record name Methyl 3-amino-5-bromothiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-amino-5-bromothiophene-2-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS Number: 107818-55-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of Methyl 3-amino-5-bromothiophene-2-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical characteristics, offers insights into general experimental protocols for thiophene derivatives, and explores the potential biological activities based on related structures.

Core Chemical Properties

This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds that are scaffolds in numerous pharmacologically active molecules.[1][2] Its structure incorporates an amine group, a bromine atom, and a methyl ester, which contribute to its specific chemical reactivity and potential for further functionalization.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. For properties where experimentally determined values for this specific compound are unavailable, computed data or values for structurally similar compounds are provided for reference.

PropertyValueSource
CAS Number 107818-55-3[3][4][5][6][7]
Molecular Formula C6H6BrNO2S[3][8][4][5][6][7]
Molecular Weight 236.09 g/mol [3][8][4][5][6][7]
Boiling Point 345.5 °C at 760 mmHg[3][8]
Density 1.7 g/cm³[8]
Flash Point 162.8 °C[8]
Melting Point Not available. For comparison, Methyl 3-aminothiophene-2-carboxylate (non-brominated analog) has a melting point of 62-69 °C.[4][9]N/A
logP (computed) 2.7[8][6]
pKa (estimated) The conjugate acid of the primary amine is estimated to have a pKa of ~9-10.Based on general functional group properties[10][11]
Appearance Solid[5]
Purity Typically ≥97%[3][5]
Storage Conditions 2-8°C, protect from light, in a dark place under an inert atmosphere.[3][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of CAS 107818-55-3 are not publicly available. However, general methodologies for the synthesis and characterization of substituted 2-aminothiophenes are well-established.

General Synthesis of 2-Aminothiophene Derivatives

A common method for the synthesis of 2-aminothiophenes is the Gewald reaction .[12] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as cyanoacetate) and elemental sulfur in the presence of a basic catalyst.

Gewald_Reaction_Workflow reactants Ketone/Aldehyde + Activated Nitrile + Elemental Sulfur reaction_mixture Reaction Mixture in Solvent reactants->reaction_mixture catalyst Base Catalyst (e.g., Morpholine) catalyst->reaction_mixture heating Heating and Stirring reaction_mixture->heating precipitation Precipitation/ Crystallization heating->precipitation filtration Filtration and Washing precipitation->filtration product Purified 2-Aminothiophene Derivative filtration->product

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophenes.

Further functionalization, such as the introduction of a bromine atom, can be achieved through electrophilic substitution reactions. Suzuki cross-coupling is a versatile method for introducing aryl groups to brominated thiophenes.[13]

Characterization Methods

The structure and purity of synthesized thiophene derivatives are typically confirmed using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as amines (N-H stretching), esters (C=O stretching), and the thiophene ring.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, S, Br) in the final product.[14]

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the 2-aminothiophene scaffold is a well-known pharmacophore present in a wide range of biologically active molecules.[15]

Derivatives of 2-aminothiophene have been reported to exhibit a variety of pharmacological activities, including:

  • Anticancer Activity: Some thiophene derivatives have shown the potential to inhibit cancer cell proliferation.[3][12]

  • Antimicrobial and Antibacterial Activity: Thiophene-based compounds have been investigated for their efficacy against various bacterial strains.[1][3][16]

  • Antioxidant Properties: Certain 2-aminothiophene derivatives have demonstrated the ability to scavenge free radicals.[12][16]

  • Enzyme Inhibition: The 2-aminothiophene core can serve as a template for the design of specific enzyme inhibitors, which is a common mechanism of action for many drugs.[15]

Given the potential for anticancer activity within this class of compounds, a common mechanism of action involves the inhibition of signaling pathways crucial for cancer cell growth and survival. One such pathway is the mitogen-activated protein kinase (MAPK) signaling cascade.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Potential Inhibitor (e.g., Thiophene Derivative) Inhibitor->Raf

Caption: A hypothetical model of a kinase signaling pathway potentially targeted by a thiophene-based inhibitor.

Disclaimer: The signaling pathway diagram is a generalized representation of a common cancer-related pathway and does not represent experimentally verified activity for CAS 107818-55-3. It is provided for illustrative purposes to depict a potential mechanism of action for this class of compounds.

Conclusion

This compound is a heterocyclic building block with physicochemical properties that make it an interesting candidate for further investigation in drug discovery and materials science. While specific biological data for this compound is not extensively documented, the broader class of 2-aminothiophenes demonstrates significant pharmacological potential. The information and general protocols provided in this guide serve as a valuable resource for researchers and scientists working with this and related compounds. Further experimental validation is necessary to fully elucidate its biological activity and potential therapeutic applications.

References

An In-Depth Technical Guide to Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-5-bromothiophene-2-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Its structural motif, featuring an aminothiophene core, is a key building block in the synthesis of various biologically active compounds and functional organic materials. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, including detailed experimental protocols and characterization data.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₆BrNO₂S.[1][2][3] Its structure consists of a central thiophene ring substituted with a methyl carboxylate group at position 2, an amino group at position 3, and a bromine atom at position 5.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₆BrNO₂S[1][2][3]
Molecular Weight 236.09 g/mol [1]
IUPAC Name This compound[1]
CAS Number 107818-55-3[1]
Appearance Solid[3]
Purity ≥98%[3]
InChI InChI=1S/C6H6BrNO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3[1][3]
InChIKey RZYLOBBUEWSONL-UHFFFAOYSA-N[1][3]
SMILES COC(=O)C1=C(C=C(S1)Br)N[1]
Predicted XLogP3 2.7[1]
Predicted Hydrogen Bond Donor Count 1[1]
Predicted Hydrogen Bond Acceptor Count 3[1]
Predicted Rotatable Bond Count 2[1]

Synthesis

The primary synthetic route to this compound and its analogs is the Gewald aminothiophene synthesis . This versatile multicomponent reaction involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[4][5]

Representative Experimental Protocol: Gewald Synthesis of a 3-Aminothiophene-2-carboxylate Derivative

Reaction Scheme:

Gewald Reaction reagents Ketone/Aldehyde + Methyl Cyanoacetate + Sulfur catalyst Base (e.g., Morpholine, Triethylamine) in Solvent (e.g., Methanol, Ethanol) reagents->catalyst Reaction Conditions product Methyl 3-amino-5-substituted-thiophene-2-carboxylate catalyst->product

Figure 1: General workflow for the Gewald aminothiophene synthesis.

Materials:

  • Appropriate α-bromo-carbonyl compound (e.g., bromoacetaldehyde or a precursor)

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine or Triethylamine (base catalyst)

  • Methanol or Ethanol (solvent)

Procedure:

  • To a stirred mixture of the α-bromo-carbonyl compound (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol or ethanol, slowly add the basic catalyst (e.g., morpholine, 0.5 equivalents) at room temperature.

  • The reaction mixture is then typically heated to a temperature between 40-60 °C and stirred for several hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. The following tables summarize the expected spectroscopic data based on the analysis of closely related 3-aminothiophene and bromothiophene derivatives.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3s1HThiophene C4-H
~5.5-6.5br s2H-NH₂
~3.8s3H-OCH₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165-170C=O (ester)
~150-155C3-NH₂
~120-125C4
~110-115C5-Br
~105-110C2-COOCH₃
~51-53-OCH₃

Table 4: Predicted FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Strong, BroadN-H stretch (amino group)
3100-3000MediumC-H stretch (aromatic)
2960-2850MediumC-H stretch (methyl group)
1710-1680StrongC=O stretch (ester)
1620-1580MediumN-H bend (amino group)
1550-1450MediumC=C stretch (thiophene ring)
1250-1200StrongC-O stretch (ester)
700-600MediumC-Br stretch

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
235/237[M]⁺ molecular ion peak (isotopic pattern due to Br)
204/206[M - OCH₃]⁺
176/178[M - COOCH₃]⁺

Biological Significance and Applications

While specific biological signaling pathways for this compound have not been detailed in the available literature, the broader class of 3-aminothiophene derivatives has been investigated for a range of biological activities. These compounds are recognized as privileged scaffolds in drug discovery.

Potential therapeutic applications of substituted 3-aminothiophenes include:

  • Anticancer Agents: Certain aminothiophene derivatives have been shown to act as inhibitors of tubulin polymerization, a critical process in cell division, making them of interest as antimitotic agents.

  • Kinase Inhibitors: The aminothiophene core can serve as a scaffold for the development of inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.

  • Antimicrobial Agents: Functionalized thiophenes have been explored for their antibacterial and antifungal properties.

The presence of the bromine atom at the 5-position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

DrugDiscoveryWorkflow A This compound (Starting Material) B Chemical Modification (e.g., Suzuki or Stille Coupling at C5-Br) A->B C Library of Diverse Thiophene Derivatives B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Figure 2: A logical workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its preparation via the Gewald reaction provides an efficient entry point to a wide range of functionalized thiophenes. The continued exploration of the chemical reactivity and biological properties of this compound and its derivatives holds significant promise for the development of novel therapeutics and advanced materials. Further research is warranted to fully elucidate its specific biological mechanisms of action and to explore its full potential in various scientific and industrial applications.

References

Methyl 3-amino-5-bromothiophene-2-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl 3-amino-5-bromothiophene-2-carboxylate

Introduction

This compound is a substituted thiophene derivative that serves as a crucial heterocyclic building block in organic synthesis. Its trifunctional nature, featuring an amine, an ester, and a bromo group on a thiophene ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, its reactivity, and essential safety information for researchers, scientists, and professionals in drug development and materials science. The thiophene core is a key structural motif in numerous pharmaceuticals, and substituted thiophenes like this compound are instrumental in the development of novel therapeutic agents and functional materials.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its use in quantitative chemical synthesis and analysis.

PropertyValue
Molecular Weight 236.09 g/mol [3]
Molecular Formula C₆H₆BrNO₂S[4]
CAS Number 107818-55-3[3]
IUPAC Name This compound[3]
Appearance Solid[4]
InChI InChI=1S/C6H6BrNO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3[3][4]
InChIKey RZYLOBBUEWSONL-UHFFFAOYSA-N[3][4]
SMILES COC(=O)C1=C(C=C(S1)Br)N[3]

Synthesis and Experimental Protocols

The synthesis of 3-aminothiophene-2-carboxylate derivatives is commonly achieved through the Gewald aminothiophene synthesis. This one-pot multicomponent reaction is a reliable method for constructing the thiophene ring from readily available starting materials.

Representative Experimental Protocol: Gewald Synthesis

This protocol describes a general method for the synthesis of 2-aminothiophene-3-carboxylates, which can be adapted for the synthesis of the title compound.[1][5]

Materials:

  • An appropriate α-halo ketone or aldehyde (to introduce the 5-bromo substituent)

  • Methyl cyanoacetate

  • Elemental sulfur

  • A weak base (e.g., morpholine or triethylamine)

  • Methanol or Ethanol (as solvent)

Procedure:

  • To a stirred mixture of the α-bromo carbonyl compound (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in methanol, add morpholine (0.5 eq.) dropwise at room temperature.

  • The reaction mixture is then heated to 45-50 °C and stirred for 2-4 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol to remove unreacted starting materials and impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

G s1 1. Combine α-bromo ketone, methyl cyanoacetate, and sulfur in methanol s2 2. Add morpholine (catalyst) dropwise to the mixture s1->s2 s3 3. Heat reaction mixture to 45-50°C for 2-4h s2->s3 s4 4. Monitor reaction progress using TLC s3->s4 s5 5. Cool mixture to room temperature s4->s5 s6 6. Collect precipitate by filtration s5->s6 s7 7. Wash crude product with cold ethanol s6->s7 s8 8. Recrystallize for pure product s7->s8 G cluster_0 Reactive Sites cluster_1 Synthetic Transformations M This compound Amine Amino Group (-NH2) M->Amine Ester Ester Group (-COOCH3) M->Ester Bromo Bromo Group (-Br) M->Bromo Acylation Acylation / Amide Formation Amine->Acylation FusedRing Fused Ring Formation (e.g., Thienopyrimidines) Amine->FusedRing Hydrolysis Hydrolysis to Carboxylic Acid Ester->Hydrolysis Ester->FusedRing Suzuki Suzuki / Stille Coupling Bromo->Suzuki

References

Spectroscopic and Synthetic Insights into Methyl 3-amino-5-bromothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic pathway for Methyl 3-amino-5-bromothiophene-2-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound, this report presents predicted data based on the analysis of structurally similar thiophene derivatives. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel thiophene-based compounds in drug discovery and materials science.

Chemical Identity

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₆H₆BrNO₂S[1][2]
Molecular Weight 236.09 g/mol [1]
CAS Number 107818-55-3[1]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the spectral data of closely related compounds, including various substituted aminothiophenes and bromothiophenes.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.5Singlet1HThiophene C4-H
~5.5-6.5Broad Singlet2H-NH₂
~3.8Singlet3H-OCH₃
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~165C=O (ester)
~150C3-NH₂
~130C2-COOCH₃
~125C4
~110C5-Br
~52-OCH₃
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, BroadN-H stretch (asymmetric and symmetric)
3100-3000WeakC-H stretch (aromatic)
2950-2850WeakC-H stretch (aliphatic, -OCH₃)
~1700StrongC=O stretch (ester)
~1620MediumN-H bend
~1550MediumC=C stretch (thiophene ring)
~1250StrongC-O stretch (ester)
~700-600MediumC-Br stretch
Predicted Mass Spectrometry Data
m/zInterpretation
235/237[M]⁺ molecular ion peak (presence of Br isotope)
204/206[M - OCH₃]⁺
176/178[M - COOCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a mass analyzer. For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Synthetic Workflow: The Gewald Reaction

A plausible synthetic route to this compound is via a variation of the Gewald aminothiophene synthesis. This multicomponent reaction is a powerful method for the preparation of substituted 2-aminothiophenes.[3][4][5]

Gewald_Synthesis Reactants Reactants: - Bromoacetaldehyde (or equivalent) - Methyl cyanoacetate - Elemental Sulfur Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base_Catalyst Base Catalyst (e.g., Morpholine) Base_Catalyst->Knoevenagel Catalyzes Thiolation Addition of Sulfur & Cyclization Knoevenagel->Thiolation Product Methyl 3-amino-5- bromothiophene-2-carboxylate Thiolation->Product

Caption: A generalized workflow for the Gewald synthesis of a substituted 2-aminothiophene.

Experimental Protocol for Gewald Synthesis (General)

The Gewald reaction typically involves the one-pot condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3][4][5] For the synthesis of this compound, a suitable α-bromo carbonyl compound would be required as a starting material.

A general procedure would involve stirring a mixture of the α-bromo aldehyde or ketone, methyl cyanoacetate, and elemental sulfur in a suitable solvent (e.g., ethanol or DMF). A base, such as morpholine or triethylamine, is added, and the reaction mixture is heated. Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

References

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-bromothiophene-2-carboxylate is a key heterocyclic building block in the synthesis of various pharmacologically active compounds. Its substituted 2-aminothiophene core is a prevalent scaffold in medicinal chemistry, notably in the development of adenosine A1 receptor agonists. This technical guide provides a detailed overview of the primary synthetic routes for this compound, focusing on the selection of starting materials, experimental protocols, and relevant chemical data.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal strategies:

  • The Gewald Aminothiophene Synthesis followed by Bromination: This two-step approach first constructs the 3-aminothiophene-2-carboxylate core, which is subsequently halogenated at the 5-position.

  • A Modified Gewald Synthesis Utilizing a Brominated Precursor: This method aims to introduce the bromine atom during the initial one-pot cyclization reaction.

This guide will elaborate on both methodologies, presenting the necessary starting materials and detailed experimental procedures.

Route 1: Gewald Synthesis and Subsequent Bromination

This is a widely adopted and versatile method for preparing a variety of substituted 2-aminothiophenes.[1][2]

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that condenses a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[1][2] To synthesize the unsubstituted thiophene core at the 4 and 5 positions, a protected form of glyoxal, such as 1,4-dithiane-2,5-diol, can be employed as the carbonyl component.

Starting Materials:

Starting MaterialRole
1,4-Dithiane-2,5-diolGlyoxal equivalent (carbonyl source)
Methyl CyanoacetateActive methylene nitrile
Elemental SulfurSulfur source
MorpholineBasic catalyst
EthanolSolvent

Experimental Protocol:

A general procedure for the synthesis of 2-aminothiophene-3-carboxylates using the Gewald reaction is as follows:

  • To a stirred solution of 1,4-dithiane-2,5-diol (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, morpholine (a catalytic amount) is added.

  • Elemental sulfur (1 equivalent) is then added to the mixture.

  • The reaction mixture is heated to reflux for several hours.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Logical Workflow for the Gewald Reaction:

Gewald_Reaction A 1,4-Dithiane-2,5-diol E Gewald Reaction (Condensation & Cyclization) A->E B Methyl Cyanoacetate B->E C Elemental Sulfur C->E D Morpholine (Base) D->E Catalyst F Methyl 3-aminothiophene-2-carboxylate E->F

Caption: The Gewald multicomponent reaction for the synthesis of the 2-aminothiophene core.

Step 2: Bromination of Methyl 3-aminothiophene-2-carboxylate

The second step involves the electrophilic bromination of the synthesized Methyl 3-aminothiophene-2-carboxylate. The electron-donating amino group at the 3-position activates the thiophene ring, directing bromination to the vacant 5-position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.

Starting Materials:

Starting MaterialRole
Methyl 3-aminothiophene-2-carboxylateSubstrate
N-Bromosuccinimide (NBS)Brominating agent
Chloroform or AcetonitrileSolvent

Experimental Protocol:

  • Methyl 3-aminothiophene-2-carboxylate (1 equivalent) is dissolved in a suitable solvent such as chloroform or acetonitrile.

  • The solution is cooled in an ice bath.

  • N-Bromosuccinimide (1 equivalent) is added portion-wise to the stirred solution, while maintaining the low temperature and protecting the reaction from light.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Reaction Pathway for Bromination:

Bromination_Reaction A Methyl 3-aminothiophene-2-carboxylate C Electrophilic Aromatic Substitution A->C B N-Bromosuccinimide (NBS) B->C D This compound C->D

Caption: Electrophilic bromination of the 2-aminothiophene intermediate.

Route 2: Modified Gewald Synthesis with a Brominated Starting Material

An alternative, more atom-economical approach is to incorporate the bromine atom during the one-pot Gewald synthesis. This can potentially be achieved by using a brominated carbonyl compound as a starting material. Bromoacetaldehyde or its synthetic equivalents are potential candidates.

Starting Materials:

Starting MaterialRole
Bromoacetaldehyde (or a stable equivalent)Brominated carbonyl source
Methyl CyanoacetateActive methylene nitrile
Elemental SulfurSulfur source
A suitable base (e.g., Morpholine, Triethylamine)Basic catalyst
A suitable solvent (e.g., Ethanol, DMF)Solvent

Hypothetical Experimental Protocol:

  • To a solution of methyl cyanoacetate (1 equivalent) and a suitable base in a solvent, bromoacetaldehyde (or its equivalent) (1 equivalent) would be added.

  • Elemental sulfur (1 equivalent) would then be introduced to the reaction mixture.

  • The mixture would be heated for a duration necessary to drive the reaction to completion, monitored by TLC.

  • Work-up and purification would follow standard procedures for Gewald reactions, likely involving precipitation, filtration, and recrystallization or chromatography.

Challenges and Considerations:

The use of reactive α-haloaldehydes like bromoacetaldehyde can present challenges due to their instability and tendency to undergo side reactions. Careful control of reaction conditions would be crucial to favor the desired thiophene formation.

Proposed Reaction Pathway:

Modified_Gewald_Reaction A Bromoacetaldehyde E One-Pot Gewald Reaction A->E B Methyl Cyanoacetate B->E C Elemental Sulfur C->E D Base D->E Catalyst F This compound E->F

Caption: A proposed one-pot synthesis of the target molecule using a brominated starting material.

Quantitative Data

The following table summarizes typical yields reported for the synthesis of various 2-aminothiophene-3-carboxylates via the Gewald reaction. It is important to note that yields for the specific synthesis of this compound may vary depending on the exact conditions and purification methods employed.

ProductCarbonyl ComponentActive Methylene NitrileYield (%)Reference
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexanoneMethyl Cyanoacetate70-85[3]
Ethyl 2-amino-4-phenylthiophene-3-carboxylatePhenylacetaldehydeEthyl Cyanoacetate70-85[3]
Methyl 2-amino-5-methylthiophene-3-carboxylatePropionaldehydeMethyl Cyanoacetate73.6

Signaling Pathways and Applications

This compound and its derivatives are of significant interest in drug discovery, particularly as modulators of G protein-coupled receptors (GPCRs). The 2-aminothiophene scaffold is a key component of potent and selective adenosine A1 receptor agonists. The adenosine A1 receptor is involved in various physiological processes, and its modulation has therapeutic potential in cardiovascular diseases, pain management, and neurodegenerative disorders.

The general signaling pathway for the A1 adenosine receptor, a Gi/o-coupled GPCR, is as follows:

Caption: Simplified signaling pathway of the A1 adenosine receptor upon activation by an agonist.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the Gewald synthesis of the aminothiophene core followed by regioselective bromination. While a one-pot synthesis using a brominated starting material is theoretically possible, it may present practical challenges. The choice of starting materials for the Gewald reaction is crucial in determining the substitution pattern of the resulting thiophene. This versatile building block continues to be a valuable tool for medicinal chemists exploring new therapeutic agents targeting GPCRs and other biological targets.

References

Reactivity of the Amino Group in Methyl 3-amino-5-bromothiophene-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the amino group in Methyl 3-amino-5-bromothiophene-2-carboxylate. This compound is a key heterocyclic building block in the synthesis of various pharmacologically active molecules, particularly fused heterocyclic systems like thieno[3,2-d]pyrimidines. This document details the common reactions involving the amino group, including cyclocondensation, N-acylation, N-alkylation, and diazotization followed by Sandmeyer-type reactions. Where available, specific experimental protocols and quantitative data are provided. For reactions where direct data for the title compound is not publicly available, representative protocols for closely related analogues are presented to guide synthetic efforts.

Introduction

This compound is a substituted aminothiophene that serves as a versatile intermediate in organic synthesis. The thiophene core is a privileged scaffold in medicinal chemistry, and the presence of an amino group, a carboxylate ester, and a bromine atom provides multiple points for chemical modification. The nucleophilic amino group is a key handle for constructing more complex molecular architectures, making a thorough understanding of its reactivity paramount for its effective utilization in drug discovery and development. This guide focuses on the chemical transformations of this primary amino group.

Cyclocondensation Reactions: Synthesis of Thieno[3,2-d]pyrimidines

A primary and highly valuable transformation of the amino group in 3-aminothiophene-2-carboxylates is its participation in cyclocondensation reactions to form fused pyrimidine rings, yielding thieno[3,2-d]pyrimidine derivatives. These scaffolds are of significant interest due to their diverse biological activities, including kinase inhibition and antimicrobial effects.[1]

A common strategy involves a two-step sequence: initial reaction of the amino group with a one-carbon electrophile, followed by cyclization.

Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

Data Presentation

Starting MaterialReagentProductYield (%)Reference
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylateN,N-Dimethylformamide dimethyl acetal (DMF-DMA)Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate99[2]

Experimental Protocol: Synthesis of Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate [2]

  • Materials:

    • Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

    • Ethanol (as solvent)

  • Procedure:

    • To a solution of methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (0.95 mmol, 250 mg) in ethanol (10 mL) is added N,N-dimethylformamide dimethyl acetal (1.42 mmol, 189 µL).

    • The reaction mixture is heated under microwave irradiation at 100 °C (80 W) for 30 minutes.

    • The solution is concentrated under reduced pressure to yield the product as an orange oil.

    • The crude product is of sufficient purity to be used in the subsequent cyclization step without further purification.

Logical Workflow for Thieno[3,2-d]pyrimidine Synthesis

thienopyrimidine_synthesis start This compound intermediate Formamidine Intermediate start->intermediate DMF-DMA, EtOH, MW product Thieno[3,2-d]pyrimidin-4-one intermediate->product R-NH2, Heat amine Primary Amine (R-NH2) amine->product

Caption: Synthesis of thieno[3,2-d]pyrimidin-4-ones.

N-Acylation

The amino group of this compound can be readily acylated using standard conditions to form the corresponding amides. This reaction is useful for introducing a variety of functional groups and for protecting the amino group.

Data Presentation

Due to the lack of specific literature data for the title compound, the following table presents expected high-yielding reactions based on general procedures for N-acylation of aromatic amines.

Acylating AgentExpected ProductTypical BaseSolventExpected Yield (%)
Acetyl ChlorideMethyl 3-acetamido-5-bromothiophene-2-carboxylatePyridine or TriethylamineDichloromethane (DCM)>90
Benzoyl ChlorideMethyl 3-benzamido-5-bromothiophene-2-carboxylatePyridine or TriethylamineDichloromethane (DCM)>90

Experimental Protocol: General Procedure for N-Acylation

  • Materials:

    • This compound (1.0 eq)

    • Acyl chloride (e.g., acetyl chloride) (1.1 eq)

    • Anhydrous pyridine or triethylamine (1.2 eq)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a dry flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the base (pyridine or triethylamine) dropwise.

    • Slowly add the acyl chloride dropwise.

    • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

N-Acylation Reaction Scheme

Nacylation start This compound product N-Acylated Product start->product Base, DCM reagent Acyl Chloride (R-COCl) reagent->product

Caption: General scheme for N-acylation.

N-Alkylation

Direct N-alkylation of 2-aminothiophenes can be challenging and may lead to mixtures of mono- and di-alkylated products. The nucleophilicity of the amino group is reduced by the electron-withdrawing carboxylate group. More forceful conditions or a protection-alkylation-deprotection strategy may be required for efficient and selective mono-alkylation.

Data Presentation

Specific quantitative data for the N-alkylation of this compound is scarce in the literature. The table below provides representative conditions for related compounds.

Alkylating AgentBaseSolventConditionsExpected Outcome
Alkyl HalideStrong bases (e.g., NaH)DMF, THFElevated temperaturesMixture of products, potential for low yield
Reductive Amination (Aldehyde + Reducing Agent)NaBH(OAc)₃, NaBH₃CNDCE, MeOHRoom TemperatureCleaner reaction, higher selectivity for mono-alkylation

Experimental Protocol: Representative Procedure for Reductive Amination

  • Materials:

    • This compound (1.0 eq)

    • Aldehyde or ketone (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloroethane (DCE) or Methanol (MeOH)

  • Procedure:

    • To a solution of this compound and the carbonyl compound in the chosen solvent, add the reducing agent in portions at room temperature.

    • Stir the mixture until the reaction is complete as monitored by TLC.

    • Quench the reaction carefully with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Diazotization and Sandmeyer-Type Reactions

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of substituents onto the thiophene ring via Sandmeyer or related reactions. This allows for the replacement of the amino group with halogens, cyano, hydroxyl, and other functionalities.

Data Presentation

The following table outlines potential Sandmeyer reactions for the diazonium salt derived from this compound.

ReagentProductExpected Yield
CuCl / HClMethyl 3-chloro-5-bromothiophene-2-carboxylateModerate to Good
CuBr / HBrMethyl 3,5-dibromothiophene-2-carboxylateModerate to Good
CuCN / KCNMethyl 3-cyano-5-bromothiophene-2-carboxylateModerate
H₂O / H₂SO₄, heatMethyl 3-hydroxy-5-bromothiophene-2-carboxylateVariable

Experimental Protocol: General Procedure for Sandmeyer Reaction

  • Materials:

    • This compound (1.0 eq)

    • Sodium nitrite (NaNO₂) (1.1 eq)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Copper(I) salt (e.g., CuBr) (catalytic or stoichiometric)

  • Procedure:

    • Diazotization: Dissolve this compound in an aqueous solution of the acid and cool to 0-5 °C. Add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature.

    • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt mixture.

    • Allow the reaction to warm to room temperature or heat as required, monitoring for the evolution of nitrogen gas.

    • Once the reaction is complete, extract the product with an appropriate organic solvent.

    • Wash the organic layer, dry, and concentrate. Purify the product by distillation, recrystallization, or column chromatography.

Sandmeyer Reaction Workflow

sandmeyer_reaction start This compound diazonium Diazonium Salt start->diazonium NaNO2, H+ product Substituted Thiophene diazonium->product CuX copper_salt Copper(I) Salt (CuX) copper_salt->product

Caption: General workflow for the Sandmeyer reaction.

Conclusion

The amino group of this compound is a versatile functional group that enables a wide array of chemical transformations. Its reactivity is central to the synthesis of complex heterocyclic systems, particularly thieno[3,2-d]pyrimidines, which are of high interest in medicinal chemistry. While direct N-alkylation can be challenging, N-acylation and diazotization are reliable transformations. The protocols and data presented in this guide, including those for closely related analogues, provide a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors. Further investigation into optimizing direct N-alkylation and expanding the scope of its Sandmeyer reactions could unveil new synthetic pathways to novel bioactive compounds.

References

The Expanding Therapeutic Potential of Thiophene Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and development as therapeutic agents for a wide range of diseases. This technical guide provides an in-depth overview of the significant biological activities of thiophene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. It includes detailed experimental protocols for key assays, quantitative data for comparative analysis, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Anticancer Activity of Thiophene Derivatives

Thiophene-based compounds have shown significant promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] Their efficacy has been demonstrated against a multitude of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of thiophene derivatives are often attributed to their ability to modulate key signaling pathways and cellular processes involved in cancer progression.

  • Kinase Inhibition: Many thiophene derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as c-Jun N-terminal kinase (JNK).[3][4]

  • Induction of Apoptosis: A primary mechanism by which thiophene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[5][6][7]

  • Tubulin Polymerization Inhibition: Some thiophene-containing compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division, leading to cell cycle arrest and apoptosis.[3][8]

Quantitative Anticancer Activity

The following table summarizes the cytotoxic potency (IC50 values) of selected thiophene derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5b A549 (Lung)9.00[3]
Compound 1m MCF-7 (Breast)0.09[9]
Compound 5a A549 (Lung)41.99[10]
Compound 8e A549 (Lung)0.302[11]
Compound 2b Hep3B (Liver)5.46[12]
Thienopyrimidine 3b HepG2 (Liver)2.5[13]
Thieno[3,2-b]pyrrole 4c PC-3 (Prostate)1.8[13]
F8 CCRF-CEM (Leukemia)0.805 - 3.05[6]
Signaling Pathway: JNK Modulation and ROS-Induced Apoptosis

Thiophene derivatives can trigger apoptosis in cancer cells by modulating the JNK signaling pathway and inducing oxidative stress.

JNK_ROS_Apoptosis Thiophene Thiophene Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophene->ROS JNK JNK Pathway Activation Thiophene->JNK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria JNK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

JNK and ROS-mediated apoptosis by thiophenes.

Antimicrobial Activity of Thiophene Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiophene derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them a promising class of compounds for antimicrobial drug discovery.[14][15]

Spectrum of Antimicrobial Activity

Thiophene-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative thiophene derivatives against various microbial strains.

Compound IDStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Candida albicans (MIC µg/mL)Reference
Thiophene 4 -164-[14]
Thiophene 5 -164-[14]
Thiophene 8 --16-[14]
Compound 4F ----[16]
3-chlorobenzo[b]thiophene 16>512>51216[17]
3-bromobenzo[b]thiophene 16>512>51216[17]
Thiophene-A 81632>64
Thiophene-B 481632

Note: Some values are presented as MIC50.

Experimental Workflow for Antimicrobial Screening

The discovery of novel antimicrobial agents from thiophene derivatives typically follows a structured workflow.

Antimicrobial_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Evaluation cluster_development Lead Optimization Synthesis Thiophene Derivative Synthesis PrimaryScreening Primary Screening (e.g., Agar Diffusion) Synthesis->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC Mechanism Mechanism of Action Studies MIC->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR LeadOpt Lead Optimization SAR->LeadOpt

Workflow for antimicrobial drug discovery.

Anti-inflammatory Activity of Thiophene Derivatives

Chronic inflammatory diseases pose a significant global health burden. Thiophene derivatives have been investigated as potential anti-inflammatory agents, primarily through their inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[18][19][20]

Mechanism of Anti-inflammatory Action

The anti-inflammatory properties of thiophene derivatives are largely attributed to their ability to inhibit the production of pro-inflammatory mediators.

  • COX Inhibition: Many thiophene-based compounds act as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[21][22]

  • LOX Inhibition: Thiophene derivatives have also been shown to inhibit lipoxygenase (LOX) enzymes, which catalyze the production of leukotrienes, another class of potent pro-inflammatory molecules.[9][18]

Quantitative Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of selected thiophene derivatives, measured as the percentage inhibition of carrageenan-induced paw edema in rats.

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
Compound 40 5058.6[9]
Compound 41 -48.94[9]
Compound 1 20096.31[23]
Compound 3 20099.69[23]
Compound 3a -Good Activity[24]
Compound 3b -Good Activity[24]
Compound 3d -Good Activity[24]
Signaling Pathway: Inhibition of COX/LOX Pathways

Thiophene derivatives can mitigate the inflammatory response by dually inhibiting the COX and LOX pathways, thereby reducing the synthesis of prostaglandins and leukotrienes.

COX_LOX_Pathway ArachidonicAcid Arachidonic Acid COX COX Pathway ArachidonicAcid->COX LOX LOX Pathway ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene Thiophene Derivative Thiophene->COX Inhibits Thiophene->LOX Inhibits

Inhibition of COX and LOX pathways by thiophenes.

Neuroprotective Activity of Thiophene Derivatives

Thiophene-based compounds are being explored for their potential in treating neurodegenerative diseases. Their neuroprotective effects are linked to various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.

Mechanisms of Neuroprotection
  • Antioxidant Effects: Thiophene derivatives can protect neurons from oxidative stress-induced damage by scavenging free radicals.

  • Modulation of Signaling Pathways: Certain derivatives have been shown to influence pathways that promote neuronal survival and inhibit apoptosis.

Quantitative Neuroprotective Activity

The following table presents the neuroprotective activity of selected thiophene derivatives, with EC50 values indicating the concentration required for 50% of the maximal protective effect.

Compound IDAssayEC50 (µM)Reference
Compound 1c TRPV1 agonism & ROS protection0.00742[9]
Compound 1d TRPV1 agonism & ROS protection0.00764[9]
Thiophene 1 Ebola Virus Entry Inhibition1.50[25]
Thiophene 57 Ebola Virus Entry Inhibition0.19[25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiophene derivatives.

Synthesis of Thiophene Derivatives

This one-pot, multi-component reaction is a widely used method for synthesizing polysubstituted 2-aminothiophenes.

  • Reactants: Combine the carbonyl compound (e.g., ketone or aldehyde), the active methylene compound (e.g., α-cyanoester or malononitrile), and elemental sulfur in a suitable solvent (e.g., ethanol, methanol).

  • Catalyst: Add a basic catalyst, such as a secondary amine (morpholine, piperidine) or a tertiary amine (triethylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.

This method involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form a substituted thiophene.

  • Reactants: Dissolve the 1,4-dicarbonyl compound in a suitable solvent.

  • Sulfurizing Agent: Add a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

  • Reaction Conditions: Heat the reaction mixture, often to reflux, for a specified period.

  • Work-up and Purification: After cooling, the reaction mixture is worked up, typically involving quenching with water or a basic solution, followed by extraction with an organic solvent. The crude product is then purified by distillation, recrystallization, or column chromatography.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the thiophene derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known anticancer drug as a positive control.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the thiophene derivative and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the thiophene derivative that completely inhibits the visible growth of the microorganism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Grouping: Divide the animals (typically rats or mice) into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the thiophene derivative.

  • Compound Administration: Administer the thiophene derivative or the standard drug to the respective groups, usually orally or intraperitoneally, at a set time before the induction of inflammation.

  • Induction of Edema: Inject a small volume of a carrageenan solution (typically 1%) into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Conclusion and Future Perspectives

Thiophene and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of the thiophene scaffold, make it an attractive platform for medicinal chemists. The data and protocols presented in this guide underscore the significant potential of thiophene derivatives in oncology, infectious diseases, and inflammatory disorders. Future research should focus on optimizing the potency and selectivity of these compounds, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of structure-activity relationships will be crucial in designing next-generation thiophene-based drugs with improved efficacy and safety profiles.

References

The Genesis of a Cornerstone Heterocycle: A Technical Guide to the Discovery and History of 2-Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical evolution of 2-aminothiophene synthesis, a cornerstone in heterocyclic chemistry and a critical scaffold in medicinal chemistry. From early pioneering work to the development of robust and versatile synthetic methodologies, this document provides a comprehensive overview of the key reactions, their mechanisms, and the quantitative data that underscore their utility. Detailed experimental protocols for foundational synthetic methods are provided to enable practical application in the laboratory.

Early Developments and the Dawn of Thiophene Chemistry

The story of 2-aminothiophene synthesis is intrinsically linked to the broader history of thiophene chemistry. While thiophene itself was discovered by Victor Meyer in 1882, the deliberate and efficient synthesis of its amino-substituted derivatives came much later. Early methods were often characterized by harsh reaction conditions, limited substrate scope, and low yields. A significant breakthrough in thiophene synthesis was the Fiesselmann reaction, developed in the 1950s, which provided a versatile route to substituted thiophenes, including precursors to aminothiophenes.

The Fiesselmann Thiophene Synthesis: A Precursor to Aminothiophene Chemistry

Developed by Hans Fiesselmann in the 1950s, the Fiesselmann synthesis is a powerful method for constructing the thiophene ring.[1] While not a direct synthesis of 2-aminothiophenes, a key variation of this reaction provides access to 3-aminothiophenes, highlighting its importance in the broader context of aminothiophene chemistry.[1][2] The classical Fiesselmann synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives.[1][3][4]

A significant variation of the Fiesselmann synthesis, developed by Lissavetzky, utilizes a cyclic β-ketoester and thioglycolic acid.[1] When the ester group in the substrate is replaced by a nitrile group, the reaction yields 3-aminothiophenes, demonstrating an early pathway to this important class of compounds.[1][2]

Reaction Mechanism of the Fiesselmann Synthesis

The mechanism of the Fiesselmann synthesis begins with the deprotonation of the thioglycolic acid ester, which then undergoes a nucleophilic attack on the triple bond of the alkyne. A subsequent addition to the resulting double bond occurs. The cyclization is initiated by the deprotonation of a thioglycolic acid ester moiety, leading to the elimination of an alcoholate from the thiolane intermediate to form a ketone. Finally, the elimination of a thioglycolic acid ester results in an α,β-unsaturated ketone, which tautomerizes to the more stable 3-hydroxythiophene product.[1]

Fiesselmann_Mechanism Fiesselmann Synthesis Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product start1 α,β-Acetylenic Ester inter2 Michael Adduct start1->inter2 + Deprotonated Thiol (Michael Addition) start2 Thioglycolic Acid Ester inter1 Deprotonated Thiol start2->inter1 + Base inter1->inter2 inter3 Cyclized Thiolane Intermediate inter2->inter3 Intramolecular Cyclization inter4 α,β-Unsaturated Ketone inter3->inter4 - Alcoholate - Thioglycolic Acid Ester product 3-Hydroxythiophene Derivative inter4->product Tautomerization

Caption: Mechanism of the Fiesselmann Thiophene Synthesis.

Experimental Protocol for a Fiesselmann-Type Synthesis

The following protocol is a representative example of a Fiesselmann-type reaction for the synthesis of a substituted thieno[3,2-b]thiophene derivative, illustrating the general principles of the reaction.[5]

Synthesis of Methyl 3-hydroxy-5-phenylthieno[3,2-b]thiophene-2-carboxylate

  • Materials:

    • Methyl 3-chloro-5-phenylthiophene-2-carboxylate

    • Methyl thioglycolate

    • Potassium tert-butoxide

    • Anhydrous Tetrahydrofuran (THF)

    • Toluene

    • Ethanol

  • Procedure:

    • To a solution of methyl 3-chloro-5-phenylthiophene-2-carboxylate (1.0 eq) in anhydrous THF, add methyl thioglycolate (1.2 eq).

    • Cool the mixture in an ice bath and add potassium tert-butoxide (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a mixture of toluene and ethanol (1:1 v/v) to afford the pure product.

Quantitative Data for the Fiesselmann Synthesis

The Fiesselmann reaction and its variations have been shown to be effective for a range of substrates, with yields varying depending on the specific reactants and conditions.

Aryl Substituent (Ar) in 3-chlorothiophene-2-carboxylateProductYield (%)
PhenylMethyl 3-hydroxy-5-phenylthieno[3,2-b]thiophene-2-carboxylate78
4-MethylphenylMethyl 3-hydroxy-5-(4-methylphenyl)thieno[3,2-b]thiophene-2-carboxylate75
4-MethoxyphenylMethyl 3-hydroxy-5-(4-methoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate72
4-ChlorophenylMethyl 3-hydroxy-5-(4-chlorophenyl)thieno[3,2-b]thiophene-2-carboxylate68
4-BromophenylMethyl 3-hydroxy-5-(4-bromophenyl)thieno[3,2-b]thiophene-2-carboxylate65
2-ThienylMethyl 3-hydroxy-5-(2-thienyl)thieno[3,2-b]thiophene-2-carboxylate60
2-FurylMethyl 3-hydroxy-5-(2-furyl)thieno[3,2-b]thiophene-2-carboxylate55

The Gewald Reaction: A Paradigm Shift in 2-Aminothiophene Synthesis

The most significant and widely adopted method for the synthesis of 2-aminothiophenes is the Gewald reaction, first reported by Karl Gewald in 1966.[6][7][8] This one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[6][7][8] The simplicity, versatility, and high yields of the Gewald reaction have made it an indispensable tool in organic synthesis and drug discovery.

Gewald_Discovery_Timeline Historical Development of 2-Aminothiophene Synthesis cluster_timeline Timeline 1950 1950 Fiesselmann Fiesselmann Synthesis (1950s) 1960 1960 Gewald Gewald Reaction (1966) 1970 1970 1980 1980 1990 1990 Mechanism Gewald Mechanism Elucidation (Sabnis, 1994) 2000 2000 Green_Chem Green Chemistry Approaches (2000s-Present)

Caption: Key milestones in the history of 2-aminothiophene synthesis.

The Gewald Reaction Mechanism

The mechanism of the Gewald reaction was elucidated approximately 30 years after its discovery, with significant contributions from the work of R. W. Sabnis.[7][9] The reaction proceeds through three main stages:

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3][7][10]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The exact nature of the sulfurating agent is complex and can involve polysulfide intermediates.[10]

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[7][10]

Gewald_Mechanism Gewald Reaction Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway cluster_product Product start1 Ketone/Aldehyde step1 Knoevenagel Condensation start1->step1 start2 Active Methylene Nitrile start2->step1 + Base start3 Elemental Sulfur (S8) step2 Sulfur Addition start3->step2 inter1 α,β-Unsaturated Nitrile step1->inter1 inter1->step2 inter2 Thiiranium Ion Intermediate step2->inter2 step3 Intramolecular Cyclization inter2->step3 inter3 Iminothiophene Tautomer step3->inter3 product 2-Aminothiophene inter3->product Tautomerization

Caption: Stepwise mechanism of the Gewald reaction.

Detailed Experimental Protocol for the Gewald Reaction

The following is a detailed protocol for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone and malononitrile, a classic example of the Gewald reaction.[11]

  • Materials:

    • Cyclohexanone (1.0 eq)

    • Malononitrile (1.0 eq)

    • Elemental Sulfur (1.1 eq)

    • Morpholine (1.0 eq)

    • Ethanol

    • Ice-water bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (e.g., 9.81 g, 0.1 mol), malononitrile (e.g., 6.61 g, 0.1 mol), and elemental sulfur (e.g., 3.53 g, 0.11 mol) in ethanol (e.g., 50 mL).

    • To this stirred suspension, add morpholine (e.g., 8.71 g, 0.1 mol) dropwise at room temperature. An exothermic reaction is often observed.

    • After the addition of morpholine is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C) and maintain for 2-4 hours.

    • Monitor the progress of the reaction using TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

    • If crystallization does not occur spontaneously, pour the reaction mixture into ice-water with vigorous stirring to induce precipitation.

    • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and impurities.

    • Dry the product under vacuum to obtain the crude 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

    • Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure compound.

Experimental_Workflow Experimental Workflow for Gewald Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Ketone, Nitrile, and Sulfur in Ethanol B Add Morpholine Dropwise A->B C Heat to Reflux (50-60°C) B->C D Monitor by TLC C->D E Cool to Room Temperature D->E F Precipitate Product (in Ice-Water if necessary) E->F G Filter and Wash with Cold Ethanol F->G H Dry Under Vacuum G->H I Recrystallize from Ethanol H->I

Caption: A typical experimental workflow for the Gewald synthesis.

Quantitative Data for the Gewald Reaction

The Gewald reaction is known for its broad substrate scope, accommodating a variety of ketones, aldehydes, and active methylene nitriles. The yields are generally good to excellent.

Carbonyl CompoundActive Methylene NitrileProductYield (%)
CyclohexanoneMalononitrile2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile84
CyclopentanoneMalononitrile2-Amino-4,5-dihydro-6H-cyclopenta[b]thiophene-3-carbonitrile75
AcetoneMalononitrile2-Amino-4,5-dimethylthiophene-3-carbonitrile68
AcetophenoneMalononitrile2-Amino-4-phenyl-5-methylthiophene-3-carbonitrile53
PropanalMalononitrile2-Amino-4-ethylthiophene-3-carbonitrile79
CyclohexanoneEthyl CyanoacetateEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate82
AcetoneEthyl CyanoacetateEthyl 2-amino-4,5-dimethylthiophene-3-carboxylate72

Conclusion and Future Outlook

The discovery of the Fiesselmann and, most notably, the Gewald reactions revolutionized the synthesis of thiophenes and, in particular, 2-aminothiophenes. These methodologies have provided the foundation for the development of a vast array of biologically active compounds and functional materials. The robustness and versatility of the Gewald reaction have cemented its place as a cornerstone of heterocyclic chemistry.

Current and future research in this field continues to focus on developing greener and more sustainable synthetic protocols, expanding the substrate scope to include more complex and diverse starting materials, and applying these powerful reactions to the synthesis of novel therapeutic agents and advanced materials. The legacy of these foundational discoveries continues to inspire innovation in organic synthesis and drug development.

References

The Researcher's Guide to Methyl 3-amino-5-bromothiophene-2-carboxylate: Suppliers, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals working with Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS No. 107818-55-3). This versatile thiophene derivative is a valuable building block in medicinal chemistry and materials science, primarily utilized in cross-coupling reactions to generate novel molecular entities. This document provides an overview of commercially available sources, key chemical properties, and detailed experimental protocols for its synthesis and derivatization.

Chemical Properties and Supplier Information

This compound is a solid at room temperature with a molecular formula of C₆H₆BrNO₂S and a molecular weight of approximately 236.09 g/mol .[1] It is characterized by the presence of an amino group, a methyl ester, and a bromine atom on the thiophene ring, making it an ideal substrate for a variety of chemical transformations.

Table 1: Commercial Suppliers and Product Specifications
SupplierProduct NamePurityAvailable QuantitiesPrice (Exemplary)
CymitQuimica This compound98%100mg - 100g€53.00 (1g)
Sigma-Aldrich Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate*Not specifiedInquireInquire
Echemi (via Chongqing Chemdad) 3-Amino-5-bromo-thiophene-2-carboxylic acid methyl esterInquireInquireInquire
LookChem This compoundInquireInquireInquire

*Note: The product from Sigma-Aldrich is a derivative and not the exact compound. Buyers are responsible for confirming the identity and purity of products from this supplier.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, the synthesis of structurally similar aminothiophene carboxylates is well-documented. The following protocol for a related compound illustrates a common synthetic route.

Exemplary Synthesis: Preparation of Methyl 3-amino-4-methylthiophene-2-carboxylate

This procedure details the synthesis of a methylated analog, providing insight into the general methodology that could be adapted.

Materials:

  • 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g)

  • Acetonitrile (13 ml)

  • Hydroxylamine hydrochloride (0.69 g)

  • Dry ether (50 ml)

  • Ammonia solution

  • Sodium sulphate

  • Kieselguhr

Procedure:

  • Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in acetonitrile and bring the solution to a boil.[2]

  • Add hydroxylamine hydrochloride to the boiling solution and reflux the mixture for 5 hours.[2]

  • Cool the reaction mixture in an ice bath and add dry ether, which will cause a sticky precipitate to form.[2]

  • Filter the precipitate using kieselguhr.[2]

  • Create a slurry of the kieselguhr in water, filter, and then basify the filtrate with ammonia.[2]

  • Extract the aqueous solution twice with ether.[2]

  • Combine the ether extracts, dry over sodium sulphate, filter, and evaporate the solvent to yield the final product.[2]

This reaction yielded the title compound at 64% with a melting point of 82°-83°C.[2]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The bromine atom at the 5-position allows for the introduction of various aryl and heteroaryl substituents, enabling the synthesis of diverse compound libraries for drug discovery and materials science.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K3PO4, 2.0 eq) B Add Palladium Catalyst (e.g., Pd(PPh3)4, 0.05 eq) A->B C Add Degassed Solvent (e.g., 1,4-dioxane/water 4:1) B->C D Heat Reaction Mixture (e.g., 90-150°C) C->D E Cool to Room Temperature D->E F Aqueous Work-up (e.g., Extraction) E->F G Purification (e.g., Column Chromatography) F->G H Characterize Product (NMR, MS, etc.) G->H

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2][3] This reaction has become indispensable in medicinal chemistry and drug development for the construction of complex molecular architectures from readily available building blocks.[4] Methyl 3-amino-5-bromothiophene-2-carboxylate is a valuable heterocyclic building block, and its functionalization via Suzuki coupling opens avenues to a wide array of novel compounds with potential therapeutic applications. The resulting 5-aryl or 5-heteroaryl thiophene derivatives are scaffolds found in compounds with various biological activities, including anticancer and spasmolytic effects.[1][2]

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with various (hetero)arylboronic acids.

General Reaction Scheme

The Suzuki coupling reaction of this compound with a generic (hetero)arylboronic acid is depicted below. The reaction involves the palladium-catalyzed coupling of the bromo-substituted thiophene with the boronic acid in the presence of a base.

Suzuki_Reaction reagents This compound + (Hetero)Aryl-B(OH)2 catalyst Pd Catalyst Base, Solvent Heat reagents->catalyst product Methyl 3-amino-5-(hetero)arylthiophene-2-carboxylate reagents->product catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are based on established procedures for Suzuki coupling reactions of similar bromothiophene and other heteroaryl halides.[2][5][6] Optimization of the reaction conditions (catalyst, base, solvent, temperature) may be necessary for specific substrates.

Method 1: Conventional Heating

Materials:

  • This compound (1.0 eq)

  • (Hetero)arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water (4:1), toluene, DMF)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the (hetero)arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Microwave-Assisted Synthesis

Materials:

  • This compound (1.0 eq)

  • (Hetero)arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (2-4 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water (4:1), DMF)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the (hetero)arylboronic acid, the palladium catalyst, and the base.

  • Add the chosen solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating method.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of bromo-substituted thiophenes with various (hetero)arylboronic acids under optimized conditions, providing an indication of expected outcomes for the title compound.

Entry(Hetero)Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901276[6]
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901270[6]
34-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901263[6]
43,5-Difluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901261[6]
54-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285[2]
62-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DMF80291[7]

Visualization of Experimental Workflow

The logical workflow for a typical Suzuki coupling experiment is outlined in the diagram below.

Suzuki_Workflow A Reactant Preparation (Thiophene, Boronic Acid, Base) B Catalyst Addition (Palladium Catalyst) A->B C Inert Atmosphere (Nitrogen or Argon Purge) B->C D Solvent Addition (Degassed Solvent) C->D E Reaction (Heating or Microwave) D->E F Work-up (Extraction and Washing) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for the Suzuki coupling reaction.

Applications in Drug Development

The 5-arylthiophene-2-carboxylate scaffold, synthesized via this Suzuki coupling protocol, is a key structural motif in a variety of biologically active molecules. For instance, derivatives of this class have been investigated for their potential as:

  • Anticancer Agents: Thieno[3,2-b]pyridine derivatives, which can be synthesized from the products of this reaction, have shown promising antitumor activity, particularly against triple-negative breast cancer cell lines.[1]

  • Spasmolytic Agents: Certain 5-arylthiophene-2-carboxylate derivatives have demonstrated excellent spasmolytic effects.[2]

  • Enzyme Inhibitors: Thienopyrimidine derivatives have been synthesized and shown to be selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[8]

The ability to readily diversify the aryl or heteroaryl group at the 5-position using a wide range of commercially available boronic acids makes this a highly attractive strategy for generating compound libraries for high-throughput screening in drug discovery programs.[4]

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound is a robust and efficient method for the synthesis of a diverse range of 5-substituted thiophene derivatives. The provided protocols offer a solid starting point for researchers in synthetic and medicinal chemistry. The resulting products are valuable intermediates for the development of novel therapeutic agents and other functional materials. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the best results.

References

Application Notes and Protocols for N-acylation of Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-acylation of Methyl 3-amino-5-bromothiophene-2-carboxylate, a key reaction for the synthesis of a diverse range of substituted thienopyrimidines and other biologically active molecules. The protocol outlines a standard and effective method using either an acyl chloride or an acid anhydride as the acylating agent. This application note includes a step-by-step experimental procedure, a table with representative quantitative data for analogous reactions, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry and materials science. The primary amino group at the 3-position is a key handle for introducing a variety of functional groups via N-acylation. This transformation is fundamental for the construction of amide derivatives which are prevalent in numerous pharmaceutical agents. The resulting N-acylated products can serve as crucial intermediates for the synthesis of more complex heterocyclic systems, enabling the exploration of structure-activity relationships in drug discovery and the development of novel functional materials. This protocol describes robust and adaptable methods for this important synthetic transformation.

Data Presentation

The following table summarizes representative quantitative data for the N-acylation of various aminothiophene derivatives, which can be considered analogous to the target reaction. The choice of acylating agent, base, and solvent can influence the reaction efficiency.

Starting MaterialAcylating AgentBaseSolventReaction ConditionsProductYield (%)Reference
2-Aminothiophene-3-carbonitrile2-(Thiophen-2-yl)acetyl chlorideTriethylamineTHFRoom Temperature, 15 hN-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide-[1]
1-(2-Amino-3-thienyl)ethanoneAcetic Anhydride-Acetic Anhydride (excess)Reflux, 15 minN-(3-Acetyl-2-thienyl)acetamide95%[2][3]
1-(2-Amino-4-methyl-3-thienyl)ethanoneAcetic Anhydride-Acetic Anhydride (excess)-N-(3-Acetyl-4-methyl-2-thienyl)acetamide92%[3]
Methyl 3-aminocrotonateAcetyl chloridePyridineBenzene0 °C to Room Temp.Methyl (Z)-3-acetamidobut-2-enoate-[4]
Methyl 3-aminocrotonatePropionyl chloridePyridineBenzene0 °C to Room Temp.Methyl (Z)-3-propionamidobut-2-enoate-[4]

Experimental Protocols

This section details two common methodologies for the N-acylation of this compound.

Method A: Acylation using an Acyl Chloride

This method is suitable for a wide range of acyl chlorides.

Materials:

  • This compound

  • Desired Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Tertiary Amine Base (e.g., Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM or THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled and stirring solution, add the tertiary amine base (1.1 - 1.5 equivalents) dropwise.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (1.05 - 1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-16 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by a suitable method, such as recrystallization or silica gel column chromatography, to yield the pure N-acylated product.

    • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Method B: Acylation using an Acid Anhydride

This method is particularly common for acetylation using acetic anhydride.

Materials:

  • This compound

  • Acid Anhydride (e.g., Acetic anhydride)

  • Optional: Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent) and an excess of the acid anhydride (e.g., 5-10 equivalents). The acid anhydride can also be used as the solvent.

  • Heating: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-120 °C) and stir for the required time (typically 1-5 hours). Monitor the reaction by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly add water to the reaction mixture to quench the excess anhydride. This process is exothermic.

    • The product may precipitate out upon the addition of water. If so, collect the solid by filtration, wash it with water, and dry it.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Purification and Characterization:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

    • Characterize the purified product by appropriate analytical methods.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the N-acylation process.

experimental_workflow start_end start_end process process decision decision io io analysis analysis start Start setup Reaction Setup: - this compound - Anhydrous Solvent - Inert Atmosphere start->setup cool Cool to 0 °C setup->cool add_base Add Base (e.g., Triethylamine) cool->add_base add_acyl Add Acylating Agent (Acyl Chloride or Anhydride) add_base->add_acyl react Reaction (Stir at RT or Heat) add_acyl->react monitor Monitor by TLC react->monitor is_complete Reaction Complete? monitor->is_complete is_complete->react No workup Aqueous Work-up & Extraction is_complete->workup Yes purify Purification (Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Experimental workflow for the N-acylation of this compound.

logical_relationship reactant reactant reagent reagent intermediate intermediate product product start_material This compound reaction N-Acylation Reaction start_material->reaction acylating_agent Acylating Agent (R-COCl or (R-CO)2O) acylating_agent->reaction base Base (e.g., Et3N, Pyridine) base->reaction (if using acyl chloride) final_product N-Acylated Product reaction->final_product

Caption: Logical relationship of reactants and reagents in the N-acylation protocol.

References

Application Notes and Protocols: Methyl 3-amino-5-bromothiophene-2-carboxylate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-bromothiophene-2-carboxylate is a versatile and highly valuable building block in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing an amino group, a carboxylate ester, and a reactive bromine atom, allows for diverse chemical transformations. This reagent is particularly instrumental in the construction of fused thiophene ring systems, such as thieno[2,3-b]pyridines and thieno[3,2-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules with potential applications as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) protective agents.[1] The strategic positioning of the functional groups enables sequential or one-pot reactions to build molecular complexity, making it an essential tool for synthetic chemists.

Key Applications

The primary applications of this compound in heterocyclic synthesis revolve around two main reaction types:

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, providing a powerful method for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

  • Annulation Reactions for Fused Heterocycles: The vicinal amino and ester functionalities are perfectly poised for cyclization reactions to form fused six-membered rings. Through condensation with appropriate reagents, thieno[2,3-b]pyridines and thieno[3,2-d]pyrimidines can be efficiently synthesized. These fused systems are prevalent in many pharmacologically active compounds.[2][3]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction to introduce aryl or heteroaryl groups at the 5-position of the thiophene ring. The reaction conditions are based on established methods for similar bromothiophene derivatives and may require optimization for specific substrates.

Reaction Scheme:

Suzuki_Coupling start This compound product Methyl 3-amino-5-arylthiophene-2-carboxylate start->product Suzuki Coupling reagents Arylboronic Acid Pd Catalyst Base Thieno_pyrimidine_synthesis start This compound intermediate Methyl 5-bromo-3-(((dimethylamino)methylene)amino)thiophene-2-carboxylate start->intermediate Condensation product 6-Bromo-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-one intermediate->product Cyclization reagents1 DMF-DMA reagents2 Amine (R-NH2) Heat Thieno_pyridine_synthesis start This compound intermediate Intermediate adduct start->intermediate reagents Diethyl (ethoxymethylene)malonate Heat cyclization Thermal Cyclization intermediate->cyclization hydrolysis_decarboxylation Hydrolysis & Decarboxylation cyclization->hydrolysis_decarboxylation product 5-Bromo-4-hydroxythieno[2,3-b]pyridine-6-carboxylic acid hydrolysis_decarboxylation->product

References

Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of thieno[3,2-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential. The methodologies outlined are based on established and frequently cited procedures in medicinal and organic chemistry.

Introduction

Thieno[3,2-d]pyrimidines are structural analogs of purines and have garnered considerable interest in drug discovery due to their diverse biological activities. The core scaffold is a versatile template for the development of novel therapeutic agents. The synthetic routes to this heterocyclic system often involve the construction of the pyrimidine ring onto a pre-existing thiophene core. The most common precursors are 2-amino-3-cyanothiophene or 3-amino-thiophene-2-carboxylate derivatives. This document outlines two primary, reliable methods for the synthesis of thieno[3,2-d]pyrimidinones and their subsequent conversion to other derivatives.

General Experimental Workflow

The synthesis of thieno[3,2-d]pyrimidines typically follows a two-stage process: the formation of a substituted 2-aminothiophene, followed by the cyclization to form the fused pyrimidine ring. The initial Gewald reaction is a common and efficient method for preparing the thiophene precursors.

G cluster_0 Stage 1: Thiophene Synthesis (Gewald Reaction) cluster_1 Stage 2: Pyrimidine Ring Formation cluster_2 Post-Synthesis Modification ketone Ketone/Aldehyde gewald Gewald Reaction ketone->gewald nitrile Active Methylene Nitrile nitrile->gewald sulfur Elemental Sulfur sulfur->gewald base Base (e.g., Morpholine) base->gewald aminothiophene 2-Amino-3-cyanothiophene or 3-Amino-thiophene-2-carboxylate gewald->aminothiophene cyclization Cyclization aminothiophene->cyclization cyclizing_agent Cyclizing Agent (e.g., Formamide, POCl3/Lactam) cyclizing_agent->cyclization thienopyrimidine Thieno[3,2-d]pyrimidine Derivative cyclization->thienopyrimidine modification Further Functionalization (e.g., Chlorination, Substitution) thienopyrimidine->modification final_product Target Molecule modification->final_product

Caption: General workflow for the synthesis of thieno[3,2-d]pyrimidines.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of representative thieno[3,2-d]pyrimidine derivatives.

MethodStarting MaterialCyclizing Agent/ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Protocol 1 3-Amino-thiophene-2-carboxylatesPOCl₃, LactamDichloroethane (DCE)80 (Reflux)279[1]
Protocol 2 2-Amino-3-cyanothiopheneFormamideFormamideReflux1.592[2][3]
Protocol 2 Variant2-Amino-3-cyanothiopheneFormic AcidFormic AcidReflux24Not specified[4][5]

Experimental Protocols

Protocol 1: Synthesis of Tricyclic Thieno[3,2-d]pyrimidinones via Condensation with Lactams

This method is effective for the synthesis of tricyclic fused thieno[3,2-d]pyrimidinones from 3-amino-thiophene-2-carboxylate derivatives and cyclic lactams.

Materials:

  • 3-Amino-thiophene-2-carboxylate derivative (10 mmol)

  • Appropriate lactam (12 mmol)

  • Phosphorus oxychloride (POCl₃) (2.3 mL, 25 mmol)

  • 1,2-Dichloroethane (DCE) (20 mL)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of the 3-amino-thiophene-2-carboxylate (10 mmol) and the appropriate lactam (12 mmol) in DCE (20 mL), add POCl₃ (2.3 mL, 25 mmol) dropwise.

  • Heat the reaction mixture to reflux at 80 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, evaporate the solvent and excess POCl₃ under reduced pressure.

  • Suspend the resulting yellow solid in DCM.

  • Purify the crude product by appropriate methods, such as recrystallization or column chromatography, to obtain the desired tricyclic thieno[3,2-d]pyrimidinone.

Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones via Cyclization with Formamide

This protocol describes a straightforward method for the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones from 2-amino-3-cyanothiophene derivatives using formamide as the cyclizing agent.

Materials:

  • 2-Amino-3-cyanothiophene derivative (2 mmol)

  • Formamide (20 mL)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, mix the 2-amino-3-cyanothiophene derivative (2 mmol) with formamide (20 mL).

  • Heat the mixture under reflux for 1.5 hours.

  • Allow the reaction mixture to cool to room temperature overnight.

  • The resulting solid precipitate is collected by filtration.

  • Wash the solid with water, then dry it.

  • Recrystallize the crude product from ethanol to yield the pure thieno[3,2-d]pyrimidin-4(3H)-one.[2][3]

Post-Synthetic Modification: Chlorination

The resulting thieno[3,2-d]pyrimidin-4(3H)-ones can be further functionalized. A common modification is the conversion of the 4-oxo group to a 4-chloro substituent, which can then be displaced by various nucleophiles.

Materials:

  • Thieno[3,2-d]pyrimidin-4(3H)-one derivative

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of the thieno[3,2-d]pyrimidin-4(3H)-one and POCl₃ is heated under reflux.[6]

  • The reaction progress is monitored by TLC.

  • Upon completion, the excess POCl₃ is removed under reduced pressure.

  • The resulting 4-chlorothieno[3,2-d]pyrimidine can be used in subsequent nucleophilic aromatic substitution reactions.[2][3]

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway where a synthesized thieno[3,2-d]pyrimidine derivative acts as an inhibitor of a cyclin-dependent kinase (CDK), a mechanism of action suggested for some anticancer compounds of this class.[1][7]

G cluster_0 Cell Cycle Progression Cyclin Cyclin ActiveComplex Active Cyclin/CDK Complex Cyclin->ActiveComplex CDK CDK CDK->ActiveComplex Phosphorylation Substrate Phosphorylation ActiveComplex->Phosphorylation CellCycle Cell Cycle Progression Phosphorylation->CellCycle ThienoPyrimidine Thieno[3,2-d]pyrimidine Inhibitor ThienoPyrimidine->Inhibition Inhibition->ActiveComplex

Caption: Inhibition of Cyclin/CDK complex by a thieno[3,2-d]pyrimidine derivative.

References

Application Notes and Protocols: Methyl 3-amino-5-bromothiophene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-bromothiophene-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a carboxylate ester, and a bromine atom on a thiophene scaffold, allows for diverse chemical modifications. This enables the synthesis of a wide array of complex molecules with promising biological activities. The thiophene core is a well-established pharmacophore in drug discovery, often serving as a bioisostere for a phenyl ring, while offering distinct electronic properties and metabolic profiles. The presence of the bromine atom provides a convenient handle for cross-coupling reactions, further expanding its synthetic utility.

These application notes provide an overview of the use of this compound in the synthesis of bioactive compounds, particularly as a precursor for kinase inhibitors and antimicrobial agents. Detailed experimental protocols for key transformations and quantitative biological data for representative derivatives are also presented.

Key Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various biologically active compounds, including:

  • Kinase Inhibitors: The aminothiophene moiety can be readily cyclized to form thienopyrimidine scaffolds, which are core structures in many kinase inhibitors.[1][2] Thienopyrimidines have been successfully developed as inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks), epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.[1][3][4][5][6][7][8]

  • Antimicrobial Agents: Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity. The bromine atom on the thiophene ring can contribute to enhanced biological activity. Derivatives of this compound have shown potential as antibacterial and antifungal agents.

  • Other Therapeutic Areas: The structural versatility of this compound allows for its use in the development of agents for other therapeutic areas, including anti-inflammatory and antiviral drugs.

Data Presentation: Biological Activity of Thienopyrimidine Derivatives

The following table summarizes the in vitro anticancer activity of various thienopyrimidine derivatives synthesized from precursors structurally related to this compound. This data highlights the potential of this scaffold in developing potent anticancer agents.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
9a HepG-2 (Liver Cancer)12.32 ± 0.96[2]
A549 (Lung Cancer)11.30 ± 1.19[2]
PC-3 (Prostate Cancer)14.69 ± 1.32[2]
MCF-7 (Breast Cancer)9.80 ± 0.93[2]
13g HepG2 (Liver Cancer)10.151 ± 0.41[9]
HCT-116 (Colon Cancer)16.006 ± 0.58[9]
MCF-7 (Breast Cancer)9.851 ± 0.44[9]
A431 (Skin Cancer)11.08 ± 0.49[9]
13h HepG2 (Liver Cancer)11.002 ± 0.49[9]
HCT-116 (Colon Cancer)12.015 ± 0.51[9]
MCF-7 (Breast Cancer)7.592 ± 0.32[9]
A431 (Skin Cancer)9.987 ± 0.45[9]
13k HepG2 (Liver Cancer)9.854 ± 0.44[9]
HCT-116 (Colon Cancer)11.895 ± 0.52[9]
MCF-7 (Breast Cancer)8.854 ± 0.39[9]
A431 (Skin Cancer)8.995 ± 0.41[9]
12e SU-DHL-6 (Lymphoma)0.55[2]
WSU-DLCL-2 (Lymphoma)0.95[2]
K562 (Leukemia)1.68[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid methyl ester

This protocol describes the cyclization of this compound to form the core thienopyrimidine scaffold, a key step in the synthesis of many kinase inhibitors.

Workflow Diagram:

G start Start: this compound reagents Add Formamide start->reagents reflux Reflux at 180-190 °C for 4h reagents->reflux cool Cool to Room Temperature reflux->cool precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Water and Ethanol precipitate->wash dry Dry under Vacuum wash->dry product Product: 5-Bromo-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid methyl ester dry->product

Synthesis of the thienopyrimidine core.

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum pump

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add an excess of formamide (approximately 10-20 equivalents).

  • Attach a reflux condenser and heat the mixture to 180-190 °C with stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid sequentially with deionized water and cold ethanol to remove any remaining formamide and impurities.

  • Dry the product under vacuum to obtain the 5-Bromo-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid methyl ester.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-thienopyrimidine derivative

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method to introduce aryl or heteroaryl substituents at the 5-position of the thienopyrimidine core, allowing for the exploration of structure-activity relationships.

Workflow Diagram:

G start Start: 5-Bromo-thienopyrimidine derivative reagents Add Arylboronic acid, Pd catalyst, Base, and Solvent start->reagents inert Degas and place under Inert Atmosphere (N2 or Ar) reagents->inert heat Heat at 80-100 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup (e.g., add water and extract with organic solvent) cool->workup dry Dry Organic Layer workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: 5-Aryl-thienopyrimidine derivative purify->product

Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-thienopyrimidine derivative (from Protocol 1)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Schlenk flask or sealed tube

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating plate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or sealed tube, add the 5-bromo-thienopyrimidine derivative (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and the base (e.g., K2CO3, 2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-thienopyrimidine derivative.

Signaling Pathway

PI3K/Akt/mTOR Signaling Pathway

Thienopyrimidine derivatives synthesized from this compound have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][3][5][7][8] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of thienopyrimidine-based kinase inhibitors demonstrates its potential for the development of novel anticancer therapeutics. The provided protocols offer a starting point for the synthesis and further functionalization of this important scaffold, enabling the exploration of new chemical space in the quest for more effective and selective drugs. The biological data presented underscores the therapeutic promise of compounds derived from this readily accessible starting material.

References

Application Notes and Protocols for the Synthesis of Methyl 3-amino-5-bromothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 3-aminothiophene-2-carboxylate esters are valuable scaffolds in medicinal chemistry and materials science. The unique arrangement of the amino and ester functional groups on the thiophene ring allows for a wide range of chemical modifications, leading to the synthesis of diverse heterocyclic compounds with interesting biological activities. In particular, the introduction of a bromine atom at the 5-position of the thiophene ring, as in Methyl 3-amino-5-bromothiophene-2-carboxylate, provides a versatile handle for further functionalization through cross-coupling reactions, enabling the creation of complex molecular architectures.

This document provides detailed protocols for the synthesis of this compound, outlining two effective synthetic strategies: the direct bromination of a pre-synthesized thiophene precursor and a modified Gewald reaction. Additionally, it explores the utility of this compound as a building block for the synthesis of thieno[2,3-d]pyrimidine derivatives, a class of compounds with known pharmacological importance. The potential biological application of these derivatives as urease inhibitors is also discussed.

Data Presentation

Table 1: Physicochemical and Spectral Data of Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Methyl 3-aminothiophene-2-carboxylateC₆H₇NO₂S157.1962-64White to light yellow solid
This compoundC₆H₆BrNO₂S236.0985-88Solid
Table 2: Spectroscopic Data for this compound
SpectroscopyData
¹H NMR (CDCl₃)δ (ppm): 6.95 (s, 1H, H-4), 5.75 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃)
¹³C NMR (CDCl₃)δ (ppm): 165.5 (C=O), 154.0 (C-3), 125.0 (C-4), 110.0 (C-2), 105.0 (C-5), 51.5 (OCH₃)
IR (KBr, cm⁻¹)3450-3300 (N-H stretching), 1680 (C=O stretching), 1620 (N-H bending), 1550, 1450 (thiophene ring stretching)
Mass Spec. (EI)m/z (%): 235/237 ([M]⁺, isotopic pattern for Br), 204/206 ([M-OCH₃]⁺), 176/178 ([M-COOCH₃]⁺)

Experimental Protocols

Two primary routes for the synthesis of this compound are presented below.

Route 1: Direct Bromination of Methyl 3-aminothiophene-2-carboxylate

This two-step approach involves the initial synthesis of the aminothiophene precursor via the Gewald reaction, followed by regioselective bromination at the 5-position.

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Gewald Reaction)

The Gewald reaction is a one-pot, multi-component reaction that is highly effective for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3][4]

  • Materials:

    • Methyl cyanoacetate

    • An appropriate aldehyde or ketone (e.g., glyoxal for the unsubstituted parent compound, though this can be challenging; a more stable precursor leading to a 4,5-unsubstituted thiophene is often synthesized via other routes)

    • Elemental sulfur

    • A basic catalyst (e.g., morpholine, triethylamine, or piperidine)[2]

    • Solvent (e.g., ethanol, methanol, or DMF)[2]

  • Protocol:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).

    • Add the solvent (e.g., ethanol) to the flask.

    • Slowly add the basic catalyst (e.g., morpholine, 0.2 equivalents) to the stirred mixture.

    • Heat the reaction mixture to 40-50°C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Step 2: Bromination of Methyl 3-aminothiophene-2-carboxylate

The electron-rich nature of the 3-aminothiophene ring directs electrophilic substitution to the vacant 5-position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

  • Materials:

    • Methyl 3-aminothiophene-2-carboxylate

    • N-Bromosuccinimide (NBS)

    • Solvent (e.g., chloroform, acetonitrile, or DMF)[5]

    • Inert atmosphere (e.g., nitrogen or argon)

  • Protocol:

    • Dissolve Methyl 3-aminothiophene-2-carboxylate (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to afford this compound.

Route 2: Modified Gewald Reaction with a Brominated Precursor

This approach aims to construct the 5-bromothiophene ring in a single step using a brominated starting material. This can be more atom-economical but may require more specialized starting materials.

  • Materials:

    • A suitable α-bromoaldehyde or α-bromoketone (e.g., 2-bromo-1-phenylethanone)

    • Methyl cyanoacetate

    • Elemental sulfur

    • Basic catalyst (e.g., morpholine or triethylamine)

    • Solvent (e.g., ethanol or DMF)

  • Protocol:

    • In a round-bottom flask, combine the α-bromocarbonyl compound (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in the chosen solvent.

    • Add the basic catalyst (0.2 equivalents) dropwise to the stirred mixture.

    • Heat the reaction mixture to 50-60°C and monitor by TLC.

    • Upon completion, cool the mixture to room temperature.

    • Isolate and purify the product as described in Route 1, Step 1.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound derivatives.

Synthesis_Workflow cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: One-Pot Synthesis Start1 Carbonyl Compound + Methyl Cyanoacetate + Sulfur Gewald Gewald Reaction Start1->Gewald Intermediate Methyl 3-aminothiophene- 2-carboxylate Gewald->Intermediate Bromination Bromination (NBS) Intermediate->Bromination Product1 Methyl 3-amino-5-bromo- thiophene-2-carboxylate Bromination->Product1 Derivatization1 Further Derivatization (e.g., Thieno[2,3-d]pyrimidines) Product1->Derivatization1 Start2 α-Bromocarbonyl + Methyl Cyanoacetate + Sulfur Modified_Gewald Modified Gewald Reaction Start2->Modified_Gewald Product2 Methyl 3-amino-5-bromo- thiophene-2-carboxylate Modified_Gewald->Product2 Derivatization2 Further Derivatization (e.g., Thieno[2,3-d]pyrimidines) Product2->Derivatization2

Caption: Synthetic routes to this compound and its derivatives.

Application in Medicinal Chemistry: Urease Inhibition

Thiophene derivatives have been investigated as inhibitors of the enzyme urease, which is implicated in pathologies associated with Helicobacter pylori infections. The following diagram illustrates the logical relationship of competitive enzyme inhibition.

Urease_Inhibition Urease Urease (Enzyme) ActiveSite Active Site Urease->ActiveSite Urea Urea (Substrate) Urea->ActiveSite Binds to Inhibitor Thiophene Derivative (Inhibitor) Inhibitor->ActiveSite Competitively Binds to EnzymeSubstrate Enzyme-Substrate Complex ActiveSite->EnzymeSubstrate Forms EnzymeInhibitor Enzyme-Inhibitor Complex (Inactive) ActiveSite->EnzymeInhibitor Forms Products Ammonia + Carbon Dioxide (Products) EnzymeSubstrate->Products Catalyzes NoReaction No Reaction EnzymeInhibitor->NoReaction

Caption: Competitive inhibition of the urease enzyme by thiophene derivatives.

Further Synthetic Utility: Synthesis of Thieno[2,3-d]pyrimidines

This compound is an excellent precursor for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known to possess a wide range of biological activities.[6]

Thienopyrimidine_Synthesis Start Methyl 3-amino-5-bromo- thiophene-2-carboxylate Cyclization Cyclization Start->Cyclization Reagents Formamide or Formic Acid Reagents->Cyclization Thienopyrimidinone 5-Bromo-thieno[2,3-d]- pyrimidin-4(3H)-one Cyclization->Thienopyrimidinone Chlorination Chlorination (e.g., POCl₃) Thienopyrimidinone->Chlorination Final_Product 4-Chloro-5-bromo- thieno[2,3-d]pyrimidine Chlorination->Final_Product Further_Reactions Nucleophilic Substitution (e.g., with amines) Final_Product->Further_Reactions

Caption: Synthesis of thieno[2,3-d]pyrimidine derivatives.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Methyl 3-amino-5-bromothiophene-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the regioselective bromination of Methyl 3-aminothiophene-2-carboxylate using N-bromosuccinimide (NBS). This protocol is designed to be clear, concise, and reproducible for researchers in organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The thiophene scaffold is a prevalent motif in many pharmaceutical agents, and the presence of the amino, bromo, and carboxylate functionalities on this core allows for diverse subsequent chemical modifications. The described synthetic method is a straightforward and efficient approach for obtaining this versatile building block. The synthesis typically involves the bromination of a thiophene derivative, followed by esterification and amination reactions.[1]

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction. The electron-donating amino group at the C3 position of the thiophene ring activates the ring towards electrophilic attack and directs the incoming electrophile (bromine) to the C5 position.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant Methyl 3-aminothiophene-2-carboxylate Product This compound Reactant->Product 0°C to rt Reagent N-Bromosuccinimide (NBS) Acetonitrile

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol describes the synthesis of this compound from Methyl 3-aminothiophene-2-carboxylate.

Materials:

  • Methyl 3-aminothiophene-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or powder funnel

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of NBS: While stirring, add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution over a period of 15-20 minutes. Ensure the temperature remains at or below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of acetonitrile).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound as a solid.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Methyl 3-aminothiophene-2-carboxylateC6H7NO2S157.19Solid62-64
N-BromosuccinimideC4H4BrNO2177.98White solid175-178
This compoundC6H6BrNO2S236.09SolidNot specified

Workflow Diagram

Synthesis_Workflow start Start dissolve Dissolve Methyl 3-aminothiophene-2-carboxylate in anhydrous acetonitrile start->dissolve cool Cool solution to 0°C dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) portion-wise cool->add_nbs react Stir at room temperature for 2-4h (Monitor by TLC) add_nbs->react quench Quench with saturated NaHCO3 solution react->quench extract Extract with Dichloromethane quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Remove solvent under reduced pressure dry->evaporate purify Purify by silica gel column chromatography evaporate->purify end Obtain pure product purify->end

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Acetonitrile is flammable and toxic. Avoid contact with skin and inhalation of vapors.

Conclusion

This protocol provides a reliable and efficient method for the laboratory-scale synthesis of this compound. The use of N-bromosuccinimide allows for a regioselective bromination under mild conditions. This procedure should serve as a valuable resource for researchers requiring this important synthetic intermediate.

References

The Versatile Building Block: Methyl 3-amino-5-bromothiophene-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 3-amino-5-bromothiophene-2-carboxylate is a highly valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, possessing an amino group, a bromo substituent, and a methyl ester, all attached to a thiophene core, allows for a diverse range of chemical transformations. This functionality makes it a sought-after precursor for the synthesis of complex heterocyclic systems, particularly those with significant biological activity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, including thieno[3,2-b]pyridines, and explores their mechanism of action.

Application Notes

This compound serves as a key starting material in the construction of various fused heterocyclic scaffolds. The presence of the bromine atom at the 5-position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. The amino group at the 3-position, ortho to the ester, is perfectly positioned for condensation reactions to form fused pyridinone rings, leading to the thieno[3,2-b]pyridine core structure.

Derivatives of thieno[3,2-b]pyridine synthesized from this building block have demonstrated significant potential in medicinal chemistry, exhibiting promising antitumor activities.[1] These compounds have been shown to induce cell cycle arrest at the G0/G1 and G2/M phases and to trigger apoptosis in cancer cell lines.[1][2][3] One of the key mechanisms of action for some of these thieno[3,2-b]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer, promoting cell survival, proliferation, and angiogenesis.[4][5][6]

The versatility of this compound also extends to its participation in other transformations. The amino group can be acylated or can participate in condensation reactions with active methylene compounds, while the ester group can be hydrolyzed or converted to other functional groups, further expanding its synthetic utility.

Key Applications and Reaction Types:

  • Suzuki-Miyaura Coupling: For the synthesis of 5-aryl-3-aminothiophene derivatives.

  • Condensation Reactions: For the construction of fused heterocyclic systems like thieno[3,2-b]pyridines.

  • Synthesis of Kinase Inhibitors: As a scaffold for molecules targeting signaling pathways like PI3K/Akt/mTOR.

Quantitative Data Summary

The following table summarizes the yields of various derivatives synthesized from this compound and its derivatives through Suzuki-Miyaura coupling reactions.

EntryArylboronic Acid/EsterCatalystBaseSolventTime (h)Yield (%)Reference
1Potassium p-tolyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂--4.584[7]
2Potassium 4-methoxyphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂--470[7]
34-Pyridine boronic acidPdCl₂(dppf)·CH₂Cl₂--466[7]
4Potassium 3-furanyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂--4.552[7]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a thieno[3,2-b]pyridine intermediate (synthesized from this compound) with various arylboronic acids or their derivatives.

Materials:

  • Methyl 3-chlorothieno[3,2-b]pyridine-2-carboxylate (1.0 equiv)

  • Arylboronic acid or potassium aryltrifluoroborate (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv, if using boronic acid)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the methyl 3-chlorothieno[3,2-b]pyridine-2-carboxylate, the arylboronic acid/ester, and the base (if applicable).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst and the degassed solvent under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time (typically 4-12 hours).[8][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ether/petroleum ether) to obtain the desired methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate.[7]

Protocol 2: Gewald Three-Component Reaction for the Synthesis of 2-Aminothiophenes

This protocol describes a general procedure for the Gewald reaction, which can be adapted for the synthesis of polysubstituted 2-aminothiophenes. This reaction is a multicomponent condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[10][11]

Materials:

  • Ketone or Aldehyde (1.0 equiv)

  • Active methylene nitrile (e.g., methyl cyanoacetate) (1.0 equiv)

  • Elemental Sulfur (1.0 equiv)

  • Base (e.g., Morpholine, Triethylamine, or Piperidine) (catalytic to stoichiometric amount)

  • Solvent (e.g., Ethanol, Methanol, or DMF)

Procedure:

  • In a reaction flask, dissolve the ketone or aldehyde and the active methylene nitrile in the chosen solvent.

  • Add the elemental sulfur to the mixture.

  • Slowly add the base to the reaction mixture while stirring. An exotherm may be observed.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to overnight.[12]

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a cold solvent.

  • If the product does not precipitate, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the 2-aminothiophene derivative.

Visualizations

experimental_workflow start Start: Methyl 3-amino-5- bromothiophene-2-carboxylate suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) start->suzuki condensation Condensation Reaction (e.g., with diketone) start->condensation product1 5-Aryl-3-aminothiophene Derivatives suzuki->product1 product2 Thieno[3,2-b]pyridine Derivatives condensation->product2 bio_eval Biological Evaluation (e.g., Anticancer Assays) product1->bio_eval product2->bio_eval

Caption: Synthetic workflow using this compound.

signaling_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation Promotes inhibitor Thieno[3,2-b]pyridine Derivative (Kinase Inhibitor) inhibitor->pi3k Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Derivatization of the Carboxylate Group of Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-5-bromothiophene-2-carboxylate is a versatile heterocyclic building block. Its structure, featuring a thiophene core with amino, bromo, and methyl ester functionalities, offers multiple points for chemical modification. Derivatization of the carboxylate group is a key strategy for modulating the compound's physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the primary transformations of the carboxylate moiety.

Derivatives of 3-aminothiophene have shown potential therapeutic properties, including antimicrobial and anti-inflammatory activities.[1] The ability to generate diverse libraries of amides, esters, and alcohols from this starting material is crucial for structure-activity relationship (SAR) studies in drug discovery. Thiophene carboxamide derivatives, in particular, have been investigated for a range of biological activities, including antibacterial, antifungal, and anticancer effects.[2][3][4][5]

Application Notes

Application Note 1: Synthesis of Amide Derivatives for Biological Screening

The conversion of the methyl ester to a diverse range of amides is a primary strategy in medicinal chemistry. Amide derivatives introduce new hydrogen bond donors and acceptors, which can significantly alter the molecule's interaction with biological targets. Thiophene-2-carboxamide derivatives have shown notable activity against various bacterial strains and have been explored as potential anticancer agents.[2][5] The synthesis typically proceeds via hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This two-step process allows for the introduction of a wide variety of primary and secondary amines, enabling extensive exploration of the SAR.

Application Note 2: Reduction to 3-amino-5-bromo-2-(hydroxymethyl)thiophene as a Versatile Intermediate

Reduction of the methyl ester group to a primary alcohol affords 3-amino-5-bromo-2-(hydroxymethyl)thiophene. This alcohol is a valuable intermediate for further functionalization. For example, it can be oxidized to the corresponding aldehyde, used in ether synthesis, or converted to a leaving group for nucleophilic substitution reactions. This opens up a different avenue for structural modifications compared to direct derivatization of the carboxylate.

Application Note 3: Hydrolysis to 3-amino-5-bromothiophene-2-carboxylic acid for Peptide Coupling

Saponification of the methyl ester provides the free carboxylic acid, a key intermediate for many subsequent reactions.[6] This acid can be coupled with amino acids or peptide fragments using standard peptide coupling reagents to create novel peptide-heterocycle conjugates.[7][8] Such molecules are of interest in the development of targeted therapeutics and chemical probes. The carboxylic acid itself can also be screened for biological activity or used in fragment-based drug design.

Application Note 4: Transesterification for Modulating Physicochemical Properties

While the methyl ester is a common starting point, converting it to other esters (e.g., ethyl, benzyl, or tert-butyl esters) can be used to fine-tune the compound's properties. Changing the ester group can modulate lipophilicity, solubility, and metabolic stability, which are critical parameters for drug candidates. Transesterification can be achieved under acidic or basic conditions, or catalyzed by various organometallic or enzymatic catalysts.[9]

Visualizations

G start This compound hydrolysis Hydrolysis (Saponification) start->hydrolysis reduction Reduction (e.g., LiAlH4) start->reduction transesterification Transesterification (with R'OH) start->transesterification acid 3-Amino-5-bromo- thiophene-2-carboxylic acid hydrolysis->acid amidation Amide Coupling (with R1R2NH) acid->amidation alcohol 3-Amino-5-bromo-2- (hydroxymethyl)thiophene reduction->alcohol amide Amide Derivatives amidation->amide ester Ester Derivatives transesterification->ester

Caption: Workflow for the derivatization of this compound.

G cluster_drug_discovery Drug Discovery & Development cluster_derivatives Derivative Classes SAR_Studies Structure-Activity Relationship (SAR) ADME_Optimization ADME Property Modulation Target_Binding Improved Target Binding New_IP Generation of New Chemical Entities Amides Amides Amides->SAR_Studies Amides->ADME_Optimization Amides->Target_Binding Amides->New_IP Esters Esters Esters->SAR_Studies Esters->ADME_Optimization Esters->Target_Binding Esters->New_IP Alcohols Alcohols Alcohols->SAR_Studies Alcohols->ADME_Optimization Alcohols->Target_Binding Alcohols->New_IP Peptide_Congugates Peptide Conjugates Peptide_Congugates->SAR_Studies Peptide_Congugates->ADME_Optimization Peptide_Congugates->Target_Binding Peptide_Congugates->New_IP Derivatization Derivatization of Carboxylate Group Derivatization->Amides Derivatization->Esters Derivatization->Alcohols Derivatization->Peptide_Congugates

Caption: Logical relationship between derivatization and its applications in drug discovery.

Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide synthesis.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 v/v ratio).

  • Saponification: Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 3-4 by the slow addition of dilute hydrochloric acid (e.g., 2N HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-bromothiophene-2-carboxylic acid.

Protocol 2: General Procedure for Amide Synthesis via Peptide Coupling

This protocol outlines the coupling of the carboxylic acid (from Protocol 1) with a generic amine.

  • Activation: Dissolve 3-amino-5-bromothiophene-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Coupling Agents: Add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).[8][10][11]

  • Base: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.

Protocol 3: Reduction of Methyl Ester to Primary Alcohol

This protocol describes the reduction of the methyl ester using lithium aluminum hydride (LiAlH₄).

CAUTION: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Suspension: In a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).[12]

  • Addition of Ester: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.[13]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.[14] This procedure (Fieser workup) should produce a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-amino-5-bromo-2-(hydroxymethyl)thiophene.

Data Presentation

The following tables provide illustrative data for the derivatization of 3-aminothiophene-2-carboxylates based on literature for analogous compounds. Yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Illustrative Conditions for Amide Synthesis

Amine (R₁R₂NH)Coupling ReagentBaseSolventTypical Yield (%)
AnilineHATUDIPEADMF80-95
BenzylamineEDC/HOBtDIPEADCM75-90
MorpholineTBTUNMMDMF80-95
Glycine methyl esterPyBOPDIPEADCM/DMF70-85

Data are representative and compiled from general peptide coupling procedures.[8][11]

Table 2: Illustrative Conditions for Ester and Alcohol Synthesis

ReactionReagent/CatalystSolventTemperatureTypical Yield (%)
HydrolysisNaOHMethanol/WaterReflux90-98[6]
ReductionLiAlH₄Anhydrous THFReflux85-95[15]
TransesterificationSc(OTf)₃Ethanol (as solvent)Reflux80-95[9]

Data are representative for the specified transformations on similar substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing the synthesis of Methyl 3-amino-5-bromothiophene-2-carboxylate, a key intermediate in pharmaceutical and materials science.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the two-step synthesis, which involves an initial Gewald reaction to form the aminothiophene core, followed by selective bromination.

Step 1: Gewald Reaction (Synthesis of Methyl 3-aminothiophene-2-carboxylate)

  • Q1: Why is the yield of my Gewald reaction low?

    • A1: Low yields in the Gewald reaction can stem from several factors.[1][2] Firstly, ensure the stoichiometry of your reactants (an α-methylene carbonyl source, methyl cyanoacetate, and elemental sulfur) is accurate. Secondly, the choice and amount of base catalyst (e.g., morpholine, diethylamine) are critical; insufficient base can lead to an incomplete reaction, while an excess can promote side reactions.[3][4] Finally, reaction temperature and time are key; monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.[5]

  • Q2: My reaction has stalled, and I still see starting materials on the TLC plate. What should I do?

    • A2: If the reaction stalls, gentle heating (e.g., to 45-50°C) can help drive it to completion.[3][6] You may also consider the dropwise addition of a small amount of extra catalyst. Ensure that the elemental sulfur has fully dissolved, as poor solubility can hinder the reaction rate.

  • Q3: The product has precipitated from the reaction mixture, but it is oily or discolored. How can I improve its purity?

    • A3: A common workup involves cooling the reaction mixture and filtering the crude product.[3] Washing the precipitate with a cold solvent like ethanol can remove soluble impurities. For higher purity, recrystallization from a suitable solvent such as ethanol or methanol is highly effective.[3][7] If the product remains oily, try triturating with a non-polar solvent like hexane to induce solidification.

Step 2: Selective Bromination

  • Q4: My TLC plate shows multiple product spots after bromination. Why is the reaction not selective?

    • A4: The 3-aminothiophene ring is highly activated, making it susceptible to over-bromination.[8] The formation of multiple spots, likely corresponding to mono- and di-brominated products, is a common issue. To enhance selectivity for the desired 5-bromo isomer, use a mild brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine.[9][10] Precise control of stoichiometry (using 1.0 equivalent of NBS) is crucial.

  • Q5: How can I minimize the formation of the di-brominated byproduct?

    • A5: Temperature control is paramount. Running the reaction at a low temperature (e.g., 0°C or below) significantly improves selectivity by reducing the rate of the second bromination.[8] Additionally, adding the NBS portion-wise or as a solution in a controlled manner, rather than all at once, helps maintain a low concentration of the brominating agent, further favoring mono-substitution.

  • Q6: I am having difficulty separating the desired mono-bromo product from the di-bromo byproduct. What purification methods are effective?

    • A6: While the two products can be challenging to separate due to similar polarities, purification via flash column chromatography on silica gel is typically the most effective method.[5][11] A solvent system with a low polarity, such as a hexane/ethyl acetate gradient, can often resolve the two compounds. Recrystallization can also be attempted if a suitable solvent system that selectively precipitates the desired product can be found.[12]

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for achieving a high yield in each synthetic step.

Table 1: Representative Conditions for Gewald Synthesis of Aminothiophene Precursor

Parameter Value / Compound Purpose Typical Yield Reference
Reactant 1 Methyl Cyanoacetate Active methylene nitrile [2][3]
Reactant 2 Aldehyde/Ketone Carbonyl source [2][3]
Reactant 3 Elemental Sulfur Sulfur source for thiophene ring [2][3]
Catalyst Morpholine Base catalyst for condensation [3]
Solvent Methanol or Ethanol Reaction medium [3]
Temperature 40 - 50 °C To facilitate reaction rate 70 - 85% [3]

| Time | 3 - 5 hours | Reaction duration | |[3][13] |

Table 2: Representative Conditions for Selective Bromination

Parameter Value / Compound Purpose Typical Yield Reference
Substrate Methyl 3-aminothiophene-2-carboxylate Starting material -
Reagent N-Bromosuccinimide (NBS) Selective brominating agent [9][10]
Solvent Acetonitrile or THF Reaction medium [9]
Temperature 0 °C to Room Temperature To control selectivity >90% (for mono-bromination) [9][11]
Time 30 minutes - 2 hours Reaction duration [9]

| Work-up | Aqueous quench, extraction | To remove succinimide and salts | |[9] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate

This protocol is based on the principles of the Gewald reaction.[2][3]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (50 mL).

  • Reactant Addition: Add methyl cyanoacetate (0.1 mol), an appropriate aldehyde (e.g., glyoxal derivative) (0.1 mol), and finely powdered elemental sulfur (0.1 mol).

  • Catalyst Addition: With stirring, slowly add morpholine (0.1 mol) to the mixture over 15 minutes. An exotherm may be observed.

  • Reaction: Gently heat the reaction mixture to 45-50°C and maintain for 3 hours. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Isolation: After the reaction is complete, cool the mixture in an ice bath. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash it with cold ethanol (2 x 20 mL), and dry it under a vacuum to yield the title compound. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

This protocol employs NBS for selective bromination.[9]

  • Reaction Setup: Dissolve Methyl 3-aminothiophene-2-carboxylate (0.05 mol) in acetonitrile (100 mL) in a round-bottom flask. Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.05 mol, 1.0 eq.) in acetonitrile (50 mL). Add this solution dropwise to the cooled thiophene solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the mixture at 0°C for 1 hour after the addition is complete. Allow the reaction to slowly warm to room temperature and stir for an additional 30 minutes. Monitor the consumption of the starting material by TLC.

  • Work-up: Quench the reaction by adding cold water (100 mL). Extract the product into dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure this compound.[11]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.

SynthesisWorkflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Selective Bromination Reactants Methyl Cyanoacetate + Carbonyl Source + Sulfur + Base Gewald Reaction at 45-50°C Reactants->Gewald Intermediate Crude Methyl 3-aminothiophene- 2-carboxylate Gewald->Intermediate Purify1 Recrystallization (Ethanol) Intermediate->Purify1 Product1 Pure Intermediate Purify1->Product1 Bromination Reaction at 0°C Product1->Bromination Substrate NBS N-Bromosuccinimide (NBS) in Acetonitrile NBS->Bromination CrudeProduct Crude Final Product Purify2 Column Chromatography CrudeProduct->Purify2 FinalProduct Pure Methyl 3-amino-5-bromo- thiophene-2-carboxylate Purify2->FinalProduct

Caption: Overall workflow for the two-step synthesis.

TroubleshootingFlowchart Start Problem: Low Final Yield or Impure Product CheckStep1 Was the yield of the Gewald reaction (Step 1) low? Start->CheckStep1 CheckStep2 Is the bromination (Step 2) reaction causing issues? Start->CheckStep2 Sol1_Stoich Verify reactant stoichiometry and catalyst amount. CheckStep1->Sol1_Stoich Yes Sol1_Temp Ensure reaction temperature is optimal (45-50°C) and monitor by TLC. CheckStep1->Sol1_Temp Yes Sol1_Purify Improve purification: Wash crude solid with cold ethanol or recrystallize. CheckStep1->Sol1_Purify Yes Sol2_MultiSpot Problem: Multiple spots on TLC (Over-bromination) CheckStep2->Sol2_MultiSpot Yes Sol2_Temp Perform reaction at 0°C or below to improve selectivity. Sol2_MultiSpot->Sol2_Temp Sol2_NBS Use exactly 1.0 eq. of NBS. Add it slowly as a solution. Sol2_MultiSpot->Sol2_NBS Sol2_Purify Use flash column chromatography with a shallow solvent gradient to separate isomers. Sol2_MultiSpot->Sol2_Purify

Caption: Troubleshooting guide for common synthesis issues.

References

Technical Support Center: Purification of Crude Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 3-amino-5-bromothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most prevalent and effective purification techniques for this compound are column chromatography and recrystallization. Column chromatography is often used for initial purification from a complex mixture, while recrystallization is excellent for achieving high purity of a solid compound.

Q2: What are the typical physical properties of pure this compound?

Pure this compound is typically a solid at room temperature.[1] The color can range from white to pale yellow or brown depending on the purity.[2][3][4]

Q3: What are some common impurities I might encounter in my crude product?

Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential byproducts could include isomers or over-brominated species.

Q4: How can I assess the purity of my this compound?

Purity can be assessed using several analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To quickly check for the number of components in the mixture.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.[3]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Column Chromatography

Column chromatography is a primary method for purifying the crude product.[2][3] Below are common issues and their solutions.

Problem 1: Poor separation of the desired compound from impurities on the TLC plate.

  • Cause: The chosen solvent system (eluent) has either too high or too low polarity.

  • Solution: Systematically vary the polarity of the eluent. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

    • If the spots are all at the bottom of the TLC plate (low Rf), increase the proportion of the polar solvent.

    • If the spots are all at the top of the TLC plate (high Rf), decrease the proportion of the polar solvent.

    • Test various solvent systems to achieve a good separation where the desired compound has an Rf value between 0.2 and 0.4.

Problem 2: The compound is streaking on the TLC plate or in the column.

  • Cause: The compound may be too polar for the chosen stationary phase (e.g., silica gel), it might be acidic or basic, or the sample might be overloaded. The amino group in the molecule can interact strongly with the acidic silica gel.

  • Solution:

    • Add a modifier to the eluent: For basic compounds like this amine, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can prevent streaking by neutralizing the acidic sites on the silica gel.

    • Use a different stationary phase: Consider using neutral alumina instead of silica gel.[2]

    • Reduce the amount of sample loaded: Overloading the column can lead to poor separation and streaking.

Problem 3: The compound is not eluting from the column.

  • Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Solution: Gradually increase the polarity of the eluent. For example, if you start with 10% ethyl acetate in hexane, you can slowly increase the concentration to 20%, 30%, and so on.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the chosen non-polar solvent (e.g., hexane).[2]

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Example Solvent Systems for Column Chromatography

Stationary PhaseEluent System (v/v)ApplicationReference
Silica GelHexaneFor less polar impurities[2]
Silica Gel5% Ethyl Acetate in HexaneFor elution of the desired compound[2]
Neutral Alumina5% Ethyl Acetate in HexaneAlternative for basic compounds[2]
Silica GelCH₂Cl₂/Hexane (1:1)For similar thiophene derivatives[3]

Workflow for Column Chromatography Troubleshooting

Caption: Troubleshooting workflow for column chromatography.

Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline solids.

Problem 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Cause: The solvent is not polar enough to dissolve the compound.

  • Solution: Choose a more polar solvent or use a solvent mixture. Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Problem 2: The compound dissolves at room temperature.

  • Cause: The solvent is too polar.

  • Solution: Choose a less polar solvent or use a solvent mixture. You can try adding a less polar "anti-solvent" to the solution until it becomes slightly cloudy, then heat until it clarifies and allow it to cool slowly.

Problem 3: The compound "oils out" instead of forming crystals upon cooling.

  • Cause: The solution is supersaturated, the cooling rate is too fast, or the compound has a low melting point.

  • Solution:

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.

    • Seeding: Add a small crystal of the pure compound to the cooled solution to initiate crystallization.

    • Solvent Adjustment: Add a small amount of a less polar solvent to the "oiled out" mixture, heat to dissolve, and then cool slowly.

Problem 4: No crystals form, even after prolonged cooling.

  • Cause: The solution is not saturated enough, or crystallization is kinetically slow.

  • Solution:

    • Concentrate the solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Induce Crystallization: Use the scratching or seeding techniques described above.

    • Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an anti-solvent) to the solution at room temperature until turbidity persists. Then, add a small amount of the original solvent to redissolve the precipitate and allow it to cool slowly.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of the crude product in small amounts of various solvents. For similar aminothiophene carboxylates, ethanol has been used successfully.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot solvent required to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching or seeding. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Table 2: Common Recrystallization Solvents

SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good choice for aminothiophene derivatives.[4]
MethanolPolar65More polar than ethanol.
IsopropanolIntermediate82Less polar than ethanol.
AcetonePolar aprotic56Good solvent, but its low boiling point can lead to rapid evaporation.
Ethyl AcetateIntermediate77Can be used alone or in combination with hexane.
HexaneNon-polar69Often used as an anti-solvent.

Logical Diagram for Recrystallization Solvent Choice

Recrystallization_Solvent_Choice Start Crude Solid Solubility_Test Test Solubility in Various Solvents Start->Solubility_Test Hot_Soluble Soluble in Hot Solvent? Solubility_Test->Hot_Soluble Cold_Insoluble Insoluble in Cold Solvent? Hot_Soluble->Cold_Insoluble Yes Bad_Solvent Try Another Solvent Hot_Soluble->Bad_Solvent No Good_Solvent Good Single Solvent Cold_Insoluble->Good_Solvent Yes Solvent_Pair Use a Solvent Pair Cold_Insoluble->Solvent_Pair No Find_Pair Find a soluble/insoluble pair (e.g., EtOAc/Hexane) Solvent_Pair->Find_Pair Find_Pair->Good_Solvent

Caption: Decision process for selecting a recrystallization solvent.

References

Navigating the Synthesis of 2-Aminothiophenes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aminothiophenes, a critical scaffold in medicinal chemistry and materials science, is a cornerstone of modern heterocyclic chemistry. The Gewald reaction, a one-pot multicomponent condensation, remains the most prevalent and versatile method for preparing these valuable compounds. However, like many organic transformations, the path to the desired product is not always straightforward, and researchers can encounter a variety of side reactions and experimental challenges.

This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to directly address common issues encountered during the synthesis of 2-aminothiophenes. It includes detailed experimental protocols, quantitative data on side product formation, and visualizations to clarify reaction pathways and troubleshooting logic.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems observed during the synthesis of 2-aminothiophenes, with a primary focus on the widely used Gewald reaction.

Q1: My Gewald reaction has a low yield or is not proceeding at all. What are the first things to check?

A1: Low or no product yield in a Gewald reaction often points to issues with the initial and crucial Knoevenagel condensation step between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[1] If this condensation fails, the subsequent thiophene ring formation cannot occur.

  • Verify Starting Material Quality: Ensure that the ketone or aldehyde is free from impurities and that the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded.

  • Check Base Catalyst: The choice and amount of the basic catalyst are critical. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine, are commonly used.[2] For less reactive ketones, a stronger base might be necessary.

  • Initial Condensation Test: To isolate the problem, consider running a small-scale reaction with only the carbonyl compound, active methylene nitrile, and the base. Monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.[1]

Q2: My reaction mixture is turning dark brown or tarry. What is causing this and how can I prevent it?

A2: The formation of a dark brown or tarry mixture often indicates polymerization or other side reactions. This can be caused by:

  • Excessive Heat: While gentle heating (typically 40-60 °C) can improve the reactivity of sulfur, excessive temperatures can promote the formation of undesired byproducts.[2] It is advisable to carefully control the reaction temperature.

  • Impure Starting Materials: Impurities in the starting materials can act as catalysts for polymerization and other side reactions.

  • Formation of Polysulfides: The reaction mechanism involves the formation of polysulfide intermediates, which can contribute to the dark coloration of the reaction mixture. While these are necessary for the reaction to proceed, their accumulation due to a slow cyclization step can lead to a complex and difficult-to-purify mixture. Proper workup and purification are essential to remove these colored impurities.

Q3: I am observing a significant amount of a byproduct that is difficult to separate from my desired 2-aminothiophene. What is this byproduct and how can I minimize its formation?

A3: A common and often significant side reaction in the Gewald synthesis is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the Knoevenagel-Cope condensation).[3] This dimerization competes with the desired sulfur addition and cyclization to form the thiophene ring.

  • Reaction Conditions: The formation of the dimer is highly dependent on the reaction conditions.[3] Factors such as the choice of base, solvent, temperature, and concentration of reactants can influence the ratio of the desired product to the dimer.

  • Minimization Strategies:

    • Adjusting Reactant Concentration: Modifying the concentration of the reactants or the rate of addition of reagents can sometimes favor the intramolecular cyclization over the intermolecular dimerization.[2]

    • Two-Step Procedure: For sterically hindered ketones or when dimerization is a persistent issue, a two-step procedure can be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react it with sulfur and a base.[2]

Quantitative Data on Side Product Formation

The choice of reaction parameters can significantly impact the yield of the desired 2-aminothiophene and the formation of byproducts. The following table summarizes the effect of different bases on the yield of a model Gewald reaction.

BaseSolventTemperature (°C)Time (h)Yield of 2-Aminothiophene (%)Yield of Dimer Byproduct (%)Reference
MorpholineEthanol4548510[Hypothetical Data]
PiperidineEthanol4548212[Hypothetical Data]
TriethylamineEthanol4547520[Hypothetical Data]
MorpholineDMF454905[Hypothetical Data]
TriethylamineDMF4548015[Hypothetical Data]
MorpholineEthanol25127025[Hypothetical Data]
MorpholineEthanol6528015 (with other byproducts)[Hypothetical Data]

Note: This table is a representative example based on general observations from the literature. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general guideline for the one-pot synthesis of 2-aminothiophenes and may require optimization for specific substrates.[2]

Materials:

  • Carbonyl compound (ketone or aldehyde) (1.0 equiv)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.2 equiv)

  • Base (e.g., morpholine or triethylamine) (0.1-0.2 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine, 1-2 mmol).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.

  • Work-up:

    • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol to remove unreacted starting materials and soluble impurities.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).

    • If the product is an oil or difficult to recrystallize, purify by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: The Gewald Reaction Pathway

Gewald_Reaction Carbonyl Compound Carbonyl Compound Knoevenagel Condensation Knoevenagel Condensation Carbonyl Compound->Knoevenagel Condensation Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Knoevenagel Condensation Base Base Base->Knoevenagel Condensation Sulfur Sulfur Sulfur Addition & Cyclization Sulfur Addition & Cyclization Sulfur->Sulfur Addition & Cyclization α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile Knoevenagel Condensation->α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile->Sulfur Addition & Cyclization 2-Aminothiophene 2-Aminothiophene Sulfur Addition & Cyclization->2-Aminothiophene

Caption: The main synthetic route of the Gewald reaction.

Diagram 2: Dimerization Side Reaction

Dimerization_Side_Reaction α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile Michael Addition Michael Addition α,β-Unsaturated Nitrile->Michael Addition Another molecule of α,β-Unsaturated Nitrile Another molecule of α,β-Unsaturated Nitrile Another molecule of α,β-Unsaturated Nitrile->Michael Addition Base Base Base->Michael Addition Thorpe-Ziegler Cyclization Thorpe-Ziegler Cyclization Michael Addition->Thorpe-Ziegler Cyclization Dimer Byproduct Dimer Byproduct Thorpe-Ziegler Cyclization->Dimer Byproduct

Caption: Formation of the dimer byproduct from the α,β-unsaturated nitrile intermediate.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Low Yield Low Yield Check Starting Materials Check Starting Materials Low Yield->Check Starting Materials Check Starting Materials->Low Yield Impure Verify Base Verify Base Check Starting Materials->Verify Base Materials OK Optimize Temperature Optimize Temperature Verify Base->Optimize Temperature Base OK Successful Synthesis Successful Synthesis Verify Base->Successful Synthesis Yield Improved Optimize Solvent Optimize Solvent Optimize Temperature->Optimize Solvent Temp. Optimized Optimize Temperature->Successful Synthesis Yield Improved Consider Two-Step Procedure Consider Two-Step Procedure Optimize Solvent->Consider Two-Step Procedure Still Low Yield Optimize Solvent->Successful Synthesis Yield Improved Consider Two-Step Procedure->Successful Synthesis

Caption: A logical workflow for troubleshooting low yields in 2-aminothiophene synthesis.

Side Reactions in Other Thiophene Syntheses

While the Gewald reaction is the most common route to 2-aminothiophenes, other classical methods for thiophene synthesis exist, each with its own potential for side reactions.

  • Paal-Knorr Thiophene Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with a sulfur source. A potential side reaction is the formation of a furan byproduct, as the reagents used for sulfurization can also act as dehydrating agents.[4][5]

  • Fiesselmann Thiophene Synthesis: This synthesis produces 3-hydroxy-2-thiophenecarboxylic acid derivatives. A variation of this reaction can lead to the formation of a thioacetal if alcohol is not added to the reaction mixture.[6]

  • Hinsberg Thiophene Synthesis: This reaction involves the condensation of an α-diketone with dialkyl thiodiacetate. Under certain conditions, instead of the expected thiophene, 2,5-diacyltetrahydrothiophene-3,4-diol derivatives have been isolated as the major products.[7][8]

By understanding these common side reactions and their underlying causes, researchers can more effectively troubleshoot their synthetic procedures, optimize reaction conditions, and ultimately achieve higher yields of the desired 2-aminothiophene products.

References

Technical Support Center: Purification of Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 3-amino-5-bromothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods typically depends on the impurity profile, the quantity of the material to be purified, and the desired final purity.

Q2: What are the likely impurities I might encounter in my crude product?

A2: Impurities can stem from unreacted starting materials, byproducts of the synthesis (commonly the Gewald reaction), or degradation of the product. Aminothiophenes can be susceptible to oxidation and polymerization, which often results in colored impurities. Specific potential impurities include:

  • Unreacted starting materials: Such as the active methylene compound (e.g., methyl cyanoacetate) and the α-halo ketone.

  • Elemental sulfur: If used in excess during a Gewald synthesis.

  • Side-products from the Gewald reaction: This can include incorrectly cyclized isomers or dimeric species.

  • Oxidation and polymerization products: Aminothiophenes can darken over time due to aerial oxidation.

Q3: How do I select an appropriate solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aminothiophene carboxylate derivatives, suitable solvents include ethanol, methanol, and aqueous acetic acid (e.g., 50% acetic acid). It is always recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system.

Q4: My compound streaks on the TLC plate during analysis. How can I resolve this?

A4: Streaking of aminothiophene derivatives on silica gel TLC plates is a common issue, often caused by the interaction of the basic amino group with the acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This helps to suppress the interaction and results in more defined spots.

Q5: What purity level should I expect to achieve with these purification methods?

A5: With careful execution of either recrystallization or column chromatography, it is possible to achieve a purity of 98% or higher, which is consistent with commercially available high-purity samples of this compound.[1]

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of Purified Product 1. The compound is too soluble in the chosen solvent at low temperatures.2. Excessive solvent was used for dissolution.3. Premature crystallization occurred during hot filtration.1. Test alternative solvents or employ a co-solvent system to decrease solubility.2. Use the minimum amount of hot solvent necessary to completely dissolve the crude material.3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature cooling and crystallization.
Product "Oils Out" During Cooling 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities, hindering crystal lattice formation.1. Select a solvent with a lower boiling point.2. Consider a preliminary purification step, such as a rapid filtration through a silica plug, to remove some impurities before recrystallization.
No Crystal Formation Upon Cooling 1. The solution is not sufficiently saturated.2. Nucleation has not been initiated.1. Evaporate some of the solvent to increase the concentration and then allow it to cool again.2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
Column Chromatography
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of Compound and Impurities 1. The chosen eluent system is not optimal.2. The column is overloaded with the crude product.3. Improper column packing leading to channeling.1. Perform TLC analysis with various solvent systems to identify an eluent that provides good separation (an Rf value of 0.2-0.4 for the target compound is ideal).2. Use a larger column with a higher ratio of silica gel to crude product (a general guideline is 50:1 to 100:1 by weight).3. Ensure the column is packed uniformly without any air bubbles or cracks.
Compound Streaks or "Tails" During Elution The basic amino group is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape.
Compound Does Not Elute from the Column The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical Yield RangeAdvantagesDisadvantages
Recrystallization >98%70-85%Simple setup, good for large quantities, can yield high-purity crystalline material.Can have lower yields if the compound has some solubility in the cold solvent; may not remove impurities with similar solubility.
Column Chromatography >99%60-80%Can separate compounds with very similar polarities, high purity achievable.More time-consuming, requires larger volumes of solvent, can be less practical for very large scales.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more hot ethanol dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane). Start with a low polarity and gradually increase the polarity to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude_Product Crude Methyl 3-amino-5- bromothiophene-2-carboxylate Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR Pure_Product Pure Product (>98%) NMR->Pure_Product

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_problem Identify the Issue cluster_solution Implement Solution Impure_Product Impure Product Detected Streaking_TLC Streaking on TLC Impure_Product->Streaking_TLC Low_Yield Low Recrystallization Yield Impure_Product->Low_Yield Poor_Separation Poor Column Separation Impure_Product->Poor_Separation Add_Base Add Base to Eluent Streaking_TLC->Add_Base Change_Solvent Change Recrystallization Solvent Low_Yield->Change_Solvent Optimize_Eluent Optimize Eluent System Poor_Separation->Optimize_Eluent Pure_Product Pure Product Add_Base->Pure_Product Change_Solvent->Pure_Product Optimize_Eluent->Pure_Product

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing Suzuki Coupling of Bromothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of bromothiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this crucial cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromothiophene is giving a low or no yield. What are the potential causes and how can I improve it?

A1: Low or no yield in a Suzuki coupling of bromothiophenes can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common issue.

    • Palladium(0) Source: Ensure you are using an active Pd(0) source. While Pd(PPh₃)₄ is common, it can degrade upon storage. Consider using a fresh batch or a more robust pre-catalyst system like Pd₂(dba)₃ with a suitable ligand or a Pd(II) source like Pd(OAc)₂ which is reduced in situ.[1][2]

    • Catalyst Decomposition: The appearance of black precipitate (palladium black) indicates catalyst aggregation and deactivation.[1] This can be caused by high temperatures, inefficient stirring, or an inappropriate ligand-to-metal ratio.[1] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can stabilize the palladium catalyst.[1]

  • Inefficient Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium complex.

    • Base Selection: The choice and quality of the base are critical. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used, often with water as a co-solvent to facilitate their action.[3][4] Ensure the base is finely powdered and anhydrous if used in non-aqueous media.

    • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which can affect stoichiometry.[5] They are also susceptible to protodeboronation (see Q3). Using boronate esters, such as pinacol esters, can sometimes improve results due to their higher stability.[6]

  • Poor Oxidative Addition: The first step of the catalytic cycle, the insertion of Pd(0) into the C-Br bond, can be challenging.

    • Ligand Choice: Electron-rich and bulky ligands facilitate oxidative addition.[2][7] For electron-rich bromothiophenes, a more electron-rich ligand might be necessary.

  • Reaction Conditions:

    • Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling.[1][8] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that solvents are thoroughly degassed.[4]

    • Temperature: While heating is often required (typically 80-100 °C), excessive temperatures can lead to catalyst decomposition.[3][8] Some modern catalyst systems can be effective at lower temperatures.[3]

Q2: I am observing significant amounts of homocoupling product (dimerization of my boronic acid). How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1][6] To suppress this:

  • Rigorous Degassing: This is the most critical step. Thoroughly degas all solvents and the reaction mixture itself before adding the catalyst.[4] Techniques like sparging with an inert gas or freeze-pump-thaw cycles are effective.[8]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]

  • Control Reaction Temperature: Higher temperatures can sometimes favor side reactions.

Q3: My mass balance is low, and I suspect protodeboronation and/or dehalogenation. How can I identify and prevent these side reactions?

A3: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[4] This is particularly an issue with heteroaryl boronic acids.[2]

  • Prevention:

    • Use stable boronic acid derivatives like pinacol esters or trifluoroborate salts.[4][6]

    • Avoid excessively high temperatures and prolonged reaction times.

    • Careful selection of the base can sometimes help.

Dehalogenation is the replacement of the bromine atom on the thiophene ring with a hydrogen atom.[4]

  • Prevention:

    • This can be a significant issue, especially in the presence of water.[9] Using minimal amounts of water is key to preventing dehalogenation.[4][9] In some cases, anhydrous conditions might be beneficial, though this can sometimes hinder the reaction.[9]

    • The choice of base can also influence dehalogenation.[1]

Q4: How do I choose the right catalyst and ligand for my specific bromothiophene substrate?

A4: The choice of catalyst and ligand is crucial and often substrate-dependent.

  • General Starting Point: For many bromothiophenes, Pd(PPh₃)₄ is a reliable and widely used catalyst.[3][10]

  • For Challenging Substrates: If you experience low reactivity, consider more advanced catalyst systems. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) is often more effective.[3][7]

  • Screening: If initial attempts fail, screening a small set of different ligands is a practical approach to identify the optimal choice for your specific substrate.[7]

Q5: What is the role of water in the Suzuki coupling, and how much should I use?

A5: Water plays a dual role in many Suzuki coupling reactions. It is often necessary for dissolving inorganic bases like K₂CO₃ or K₃PO₄, which facilitates the transmetalation step.[2] However, an excess of water can promote dehalogenation of the bromothiophene.[9] A common practice is to use a mixed solvent system, such as 1,4-dioxane/water or toluene/ethanol/water, with a typical ratio of 4:1 or similar.[3] Finding the optimal water content can be key to success, especially in reactions prone to dehalogenation.[9]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions for the Suzuki coupling of bromothiophenes, providing a starting point for optimization.

Table 1: Common Catalysts, Bases, and Solvents

ParameterCommon ChoicesNotes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(PPh₃)₄ is a good starting point. Pd(II) sources require in situ reduction.[1][3][10]
Ligands PPh₃, SPhos, XPhos, P(t-Bu)₃, dppfBulky, electron-rich ligands often improve reactivity and stability.[1][7]
Bases K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃K₃PO₄ and Cs₂CO₃ are often effective. The choice can be solvent-dependent.[3][10]
Solvents 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFA mixed aqueous/organic system is common. The ratio of water is crucial.[3][9][10]

Table 2: Typical Reaction Parameters

ParameterTypical RangeNotes
Catalyst Loading 0.5 - 5 mol%Higher loading may be needed for less reactive substrates.[3]
Ligand/Palladium Ratio 1:1 to 4:1This ratio can significantly impact catalyst stability and activity.
Base Equivalents 2 - 3 equivalentsAn excess of base is generally used.[3]
Boronic Acid Equivalents 1.1 - 1.5 equivalentsA slight excess of the boronic acid is common to drive the reaction to completion.[3]
Temperature Room Temp. to 115 °CTypically 80-100 °C. Some modern catalysts work at lower temperatures.[3][10]
Reaction Time 1 - 24 hoursMonitored by TLC or GC-MS until the starting material is consumed.[3]

Experimental Protocols

Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of various bromothiophenes.[3][10]

  • Materials:

    • Bromothiophene (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 mmol, 3-5 mol%)

    • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 mmol, 2-3 equiv)

    • 1,4-Dioxane and Water (e.g., in a 4:1 ratio, degassed)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a flame-dried Schlenk flask or reaction tube, add the bromothiophene, arylboronic acid, and the base.

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

    • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Pd(II) Pre-catalyst and a Phosphine Ligand

This protocol is often favored for its use of air-stable pre-catalysts and can be more effective for challenging substrates.[3]

  • Materials:

    • Bromothiophene (1.0 mmol, 1.0 equiv)

    • Arylboronic acid (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.01 - 0.02 mmol, 1-2 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos) (0.02 - 0.04 mmol, 2-4 mol%)

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 mmol, 2-3 equiv)

    • Toluene or Tetrahydrofuran (THF) and water (degassed)

  • Procedure:

    • Follow the general setup as described in Protocol 1, using the Pd(OAc)₂, phosphine ligand, and chosen base.

    • Reaction temperatures may vary, with some modern catalyst systems being effective at room temperature or slightly elevated temperatures (e.g., 40-60 °C).[3]

    • The work-up and purification steps are analogous to Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L2-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L2-R' transmetalation->pd_intermediate reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product r_x R-X r_x->oxidative_addition r_boron R'-B(OR)2 r_boron->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Add Bromothiophene, Boronic Acid, and Base to Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst 3. Add Palladium Catalyst and Ligand (if separate) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir Reaction Mixture solvent->heat monitor 6. Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup 7. Aqueous Workup (Extraction and Washing) monitor->workup dry 8. Dry Organic Layer and Concentrate workup->dry purify 9. Purify Product (Column Chromatography) dry->purify end End Product purify->end

Caption: General experimental workflow for Suzuki coupling.

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Troubleshooting low yield in Gewald aminothiophene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the Gewald aminothiophene synthesis.

Troubleshooting Guide: Low Product Yield

Low yields in the Gewald reaction can be attributed to several factors, from the quality of the starting materials to suboptimal reaction conditions. This guide provides solutions to common issues encountered during the synthesis.

Q1: My reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?

A1: The critical initial step of the Gewald reaction is the Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile.[1] Failure in this step will prevent the formation of the thiophene ring.

  • Verify Starting Material Quality: Ensure the ketone/aldehyde is pure and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) has not degraded.

  • Catalyst/Base Activity: The base is crucial for catalyzing the initial condensation.[2] Ensure the amine catalyst (e.g., morpholine, piperidine, triethylamine) is not degraded. The choice of base can significantly impact the reaction rate and yield.[2]

  • Reaction Temperature: The reaction may require gentle heating (typically 40-60 °C) to proceed efficiently. However, excessively high temperatures can lead to side reactions.[2] At room temperature, only trace amounts of the product may be obtained even after 24 hours.[3]

Q2: I observe the formation of a significant amount of byproduct. What could it be and how can I minimize it?

A2: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate formed during the Knoevenagel condensation.[1] This is more likely to occur if the subsequent sulfur addition and cyclization steps are slow.

  • Optimize Reaction Conditions: Carefully controlling the temperature and reactant concentrations can minimize the formation of this dimer.

  • Order of Reagent Addition: In some cases, adding the sulfur and base after the initial condensation of the carbonyl compound and active methylene nitrile can favor the desired reaction pathway.

Q3: The reaction mixture has turned into a dark brown or tarry substance. What could be the cause?

A3: The formation of a dark, intractable mixture often points to polymerization or complex side reactions involving polysulfides.[4]

  • Temperature Control: This can be a result of excessive heating.[4] Carefully monitor and control the reaction temperature.

  • Purity of Starting Materials: Impurities in the starting materials can catalyze unwanted side reactions.[4]

  • Workup Procedure: Proper workup is necessary to remove colored impurities.

Q4: My product is difficult to purify. What are common impurities and effective purification strategies?

A4: Common impurities include unreacted starting materials, the Knoevenagel intermediate, dimeric byproducts, and residual elemental sulfur.[1][2]

  • Removal of Sulfur: Elemental sulfur can be challenging to remove. Recrystallization from a suitable solvent is often effective. Washing the crude product with a solvent in which sulfur is soluble but the product is not can also be beneficial.[1]

  • Chromatography: Column chromatography is a standard method for separating the desired product from byproducts and unreacted starting materials.[1]

  • Recrystallization: Careful selection of a recrystallization solvent is critical and may require screening different options.[1]

Frequently Asked Questions (FAQs)

Q5: What is the general mechanism of the Gewald reaction?

A5: The reaction is understood to proceed in three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.[5][6]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.[1][5] The exact mechanism of this step is complex and may involve polysulfide intermediates.[4][5]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][6]

Q6: How does the choice of catalyst or base affect the reaction?

A6: The base is critical for the initial Knoevenagel condensation.[2] Secondary amines like piperidine and morpholine are commonly used.[2] Recent studies have shown that catalytic amounts of a conjugate acid-base pair, such as piperidinium borate, can be highly effective.[3] The choice and amount of catalyst can significantly influence the reaction rate and yield.[3] For instance, in a model reaction, using 20 mol% of piperidinium borate resulted in a 96% yield in 20 minutes.[3]

Q7: What is the influence of solvent and temperature on the reaction?

A7: The choice of solvent can have a significant impact on the reaction's success. Polar solvents like ethanol and methanol are generally favored.[2][3] For example, a study showed that an ethanol/water mixture (9:1) provided an excellent yield in a shorter time.[3] Temperature is also a critical parameter. While some reactions proceed at room temperature, heating is often necessary to achieve good yields in a reasonable time.[3] A model reaction showed that increasing the temperature from 70 °C to 100 °C decreased the reaction time from 3 hours to 25 minutes and increased the yield from 84% to 96%.[3]

Q8: Can microwave irradiation improve the Gewald synthesis?

A8: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to significantly shorter reaction times and improved yields.[6][7]

Q9: Are there solvent-free methods for the Gewald reaction?

A9: Yes, solvent-free Gewald reactions have been successfully performed, often using high-speed ball milling or conventional heating.[8] These methods align with the principles of green chemistry and can simplify the workup procedure.[8]

Data Presentation

Table 1: Effect of Catalyst Loading on a Model Gewald Reaction *

EntryCatalyst Loading (mol%)TimeYield (%)
1024 hNo Reaction
21035 min89
31525 min92
42020 min96

*Model Reaction: Cyclohexanone, malononitrile, and sulfur with piperidinium borate catalyst.[3]

Table 2: Effect of Temperature on a Model Gewald Reaction *

EntryTemperature (°C)TimeYield (%)
1Room Temp.24 hTrace
2703 h84
310025 min96

*Model Reaction: Cyclohexanone, malononitrile, and sulfur with piperidinium borate catalyst.[3]

Table 3: Effect of Solvent on a Model Gewald Reaction *

EntrySolventTimeYield (%)
1Water5 h45
2Methanol4 h82
3Ethanol3.5 h86
4Ethanol/Water (9:1)25 min96

*Model Reaction: Cyclohexanone, malononitrile, and sulfur with piperidinium borate catalyst.[3]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis using Conventional Heating

This protocol describes a typical one-pot synthesis using an amine base.

Materials:

  • Ketone or aldehyde (1.0 eq)

  • Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)

  • Elemental sulfur (1.0 eq)

  • Amine base (e.g., morpholine or piperidine) (0.1-0.2 eq)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, the active methylene nitrile, and the solvent.

  • Add the amine base to the mixture.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress of the Knoevenagel condensation by TLC.

  • Once the condensation is complete or has significantly progressed, add the elemental sulfur.

  • Continue stirring the reaction mixture at the same temperature until the reaction is complete (as monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The crude product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Gewald_Mechanism Reactants Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel_Intermediate α,β-Unsaturated Nitrile Reactants->Knoevenagel_Intermediate Knoevenagel Condensation Base Base (e.g., Morpholine) Base->Reactants Sulfur_Adduct Sulfur Adduct Intermediate Knoevenagel_Intermediate->Sulfur_Adduct Sulfur Addition Sulfur Elemental Sulfur (S8) Sulfur->Knoevenagel_Intermediate Cyclized_Intermediate Cyclized Intermediate Sulfur_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization

Caption: The reaction mechanism of the Gewald aminothiophene synthesis.

Troubleshooting_Workflow Start Low Yield in Gewald Synthesis Check_Condensation Is Knoevenagel condensation occurring? Start->Check_Condensation Check_Materials Verify quality of starting materials and base Check_Condensation->Check_Materials No Check_Side_Products Significant side products observed? Check_Condensation->Check_Side_Products Yes Optimize_Condensation Optimize condensation: - Adjust temperature - Change base/catalyst Check_Materials->Optimize_Condensation Optimize_Condensation->Check_Condensation Minimize_Dimer Optimize conditions to minimize dimerization: - Control temperature - Adjust concentration Check_Side_Products->Minimize_Dimer Yes Check_Sulfur_Addition Is sulfur addition/ cyclization proceeding? Check_Side_Products->Check_Sulfur_Addition No Minimize_Dimer->Check_Sulfur_Addition Optimize_Cyclization Optimize cyclization: - Ensure sufficient sulfur - Increase temperature Check_Sulfur_Addition->Optimize_Cyclization No Purification Improve purification: - Recrystallization - Column chromatography Check_Sulfur_Addition->Purification Yes Optimize_Cyclization->Check_Sulfur_Addition Success Improved Yield Purification->Success

Caption: A troubleshooting workflow for low yield in Gewald synthesis.

Parameter_Relationships Yield Reaction Yield Temperature Temperature Temperature->Yield affects Time Reaction Time Temperature->Time influences Side_Reactions Side Reactions Temperature->Side_Reactions can increase Catalyst Catalyst/Base Catalyst->Yield affects Catalyst->Time influences Solvent Solvent Solvent->Yield affects Time->Yield impacts Purity Product Purity Side_Reactions->Yield reduces Side_Reactions->Purity reduces

Caption: Key parameter relationships in the Gewald aminothiophene synthesis.

References

Technical Support Center: Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and storage of Methyl 3-amino-5-bromothiophene-2-carboxylate, addressing common issues researchers, scientists, and drug development professionals may encounter.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing, browning) Exposure to light, air (oxidation), or trace impurities.Store the compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). If discoloration is observed, verify the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before use.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Always use freshly opened or properly stored material. Aliquot the compound upon receipt to minimize repeated opening and closing of the main container. Re-evaluate storage conditions to ensure they align with the recommendations below.
Poor solubility after storage Potential polymerization or degradation into less soluble byproducts.Confirm the appropriate solvent for your application. If solubility issues persist with a previously effective solvent, it may indicate compound degradation. Purity analysis is recommended.
Unexpected side reactions Reaction with incompatible materials.Ensure the compound does not come into contact with strong oxidizing agents or acid chlorides.[1] Review all reagents and solvents in your experimental setup for potential incompatibilities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a well-ventilated, dry place.[1][2] The container should be kept tightly closed to prevent exposure to moisture and air.[1][2] For long-term storage, keeping the compound in a locked area is also advised.[1][2]

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, the compound is considered stable under normal, ambient conditions.[1] However, it is crucial to avoid specific conditions that can promote degradation, such as exposure to incompatible materials.[1]

Q3: What substances are incompatible with this compound?

A3: You should avoid contact with strong oxidizing agents and acid chlorides, as these materials are incompatible with the compound and may cause hazardous reactions or degradation.[1]

Q4: How should I handle this compound to minimize degradation?

A4: Handle the compound in a well-ventilated area.[2] Avoid creating dust.[1] It is good practice to handle the material in accordance with standard industrial hygiene and safety protocols.[3] This includes using personal protective equipment such as gloves, and eye protection. Wash hands thoroughly after handling.[1][2]

Q5: Are there any specific light or temperature sensitivities I should be aware of?

A5: While the safety data sheets do not specify light sensitivity, it is a general best practice for long-term storage of complex organic molecules to protect them from light by using an opaque or amber-colored container. The compound should be kept away from heat and sources of ignition.[1]

Experimental Protocols

Currently, detailed experimental protocols for the stability testing of this compound are not publicly available. However, a general approach to assess the stability of a compound would involve:

  • Initial Analysis: Upon receipt, perform an initial analysis of the compound's purity and identity using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

  • Stress Conditions: Subject aliquots of the compound to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and exposure to light (e.g., UV and visible light).

  • Time-Point Analysis: At predefined time points (e.g., 1, 2, 4, and 8 weeks), analyze the stressed samples using the same analytical methods as in the initial analysis.

  • Data Evaluation: Compare the results from the stressed samples to a control sample stored under recommended conditions (e.g., cool, dark, and dry). A significant change in purity or the appearance of degradation peaks would indicate instability under those specific stress conditions.

Visual Guide for Handling and Storage

Handling_and_Storage_Workflow start Start: Receive Compound check_sds Review Safety Data Sheet (SDS) start->check_sds storage_decision Select Storage Location check_sds->storage_decision proper_storage Store in a cool, dry, dark, well-ventilated, and secure area. Keep container tightly sealed. storage_decision->proper_storage Correct improper_storage Avoid heat, light, moisture, and incompatible materials. storage_decision->improper_storage Incorrect handling Handling for Experiment proper_storage->handling check_purity Purity Check Needed? handling->check_purity purity_ok Proceed with Experiment check_purity->purity_ok No (or Purity Confirmed) purity_bad Repurify or Acquire New Stock check_purity->purity_bad Yes (e.g., discoloration, inconsistent results)

Caption: Workflow for proper storage and handling of this compound.

References

Preventing dimerization of Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-5-bromothiophene-2-carboxylate. The focus is on preventing the common issue of dimerization during experimental procedures.

Troubleshooting Guide: Dimerization of this compound

Dimerization is a frequent side reaction observed with 3-aminothiophene derivatives, potentially leading to reduced yield of the desired product and complex purification procedures. The primary cause is often oxidative coupling, particularly at the reactive C4 and C5 positions of the thiophene ring and involving the amino group. The following guide provides strategies to mitigate this issue.

Problem: Formation of an unexpected, higher molecular weight byproduct, often with reduced solubility, is observed during a reaction involving this compound. Mass spectrometry or NMR analysis suggests a dimeric structure.

Plausible Cause: Oxidative dimerization of the 3-aminothiophene core is the most likely cause. This can be initiated by atmospheric oxygen, oxidizing agents present in the reaction mixture, or under certain basic or acidic conditions that activate the molecule towards coupling.

Troubleshooting Steps & Preventative Measures:

StrategyActionExpected OutcomePotential Drawbacks
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents prior to use.Minimizes exposure to atmospheric oxygen, a common initiator of oxidative dimerization.Requires specialized equipment (e.g., Schlenk line, glovebox).
Control of Reaction pH Avoid strongly basic conditions where possible. If a base is necessary, use a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a weak inorganic base (e.g., K₂CO₃) and add it slowly at low temperature.Reduces deprotonation of the amino group, which can increase its nucleophilicity and susceptibility to oxidation.May affect the rate or feasibility of the primary reaction.
Use of Antioxidants/Radical Scavengers Add a small amount of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT) or a hydroquinone derivative, to the reaction mixture.Inhibits radical-mediated dimerization pathways that may be initiated by trace impurities or light.The additive may need to be removed during workup and could potentially interfere with the desired reaction.
Protection of the Amino Group Protect the 3-amino group with a suitable protecting group (e.g., Boc, Ac).The protected amine is no longer susceptible to participating in oxidative dimerization reactions.[1]Adds extra steps for protection and deprotection to the synthetic route.
Low Temperature Conditions Run the reaction at the lowest temperature at which the desired transformation proceeds at a reasonable rate.Reduces the rate of the dimerization side reaction, which often has a higher activation energy than the desired reaction.May significantly increase reaction time.
Exclusion of Light Protect the reaction vessel from light by wrapping it in aluminum foil.Prevents photo-initiated radical formation and subsequent dimerization.Simple to implement with minimal impact on the reaction.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
  • Glassware Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator.

  • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and addition funnel) while hot and immediately place it under a positive pressure of nitrogen or argon.

  • Solvent Degassing: Degas the reaction solvent by sparging with nitrogen or argon for 15-30 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reagent Addition: Add the degassed solvent to the reaction flask via cannula or a syringe. Dissolve the this compound and other solid reagents under the inert atmosphere. Liquid reagents should be added via syringe.

  • Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction.

  • Workup: Upon completion, the reaction can be quenched and worked up under normal atmospheric conditions unless subsequent steps also require inert conditions.

Protocol 2: N-Acetylation for Protection of the Amino Group
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Acetylating Agent Addition: Cool the mixture to 0°C in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acetylated product. This product can now be used in subsequent reactions with a lower risk of dimerization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of dimerization for this compound?

A1: The most probable mechanism is an oxidative coupling. This can proceed through a radical cation intermediate, where an electron is removed from the electron-rich aminothiophene ring. Two of these radical cations can then combine to form a dimer. Another possibility involves the nucleophilic attack of the amino group of one molecule onto an activated thiophene ring of another. The presence of oxidizing agents, strong bases, or even air can facilitate these processes.

Q2: Why is the 5-position relevant to dimerization if it is already substituted with bromine?

A2: While the bromine at the 5-position does offer some steric hindrance and is electron-withdrawing, this position remains reactive in thiophene rings. In some contexts, particularly with organometallic intermediates or strong bases, the bromine can act as a leaving group, facilitating other reactions. Furthermore, dimerization can occur through other positions, such as the C4 position, or directly involve the amino groups. For some 2-aminothiophenes, an unsubstituted 5-position is known to be a site of unwanted dimerization during diazotization reactions.[1]

Q3: Can dimerization occur under acidic conditions?

A3: While less common than under oxidative or basic conditions, dimerization under acidic conditions is possible. Protonation of the ester or amino group can alter the electronic properties of the ring, and in some cases, facilitate electrophilic attack leading to dimerization. However, oxidative pathways are generally more prevalent.

Q4: Are there any specific solvents that can help prevent dimerization?

A4: While the choice of solvent is highly reaction-dependent, using dry, degassed aprotic solvents is generally recommended to minimize exposure to water and oxygen. Solvents that are less likely to participate in radical reactions may also be beneficial.

Q5: How can I confirm that the byproduct I am seeing is a dimer?

A5: The most effective way to confirm dimerization is through mass spectrometry (MS), where you will observe a molecular ion peak corresponding to approximately twice the mass of your starting material. 1H and 13C NMR spectroscopy will also show a more complex spectrum than your starting material, and changes in the aromatic region can provide clues to the points of linkage.

Visualizations

Dimerization_Pathway cluster_0 Monomer cluster_1 Initiation cluster_2 Intermediate cluster_3 Dimerization Monomer This compound Radical Radical Cation Intermediate Monomer->Radical -e⁻ Oxidant [O] (e.g., O₂, Bleach) Oxidant->Radical Dimer Dimer Product Radical->Dimer + Radical

Caption: Plausible oxidative dimerization pathway.

Troubleshooting_Workflow Start Dimerization Observed? CheckOxidants Are Oxidizing Agents Present? Start->CheckOxidants Yes End Problem Resolved Start->End No Inert Implement Inert Atmosphere Protocol LowTemp Lower Reaction Temperature Inert->LowTemp Protect Protect Amino Group (e.g., N-Acetylation) LowTemp->Protect Protect->End RemoveOxidants Remove/Replace Oxidizing Agents CheckOxidants->RemoveOxidants Yes CheckBase Is a Strong Base Used? CheckOxidants->CheckBase No RemoveOxidants->Inert CheckBase->Inert No WeakerBase Use Weaker/Hindered Base CheckBase->WeakerBase Yes WeakerBase->Inert

Caption: Troubleshooting workflow for dimerization.

References

Technical Support Center: Cross-Coupling with Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing Methyl 3-amino-5-bromothiophene-2-carboxylate in cross-coupling reactions.

General Considerations for a Thiophene Substrate

Before initiating any cross-coupling reaction, it is crucial to acknowledge the specific challenges posed by the thiophene core. The sulfur atom in the thiophene ring can act as a poison to palladium catalysts by strongly adsorbing to the metal center and blocking active sites.[1] This can lead to decreased catalytic activity or complete deactivation.[1] Therefore, catalyst selection, ligand choice, and reaction conditions are critical for success.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the bromothiophene and various boronic acids or esters.

Frequently Asked Questions (FAQs): Suzuki Coupling

Q1: What is a reliable starting catalyst system for the Suzuki coupling of this compound?

A robust starting point is a palladium(0) source with a suitable phosphine ligand. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common choice.[2][3] Alternatively, generating the active Pd(0) species in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with an electron-rich, bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) can be highly effective, especially for challenging substrates.[4]

Q2: My Suzuki reaction is giving a low yield or failing completely. What are the most common causes and how can I troubleshoot them?

Low yields with this substrate are common and can often be traced to several key factors. A systematic approach is best for troubleshooting.

  • Catalyst Poisoning: The sulfur atom in your substrate is a primary suspect for deactivating the palladium catalyst.[1]

    • Solution: Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). Consider using more robust, electron-rich Buchwald-type ligands (e.g., SPhos, XPhos) which can help stabilize the catalyst and promote the reaction.[4]

  • Protodeboronation: The boronic acid coupling partner can be replaced by a hydrogen atom, especially under basic conditions.[4][5] This is a common side reaction that consumes your starting material.

    • Solution: Use milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃). Using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can also increase stability and minimize this side reaction.

  • Poor Reagent Quality: Ensure all reagents are pure and dry.

    • Solution: Use fresh, high-purity boronic acid/ester. Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.[5]

  • Incorrect Base or Solvent: The choice of base and solvent is highly interdependent and substrate-specific.[4]

    • Solution: Screen different solvent systems. A mixture like 1,4-dioxane/water is often effective.[2][6] If solubility is an issue, consider DMF or toluene.

Q3: I observe significant amounts of homocoupled byproducts from my boronic acid. How can I prevent this?

Homocoupling is a potential side reaction. It can be minimized by carefully controlling the reaction conditions. Ensure a thoroughly oxygen-free environment by properly degassing the solvent and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[5] Slow addition of the boronic acid can sometimes help.

Catalyst & Condition Summary for Suzuki Coupling
Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Catalyst Loading (mol%)Typical YieldReference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane / H₂O (4:1)902.5Moderate to Excellent[2]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene / EtOH / H₂OReflux2-5Good[3]
Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O1002Good to Excellent[4]
Pd(dppf)Cl₂dppfK₂CO₃DMF80-1001-3Variable[7]

Buchwald-Hartwig Amination

This reaction is used to form a C-N bond, coupling the bromothiophene with a primary or secondary amine.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What are the recommended catalysts and ligands for a Buchwald-Hartwig amination with this substrate?

For C-N bond formation, palladium precatalysts combined with specialized biarylphosphine ligands (Buchwald ligands) are the state-of-the-art.[8] A good starting combination would be Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos or RuPhos. Using pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can also be highly effective as they rapidly generate the active catalytic species.[9][10]

Q2: My amination reaction is sluggish and incomplete. What should I check?

  • Base Selection: This is one of the most critical parameters. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective.[10] The base can sometimes decompose sensitive substrates, so screening may be necessary.

  • Ligand Choice: The ligand is crucial. The oxidative addition of the aryl bromide can be slow. Bulky, electron-donating phosphine ligands accelerate this step.[11] If one ligand gives poor results, screen another from a different generation or family.

  • Inert Atmosphere: Like all palladium-catalyzed couplings, the exclusion of oxygen is critical to prevent catalyst and ligand degradation.[5]

Catalyst & Condition Summary for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemp (°C)Catalyst Loading (mol%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene or Dioxane80 - 1101 - 2[10]
Pd(OAc)₂RuPhosK₃PO₄Toluene1002[8]
XPhos Pd G3(Internal)Cs₂CO₃t-Amyl alcohol100 - 1101 - 2[9]

Other Cross-Coupling Reactions

Sonogashira Coupling (C-C alkyne)

The Sonogashira reaction couples the bromothiophene with a terminal alkyne.[12]

  • Typical Catalyst System: A dual-catalyst system is standard, using a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[13]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is commonly used, often serving as the solvent as well.

  • Troubleshooting: Copper-free Sonogashira protocols exist and can be beneficial if copper-related side reactions (like alkyne homocoupling) are problematic.[14]

Heck Coupling (C-C alkene)

The Heck reaction couples the bromothiophene with an alkene.[15]

  • Typical Catalyst System: A palladium(II) source like Pd(OAc)₂ is common. The choice of ligand is critical, especially for less reactive bromides.[16]

  • Base and Solvent: An organic base like triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) is used. High-boiling polar aprotic solvents like DMF or NMP are typical.

  • Troubleshooting: Regioselectivity can sometimes be an issue. The electronic nature of the alkene and the steric properties of the ligand can influence the outcome.[17]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and should be optimized for specific coupling partners.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and the base (e.g., K₃PO₄, 2.0 - 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three to five times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). The reaction concentration is typically between 0.1 M and 0.5 M.

  • Degassing: Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 eq). If using a Pd(II) source and a ligand, add them together.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting_Logic_Tree start Low / No Yield cause1 Catalyst Issue? start->cause1 cause2 Boron Reagent Issue? (Suzuki) start->cause2 cause3 Reagent/Condition Issue? start->cause3 subcause1a Catalyst Poisoning (Thiophene Sulfur) cause1->subcause1a Yes subcause2a Protodeboronation cause2->subcause2a Yes subcause3a Oxygen Present cause3->subcause3a subcause3b Poor Reagent Purity cause3->subcause3b subcause3c Wrong Base/Solvent cause3->subcause3c solution1a Increase Catalyst Loading Use Bulky/Robust Ligand (e.g., SPhos, XPhos) subcause1a->solution1a solution2a Use Milder Base (K3PO4) Use Boronic Ester (Pinacol) Lower Temperature subcause2a->solution2a solution3a Improve Degassing Ensure Inert Atmosphere subcause3a->solution3a solution3b Use Fresh/Pure Reagents Dry Solvents subcause3b->solution3b solution3c Screen Different Bases Screen Different Solvents subcause3c->solution3c

Caption: Troubleshooting logic tree for low-yield cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)L₂ pd2_oxid R¹-Pd(II)L₂-X pd0->pd2_oxid pd2_trans R¹-Pd(II)L₂-R² pd2_oxid->pd2_trans pd2_trans->pd0 re_label Reductive Elimination product R¹-R² oa_label Oxidative Addition tm_label Transmetalation aryl_halide R¹-X (Thiophene-Br) organometallic R²-M (e.g., Ar-B(OH)₂)

Caption: Simplified catalytic cycle for a generic Pd-catalyzed cross-coupling.

References

Technical Support Center: Reactions Involving Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-5-bromothiophene-2-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work-up procedures.

Troubleshooting Guides & FAQs

This section is designed to help you navigate common challenges during the work-up of reactions involving this compound, a versatile building block in organic synthesis.

General Work-up Questions

Question: What is a standard aqueous work-up procedure for reactions involving this compound?

Answer: A typical aqueous work-up involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate. The organic layer is then washed sequentially with water and brine to remove inorganic salts and other aqueous-soluble impurities. Subsequently, the organic layer is dried over an anhydrous salt like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

Question: My product, a derivative of this compound, appears to be partially soluble in the aqueous layer during extraction. How can I minimize this loss?

Answer: The amino group and the carboxylate ester in the molecule can impart some water solubility, especially if the pH of the aqueous layer is acidic. To minimize product loss, ensure the aqueous layer is neutral or slightly basic before extraction. You can achieve this by washing with a dilute solution of a mild base like sodium bicarbonate. Additionally, performing multiple extractions with a smaller volume of organic solvent is generally more efficient than a single extraction with a large volume.

Question: After the reaction, I observe a dark, tarry residue. What could be the cause and how can I purify my product?

Answer: Dark, insoluble materials can result from the decomposition of the starting material or product, or from the formation of palladium black if a palladium catalyst was used. To address this, after cooling the reaction, it is advisable to filter the mixture through a pad of Celite® before proceeding with the aqueous work-up.[1][2] This will help remove the insoluble palladium residues and other polymeric byproducts.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira)

Question: How can I effectively remove the palladium catalyst and phosphine ligands after a cross-coupling reaction?

Answer: Removal of palladium residues and phosphine ligands is a common challenge. A standard approach is to filter the reaction mixture through a pad of Celite®.[1][2] For more stubborn cases, you can employ a silica gel plug filtration, washing with the reaction solvent or a slightly more polar one. Alternatively, treatment of the organic solution with an aqueous solution of a thiol-containing reagent, such as sodium thioglycolate or cysteine, can help to scavenge residual palladium.

Question: I am getting a low yield in my Suzuki coupling reaction. What are some common work-up related issues that could be the cause?

Answer: Low yields in Suzuki couplings can sometimes be attributed to issues during the work-up. One potential problem is the premature precipitation of the boronic acid or its derivatives in the aqueous phase, especially if the pH is not optimal. Ensure the aqueous phase is basic during extraction. Another possibility is the hydrolysis of the ester group under harsh basic conditions during the reaction or work-up. Using a milder base like potassium carbonate can mitigate this. Also, ensure that the reaction has gone to completion by TLC or LC-MS before starting the work-up.

Question: During the work-up of a Buchwald-Hartwig amination, I am having trouble with emulsions forming during the extraction. How can I resolve this?

Answer: Emulsion formation is common when dealing with amine-containing compounds. To break an emulsion, you can try adding brine to the separatory funnel, which increases the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking during the extraction can also help prevent emulsion formation. In persistent cases, filtering the emulsified layer through a pad of Celite® can be effective.

Synthesis of Thieno[3,2-d]pyrimidines

Question: I am attempting to synthesize a thieno[3,2-d]pyrimidin-4(3H)-one from this compound. After the cyclization step, my product is difficult to purify. What are some common impurities?

Answer: Common impurities in the synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones include unreacted starting material and partially cyclized intermediates. For instance, if you are reacting with formamide, you might have the formylated amino-thiophene as a byproduct. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Question: The work-up for my thieno[3,2-d]pyrimidine synthesis involves precipitation of the product by pouring the reaction mixture into water. The resulting solid is very fine and difficult to filter. What can I do?

Answer: If the precipitate is too fine, it can clog the filter paper. You can try cooling the mixture in an ice bath for a longer period to encourage larger crystal formation. Alternatively, you can collect the solid by centrifugation instead of filtration. Washing the collected solid with cold water and then a non-polar solvent like diethyl ether can help to remove impurities and improve the product's texture for easier handling.

Data Presentation

Table 1: Representative Yields in Suzuki Cross-Coupling Reactions
Arylboronic AcidCatalyst SystemBaseSolventTime (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O1270-85[3]
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O1276[4]
3,5-Difluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O1261[4]
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O1263[4]
Table 2: Conditions for Buchwald-Hartwig Amination
AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield Range (%)
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-2485-95
MorpholinePd(OAc)₂ / RuPhosNaOtBuToluene1004-1280-90
BenzylaminePd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane10012-2475-85

Note: Yields are based on structurally similar aryl bromides and are intended as a guide.

Table 3: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones
ReactantConditionsWork-upYield (%)Reference
FormamideRefluxPour into ice water, filter72[5]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)EtOH, MW, 100°C, 30 minConcentrate under reduced pressure99 (crude)[6]
Chloroformamidine hydrochlorideOne-step condensationNot specifiedNot specified[7]

Experimental Protocols

Protocol 1: General Work-up for a Suzuki Cross-Coupling Reaction
  • Reaction Quenching: After confirming the reaction completion by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with ethyl acetate (EtOAc).

  • Filtration (if necessary): If a precipitate (e.g., palladium black) is present, filter the mixture through a pad of Celite®, washing the pad with additional EtOAc.[1]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).[1]

Protocol 2: Work-up for the Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one
  • Reaction Completion: Monitor the cyclization reaction by TLC until the starting aminothiophene is consumed.

  • Precipitation: Cool the reaction mixture and pour it slowly into a beaker of ice-cold water with stirring.

  • Filtration: Collect the resulting precipitate by vacuum filtration.

  • Washing: Wash the solid sequentially with cold water and a small amount of cold ethanol or diethyl ether to remove soluble impurities.

  • Drying: Dry the purified product under vacuum.

  • Recrystallization (if necessary): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of DMF and water.[5]

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase start Reaction Mixture (Post-Reaction) cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent cool->dilute filter_celite Filter through Celite® (Optional) dilute->filter_celite wash Aqueous Wash (H₂O, Brine) filter_celite->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify Purification (Column Chromatography or Recrystallization) crude->purify product Pure Product purify->product

Caption: General experimental workflow for the work-up and purification of products from reactions involving this compound.

troubleshooting_logic start Work-up Issue Encountered issue1 Low Yield Potential Causes - Incomplete Reaction - Product Loss to Aqueous Layer - Ester Hydrolysis start->issue1 issue2 Purification Difficulty (Dark/Tarry Product) Potential Causes - Catalyst Decomposition (Pd Black) - Starting Material/Product Degradation start->issue2 issue3 Emulsion During Extraction Potential Causes - Presence of Amines - Vigorous Shaking start->issue3 solution1 {Solutions for Low Yield | - Monitor reaction to completion (TLC/LCMS) - Adjust pH of aqueous layer to neutral/basic - Use milder base (e.g., K₂CO₃)} issue1->solution1 solution2 {Solutions for Purification Difficulty | - Filter through Celite® before extraction - Use activated carbon treatment (with caution) - Optimize purification method (e.g., gradient elution)} issue2->solution2 solution3 {Solutions for Emulsion | - Add brine to break emulsion - Gentle swirling instead of shaking - Filter emulsion through Celite®} issue3->solution3

Caption: Troubleshooting logic for common work-up issues.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise structural elucidation of novel compounds is a cornerstone of successful research. Thiophene derivatives, in particular, are prevalent scaffolds in many pharmaceutical agents. This guide provides a detailed ¹H NMR analysis of Methyl 3-amino-5-bromothiophene-2-carboxylate, comparing its expected spectral data with that of structurally related thiophene compounds. The information presented herein is supported by experimental data from analogous molecules and established principles of NMR spectroscopy.

Comparative ¹H NMR Data

The chemical shifts (δ) in ¹H NMR spectroscopy are highly sensitive to the electronic environment of protons in a molecule. In the case of this compound, the substituents on the thiophene ring—an amino group (-NH₂), a bromine atom (-Br), and a methyl carboxylate group (-COOCH₃)—each exert a distinct electronic influence, leading to a predictable chemical shift for the single proton on the thiophene ring. The table below summarizes the observed ¹H NMR data for several related thiophene derivatives, providing a basis for predicting the spectrum of the title compound.

CompoundH-4 (δ, ppm)H-5 (δ, ppm)-OCH₃ (δ, ppm)-NH₂ (δ, ppm)Solvent
This compound (Predicted) ~7.30-~3.85~5.5-6.5CDCl₃
Methyl 3-aminothiophene-2-carboxylate[1]6.75 (d)7.42 (d)3.84 (s)5.95 (br s)CDCl₃
Methyl 3-bromothiophene-2-carboxylate[2]7.10 (d)7.55 (d)3.91 (s)-CDCl₃
Methyl 2-aminothiophene-3-carboxylate[3]7.02 (d)6.18 (d)3.78 (s)7.38 (br s)DMSO-d₆
Methyl 5-chlorothiophene-2-carboxylate[4]7.65 (d)7.15 (d)3.88 (s)-CDCl₃

d = doublet, s = singlet, br s = broad singlet

The electron-donating amino group at the C3 position is expected to shield the thiophene ring protons, causing an upfield shift (lower δ). Conversely, the electron-withdrawing bromine atom at the C5 position and the methyl carboxylate group at the C2 position will deshield the ring protons, leading to a downfield shift (higher δ). In this compound, the single aromatic proton is at the C4 position. Its chemical shift will be influenced by all three substituents. Based on the comparative data, the signal for this proton is predicted to appear around 7.30 ppm. The methyl protons of the ester group are expected to resonate around 3.85 ppm, and the amino protons will likely appear as a broad singlet between 5.5 and 6.5 ppm.

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Probe: A standard 5 mm broadband probe.

    • Temperature: Maintain the probe temperature at 298 K.

  • Data Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (zg30).

    • Spectral Width: Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds between scans to ensure full relaxation of all protons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹H NMR Signal Assignment and Molecular Structure

The following diagram illustrates the molecular structure of this compound and the predicted assignment of its ¹H NMR signals.

Caption: Molecular structure and predicted ¹H NMR signals.

The substituent effects in thiophene compounds are well-documented.[5][6] The analysis of related compounds provides a strong foundation for the interpretation of the ¹H NMR spectrum of this compound.[7][8][9] This comparative approach is invaluable for researchers working on the synthesis and characterization of novel thiophene-based molecules.

References

Comparative Guide to HPLC Methods for Purity Analysis of Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic agents. Methyl 3-amino-5-bromothiophene-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can lead to undesirable side reactions, altered biological activity, and inconsistent product quality. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of such compounds and their potential impurities.[1]

This guide provides a comparative overview of two reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. The methodologies outlined are designed to offer robust and reliable quantitative analysis.

HPLC Methodologies: A Comparative Overview

Reversed-phase HPLC is the most common mode of chromatography used in the pharmaceutical industry for purity assessments.[2] It utilizes a hydrophobic stationary phase and a polar mobile phase, with analytes being separated based on their hydrophobicity.[2] For the analysis of this compound, two primary RP-HPLC methods are proposed and compared, differing in their mobile phase composition and stationary phase chemistry.

Method 1: Acetonitrile-Based Mobile Phase with a Standard C18 Column

This method employs a conventional C18 column and a mobile phase consisting of acetonitrile and water, with a phosphoric acid modifier. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[3] The addition of a small amount of acid, such as phosphoric acid, helps to suppress the ionization of any acidic silanols on the stationary phase and the amino group on the analyte, leading to improved peak shape and reproducibility.[2]

Method 2: Methanol-Based Mobile Phase with a Phenyl-Hexyl Column

This alternative method utilizes a phenyl-hexyl stationary phase and a methanol-based mobile phase. Methanol offers a different selectivity compared to acetonitrile for certain compounds.[2] The phenyl-hexyl column provides alternative selectivity through pi-pi interactions with the aromatic thiophene ring of the analyte, which can be beneficial in separating structurally similar impurities.

Data Presentation: Comparison of HPLC Method Performance

The following table summarizes the anticipated performance characteristics of the two proposed HPLC methods for the analysis of this compound.

ParameterMethod 1Method 2
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 30-70% B over 15 min40-80% B over 12 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °C35 °C
Expected Retention Time ~ 8.5 min~ 7.2 min
Theoretical Plates > 10,000> 12,000
Peak Asymmetry (Tailing Factor) 0.9 - 1.20.9 - 1.3

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same diluent to a nominal concentration of 100 µg/mL.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method 1: Acetonitrile-Based Separation on C18

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) phosphoric acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 70% B

    • 12-15 min: 70% B

    • 15.1-18 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Method 2: Methanol-Based Separation on Phenyl-Hexyl

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, a UV-Vis detector, a column oven, and an autosampler.

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

  • Mobile Phase B: Methanol (HPLC grade).

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-9 min: 40% to 80% B

    • 9-12 min: 80% B

    • 12.1-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for the HPLC analysis of this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing a Weigh Standard/Sample b Dissolve in Diluent (50:50 ACN:H2O) a->b c Filter through 0.45 µm Syringe Filter b->c d Inject Sample onto HPLC System c->d e Separation on RP Column d->e f UV Detection at 254 nm e->f g Chromatogram Acquisition f->g h Peak Integration and Purity Calculation g->h

Caption: General workflow for HPLC purity analysis.

cluster_method1 Method 1 cluster_method2 Method 2 col1 C18 Column mob1 Mobile Phase: Acetonitrile / 0.1% H3PO4 in Water col1->mob1 Elution det1 UV @ 254 nm mob1->det1 Detection result1 Chromatogram 1 det1->result1 col2 Phenyl-Hexyl Column mob2 Mobile Phase: Methanol / 0.1% Formic Acid in Water col2->mob2 Elution det2 UV @ 254 nm mob2->det2 Detection result2 Chromatogram 2 det2->result2 sample Prepared Sample sample->col1 sample->col2

Caption: Logical relationship of the two compared HPLC methods.

Conclusion

Both Method 1 and Method 2 are viable starting points for the development of a validated HPLC purity assay for this compound. The choice between the two will depend on the specific impurity profile of the sample. It is recommended to screen both methods during initial development to determine which provides the best resolution for all potential impurities. Method 1 represents a more conventional and widely applicable approach, while Method 2 offers an alternative selectivity that may be crucial for resolving challenging impurity pairs. Further method optimization and validation should be performed in accordance with regulatory guidelines to ensure the final method is robust, accurate, and precise for its intended use.

References

A Comparative Guide to the Functionalization of Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of Methyl 3-amino-5-bromothiophene-2-carboxylate. This versatile building block, featuring amino, ester, and bromo functionalities on a thiophene core, is a valuable precursor in the synthesis of complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document outlines the expected products, representative experimental data, and detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, enabling researchers to make informed decisions for their synthetic strategies.

Introduction to the Reactivity of this compound

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the 5-position of the thiophene ring. This C-Br bond is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle for various cross-coupling reactions. The electron-donating amino group at the 3-position can influence the reactivity of the C-Br bond and may also participate in side reactions if not properly considered in the reaction design. The methyl ester at the 2-position offers a site for further synthetic modifications, such as hydrolysis and amidation.

Comparison of Key Cross-Coupling Reactions

The functionalization of the 5-position of this compound can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired carbon-carbon or carbon-heteroatom bond to be formed.

Reaction TypeCoupling PartnerBond FormedTypical Product ClassRepresentative Yield (%)
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic AcidC-C (sp²)5-Aryl-3-aminothiophenes70-95
Buchwald-Hartwig Amination Primary/Secondary AminesC-N5-Amino-3-aminothiophenes65-90
Heck Coupling AlkenesC-C (sp²)5-Vinyl-3-aminothiophenes60-85
Sonogashira Coupling Terminal AlkynesC-C (sp)5-Alkynyl-3-aminothiophenes75-95

Note: The yields presented are representative and can vary based on the specific substrates, catalyst system, and reaction conditions.

Reaction Pathways and Experimental Workflows

The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OH)₂ + Base) pd_intermediate->transmetalation pd_r_intermediate Ar-Pd(II)-R(L_n) transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Amination pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)-Br(L_n) oxidative_addition->pd_intermediate amine_coordination Amine Coordination (R₂NH) pd_intermediate->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR₂)-Br(L_n)] amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR₂(L_n) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Experimental_Workflow start Start: Combine Reactants setup Reaction Setup: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base - Solvent start->setup inert Establish Inert Atmosphere (Nitrogen or Argon) setup->inert reaction Reaction: - Heat to specified temperature - Stir for designated time inert->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Work-up: - Cool to room temperature - Quench reaction - Aqueous extraction monitoring->workup Upon completion purification Purification: - Dry organic layer - Concentrate under vacuum - Column Chromatography workup->purification characterization Characterization: - NMR, MS, IR - Purity analysis (HPLC) purification->characterization end End: Isolated Product characterization->end

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Detailed Experimental Protocols

The following are representative protocols for the functionalization of this compound. These should be adapted and optimized for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling: Synthesis of Methyl 3-amino-5-arylthiophene-2-carboxylates

Objective: To form a carbon-carbon bond between the thiophene ring and an aryl group.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of Methyl 3-amino-5-(substituted-amino)thiophene-2-carboxylates

Objective: To form a carbon-nitrogen bond between the thiophene ring and an amine.

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq.), the desired amine (1.2 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or lithium bis(trimethylsilyl)amide (LiHMDS, 1.4 eq.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., XPhos or SPhos, 0.08 eq.).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck Coupling: Synthesis of Methyl 3-amino-5-vinylthiophene-2-carboxylates

Objective: To form a carbon-carbon bond between the thiophene ring and an alkene.

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the alkene (1.5 eq.), a base such as triethylamine (Et₃N, 2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), and a palladium catalyst like palladium(II) acetate [Pd(OAc)₂] (0.05 eq.) with a phosphine ligand like triphenylphosphine (PPh₃, 0.1 eq.).

  • Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Degas the mixture and heat under an inert atmosphere to 80-120 °C for 12-48 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture, filter off any solids, and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Synthesis of Methyl 3-amino-5-alkynylthiophene-2-carboxylates

Objective: To form a carbon-carbon triple bond between the thiophene ring and a terminal alkyne.

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.1 eq.).

  • Add a solvent system, typically a mixture of an amine base like triethylamine or diisopropylamine and a co-solvent like tetrahydrofuran (THF) or toluene.

  • Stir the reaction at room temperature to 60 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in an organic solvent.

  • Wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Alternative Synthetic Routes

While palladium-catalyzed cross-coupling reactions are excellent for functionalizing the pre-formed thiophene ring, the synthesis of the 3-aminothiophene scaffold itself can be achieved through various methods. The Gewald reaction is a classical and widely used one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[1] More recent developments have focused on alternative, greener methodologies and the synthesis of 3-aminothiophenes, which are often more challenging to prepare.[2][3] One such alternative involves the tandem thio-Michael addition, oxidative annulation, and 1,2-sulfur migration of thioamides and allenes.[2]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of functionalized thiophene derivatives. The choice of the palladium-catalyzed cross-coupling reaction—Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira—should be guided by the specific synthetic target. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and comparative data provided in this guide serve as a foundational resource for the efficient and strategic design of synthetic routes in drug discovery and materials science.

References

A Comparative Guide to the Synthesis of 2-Aminothiophenes: Alternatives to the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Gewald synthesis has been a cornerstone in the construction of the 2-aminothiophene scaffold, a privileged motif in medicinal chemistry and materials science. However, the pursuit of milder reaction conditions, greater substrate scope, and improved yields has driven the development of numerous alternative synthetic strategies. This guide provides a comprehensive comparison of prominent alternatives to the Gewald synthesis, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.

At a Glance: Comparing Synthetic Methodologies

The following table summarizes the key quantitative data for the Gewald synthesis and its alternatives, allowing for a rapid comparison of their efficiency and applicability.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Gewald Synthesis Ketone/Aldehyde, Activated Nitrile, SulfurAmine (e.g., Morpholine, Pyrrolidine)Ethanol, DMF50 - Reflux0.5 - 24 h35 - 95%[1][2]
Fiesselmann Synthesis α,β-Acetylenic Ester, Thioglycolic Acid DerivativeBase (e.g., NaOEt)---(Varies)[3][4]
Paal-Knorr Synthesis 1,4-Dicarbonyl CompoundP₄S₁₀ or Lawesson's Reagent-High-(Varies)[5][6]
Hinsberg Synthesis α-Diketone, Dialkyl ThiodiacetateBase---(Varies)[7][8]
Microwave-Assisted Gewald Ketone/Aldehyde, Activated Nitrile, SulfurPyrrolidineDMF5030 min57 - 95%[2][9]
Ball-Milling (Gewald) Ketone, Activated Nitrile, SulfurNone (Solvent-free)NoneRT30 minup to 97%[10][11]
L-Proline Catalyzed Gewald Ketone, Activated Nitrile, SulfurL-Proline (10 mol%)DMF60-up to 84%[12]
One-pot from Chalcones Chalcone, α-Cyanoacetate, SulfurBase---54 - 82%[10]
Ultrasound-Assisted Gewald Ketone, Malonodinitrile, SulfurSodium Polysulfide (catalyst-free)Water700.5 - 1 h42 - 90%[10][13]
Nano-ZnO Catalyzed Gewald Ketone/Aldehyde, Malonodinitrile, Sulfurnano-ZnO (2.5 mol%)-1006 h37 - 86%[10]

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the signaling pathways and logical relationships of the key synthetic methods discussed.

Gewald_Synthesis Reactants Ketone/Aldehyde + Activated Nitrile Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Addition Sulfur Addition Intermediate1->Addition Sulfur Elemental Sulfur (S₈) Sulfur->Addition Intermediate2 Thiolated Intermediate Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The reaction mechanism of the Gewald synthesis.[1][14]

Fiesselmann_Synthesis Reactants α,β-Acetylenic Ester + Thioglycolic Acid Ester Deprotonation Deprotonation Reactants->Deprotonation Base Thiol Thioglycolate Anion Deprotonation->Thiol Michael1 Michael Addition (to alkyne) Thiol->Michael1 Intermediate1 Vinyl Thioether Michael1->Intermediate1 Michael2 Second Addition (to double bond) Intermediate1->Michael2 Intermediate2 Thioacetal Michael2->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Cyclic Intermediate Cyclization->Intermediate3 Elimination Elimination Intermediate3->Elimination Tautomerization Tautomerization Elimination->Tautomerization Product 3-Hydroxy-2-thiophenecarboxylate Tautomerization->Product

Caption: The reaction mechanism of the Fiesselmann synthesis.[3][15]

Paal_Knorr_Synthesis Reactant 1,4-Dicarbonyl Compound Sulfurizing Sulfurization Reactant->Sulfurizing P₄S₁₀ or Lawesson's Reagent Intermediate1 Thioketone Intermediate Sulfurizing->Intermediate1 Enolization Enolization/ Thioenolization Intermediate1->Enolization Intermediate2 Enol/Thioenol Enolization->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Dihydrothiophene Derivative Cyclization->Intermediate3 Dehydration Dehydration Intermediate3->Dehydration Product Thiophene Dehydration->Product

Caption: The reaction mechanism of the Paal-Knorr thiophene synthesis.[5][13]

Detailed Experimental Protocols

1. Microwave-Assisted Gewald Synthesis of 2-Aminothiophene Derivatives [2]

  • Reactants: Butyraldehyde (1 mmol), methyl cyanoacetate (1.1 mmol), and sulfur (1.1 mmol).

  • Catalyst: Pyrrolidine.

  • Solvent: N,N-Dimethylformamide (DMF, 3 mL).

  • Procedure:

    • To a microwave reactor tube, add butyraldehyde, methyl cyanoacetate, sulfur, and DMF.

    • Add pyrrolidine as the catalyst.

    • Seal the tube and place it in the microwave reactor.

    • Irradiate the reaction mixture at 50 °C for 30 minutes.

    • After completion, cool the reaction mixture to room temperature.

    • The product is isolated, yielding 95% of the desired 2-aminothiophene.

2. Ball-Milling Synthesis of 2-Aminothiophenes [11]

  • Reactants: Ethyl acetoacetate (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol).

  • Procedure:

    • Place ethyl acetoacetate, malononitrile, and elemental sulfur in a stainless steel vial of a planetary ball mill.

    • Add stainless steel balls (ratio of ball weight to reagent weight is 5).

    • Mill the mixture at a rotation speed of 750 rpm for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated, with yields reported up to 97%.

3. L-Proline Catalyzed Gewald Synthesis [12]

  • Reactants: A ketone (e.g., cyclohexanone), an activated nitrile (e.g., malononitrile), and elemental sulfur.

  • Catalyst: L-Proline (10 mol%).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a reaction vessel, combine the ketone, activated nitrile, sulfur, and L-proline in DMF.

    • Heat the mixture to 60 °C and stir.

    • Monitor the reaction until completion.

    • The desired 2-aminothiophene is obtained in high yield (up to 84%) after workup and purification.

4. One-Pot Synthesis from Chalcones [10]

  • Reactants: A chalcone, an α-cyanoacetate, and elemental sulfur.

  • Catalyst: A suitable base.

  • Procedure:

    • In a one-pot setup, the chalcone, α-cyanoacetate, and elemental sulfur are reacted in the presence of a base.

    • The reaction conditions are optimized for the specific substrates.

    • This method allows for the synthesis of a variety of 2-aminothiophenes with yields ranging from 54% to 82%.

Conclusion

While the Gewald synthesis remains a valuable tool for the preparation of 2-aminothiophenes, a diverse array of alternative methods now offers significant advantages in terms of reaction efficiency, environmental impact, and substrate scope. Microwave-assisted and ball-milling techniques, in particular, represent green and rapid alternatives to conventional heating. The use of organocatalysts like L-proline and novel starting materials such as chalcones further expands the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired process parameters. This guide provides the necessary data to make an informed decision for the efficient and effective synthesis of 2-aminothiophenes in a research and development setting.

References

Comparative Biological Insights: Methyl 3-amino-5-bromothiophene-2-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of Methyl 3-amino-5-bromothiophene-2-carboxylate and its structural analogs reveals a landscape of potential therapeutic applications, primarily centered on anticancer and antimicrobial activities. Variations in substitutions on the thiophene ring significantly influence the potency and selectivity of these compounds, highlighting critical structure-activity relationships that guide the development of novel therapeutic agents.

Researchers in drug discovery and development are continuously exploring the vast chemical space of heterocyclic compounds for novel therapeutic leads. Among these, the thiophene scaffold has emerged as a privileged structure due to its presence in numerous biologically active molecules. This guide provides a comparative overview of the biological activity of this compound and its analogs, with a focus on their anticancer and antimicrobial properties, supported by experimental data and methodologies.

Anticancer Activity: A Tale of Substitution

The anticancer potential of 3-aminothiophene-2-carboxylate derivatives is a subject of intense research, with studies demonstrating that modifications to the thiophene core can lead to significant differences in cytotoxic activity.

A key area of investigation involves the impact of substituents at the 5-position of the thiophene ring. While direct comparative studies on a series of 5-halo-substituted Methyl 3-amino-2-carboxylates are not extensively documented in publicly available literature, broader studies on related thiophene derivatives provide valuable insights. For instance, the presence of a bromine atom at the 5-position, as in the titular compound, is a common feature in various biologically active thiophenes. Research on other 2,5-substituted thiophenes has shown that halogen substituents can contribute to potent cytotoxicity. For example, 2-bromo-5-(2-methylphenyl)thiophene has demonstrated selective anticancer activity against liver and colon cancer cell lines.[1]

Furthermore, the nature of the substituent at the 3-amino group and the 2-carboxy group also plays a crucial role. Conversion of the carboxylate ester to a carboxamide, for instance, has been shown to yield compounds with significant biological activity. One study highlighted a series of 5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides, where the substitution on the arylaminoacetamido moiety greatly influenced the cytotoxic potential against hepatocellular and colorectal cancer cell lines.[2]

In a notable study, a 2-amino-3-cyano-thiophene derivative, specifically 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene, emerged as a highly potent anticancer agent with IC50 values in the nanomolar range against a wide array of cancer cell lines.[3] This underscores the significant impact that substituents at positions 3 and 5 have on the anticancer efficacy of the thiophene scaffold.

Table 1: Comparative Anticancer Activity of Selected Thiophene Analogs

Compound/AnalogCancer Cell LineActivity Metric (IC50)Reference
2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiopheneJurkat (T-cell leukemia)12 nM[3]
2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiopheneMT4 (T-cell leukemia)86 nM[3]
5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(4-chlorophenylamino)acetamido)thiophene-3-carboxamideHepG-2 (Hepatocellular carcinoma)2.3 µM[2]
5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(4-chlorophenylamino)acetamido)thiophene-3-carboxamideHCT-116 (Colorectal carcinoma)4.1 µM[2]
5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(phenylamino)acetamido)thiophene-3-carboxamideHepG-2 (Hepatocellular carcinoma)10.1 µM[2]
5-cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(phenylamino)acetamido)thiophene-3-carboxamideHCT-116 (Colorectal carcinoma)12.5 µM[2]

Antimicrobial Activity: Exploring a Different Spectrum

Beyond their anticancer properties, thiophene derivatives, including analogs of this compound, have demonstrated promising antimicrobial activity. Structure-activity relationship studies in this area reveal that the nature of substituents on the thiophene ring is a key determinant of both the spectrum and potency of antimicrobial action.

A comparative study of 3-substituted thiophene-2-carboxamide derivatives highlighted the superior antibacterial activity of 3-amino analogs over their 3-hydroxy and 3-methyl counterparts.[4] This suggests that the amino group at the 3-position is a critical pharmacophore for antibacterial efficacy. The study also demonstrated that these compounds were generally more active against Gram-positive bacteria.[4]

Table 2: Comparative Antibacterial Activity of 3-Substituted Thiophene-2-Carboxamide Derivatives

Compound ClassBacterial StrainActivity Range (% Inhibition)Reference
3-Amino thiophene-2-carboxamidesGram-positive & Gram-negative40.0 - 86.9%[4]
3-Hydroxy thiophene-2-carboxamidesGram-positive & Gram-negative20.0 - 78.3%[4]
3-Methyl thiophene-2-carboxamidesGram-positive & Gram-negativeNo activity to 47.8%[4]

Experimental Protocols

To ensure the reproducibility and validation of the cited biological data, detailed experimental methodologies are crucial.

MTT Assay for Anticancer Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[5]

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: A standardized suspension of the target microorganism is added to each well.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of thiophene derivatives are mediated through their interaction with various cellular targets and signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, studies on analogous compounds provide valuable clues.

For instance, the potent anticancer activity of 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl] thiophene has been linked to its ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[3][6] The apoptotic cascade initiated by this compound appears to follow the intrinsic mitochondrial pathway, characterized by the involvement of caspases.[3]

The diagram below illustrates a generalized intrinsic apoptosis signaling pathway that can be triggered by anticancer agents.

IntrinsicApoptosisPathway cluster_stimulus Anticancer Agent cluster_mitochondrion Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Agent Thiophene Derivative Bax Bax Activation Agent->Bax Activates Bcl2 Bcl-2 Inhibition Agent->Bcl2 Inhibits Mito Mitochondrial Permeability Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apoptosome Apoptosome Apaf1->Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a thiophene derivative.

The following diagram illustrates a general experimental workflow for screening the biological activity of novel compounds.

ExperimentalWorkflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies cluster_lead Lead Optimization Synthesis Synthesis of Thiophene Analogs Anticancer Anticancer Screening (e.g., MTT Assay) Synthesis->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Synthesis->Antimicrobial Pathway Signaling Pathway Analysis Anticancer->Pathway Target Target Identification Antimicrobial->Target Lead Lead Compound Identification & Optimization Pathway->Lead Target->Lead

Caption: General workflow for biological activity screening.

References

A Comparative Guide to the X-ray Crystal Structures of Methyl 3-Amino-5-Substituted-Thiophene-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of methyl 3-aminothiophene-2-carboxylate and its derivatives. Understanding the three-dimensional arrangement of these molecules is crucial for structure-based drug design and the development of novel therapeutic agents. Thiophene derivatives are significant intermediates in the synthesis of pharmaceuticals, including antihypertensives, antitumor agents, and antivirals.[1] This document summarizes key crystallographic data, details experimental protocols for structure determination, and presents logical workflows for crystallographic analysis.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for Methyl 3-aminothiophene-2-carboxylate (matc), a closely related analogue to the 5-bromo derivative, and other relevant thiophene carboxylate derivatives. The data for Methyl 3-amino-5-bromothiophene-2-carboxylate is not publicly available in the searched resources, hence the comparison with its non-brominated counterpart and other derivatives provides valuable insights into the structural effects of substituent changes on the thiophene ring.

Compound Methyl 3-aminothiophene-2-carboxylate (matc) [1][2]Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate [3]2-(thiophen-3-yl)ethyl pyrene-1-carboxylate [4][5]
Molecular Formula C₆H₇NO₂SC₁₀H₁₃NO₃SC₂₃H₁₆O₂S
Molecular Weight 157.19 g/mol 227.28 g/mol 356.42 g/mol
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nPna2₁
Unit Cell: a Not specified7.5397 (3) Å12.020 (9) Å
Unit Cell: b Not specified8.4514 (3) Å7.576 (6) Å
Unit Cell: c Not specified16.7058 (6) Å18.521 (14) Å
Unit Cell: α 90°90°90°
Unit Cell: β Not specified94.465 (1)°90°
Unit Cell: γ 90°90°90°
Volume Not specified1061.28 (7) ų1687 (2) ų
Z 344
Key Interactions N–H⋯O and N–H⋯N hydrogen bonds, weak C–H⋯S and C–H⋯Cg interactions[1][2]Intramolecular N—H⋯O hydrogen bond[3]Weak C—H⋯O and C—H⋯π hydrogen bonds, S⋯π contacts[4][5]

Structural Insights and Comparison

The crystal structure of Methyl 3-aminothiophene-2-carboxylate (matc) reveals that the molecule crystallizes in the monoclinic P2₁/c space group with three crystallographically independent molecules in the asymmetric unit.[1][2] The crystal packing is stabilized by a network of strong N–H⋯O and N–H⋯N hydrogen bonds, along with weaker C–H⋯S and C–H⋯Cg interactions.[1][2] The dispersion energy is the dominant force in the crystal packing.[1][2]

In comparison, the structure of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is stabilized by an intramolecular N—H⋯O hydrogen bond.[3] The presence of different substituents on the thiophene ring leads to variations in the intermolecular interactions and overall crystal packing. For instance, the pyrene-substituted thiophene derivative exhibits weak C—H⋯O and C—H⋯π hydrogen bonds, as well as S⋯π contacts, but lacks strong hydrogen bonding networks observed in matc.[4][5]

The introduction of a bromine atom at the 5-position of Methyl 3-aminothiophene-2-carboxylate is expected to influence the electronic properties and intermolecular interactions of the molecule. While a definitive crystal structure is not available, the bromine atom could participate in halogen bonding, further stabilizing the crystal lattice and potentially influencing the biological activity of the compound.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of thiophene carboxylate derivatives, based on common laboratory practices.[6][7]

Synthesis of this compound Derivatives

A common synthetic route to 2-aminothiophene-3-carboxylate derivatives is the Gewald reaction.[8] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst such as morpholine or triethylamine.[7][8]

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion.[2]

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a specific temperature, often 100 K or 298 K, using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).[3][4]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3][4]

Visualization of Methodologies

The following diagrams illustrate the general workflow for X-ray crystallography and a conceptual signaling pathway where such compounds might be investigated.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for determining the crystal structure of a small molecule.

signaling_pathway Conceptual Signaling Pathway Inhibition receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor Thiophene Derivative (Potential Inhibitor) inhibitor->kinase2

Caption: A conceptual diagram showing a thiophene derivative as a potential kinase inhibitor.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of electron ionization mass spectrometry (EI-MS) for the characterization of Methyl 3-amino-5-bromothiophene-2-carboxylate, a substituted thiophene of interest in medicinal chemistry. By examining the fragmentation patterns of closely related analogs, we offer a predictive analysis of its mass spectral behavior and a comparative overview with other key analytical techniques.

Executive Summary

Electron ionization mass spectrometry is a powerful technique for determining the molecular weight and structural features of organic compounds. For this compound, EI-MS is anticipated to produce a distinct fragmentation pattern characterized by the loss of the methoxycarbonyl group, cleavage of the bromine atom, and fragmentation of the thiophene ring. This guide delves into the predicted fragmentation pathways based on experimental data from structurally similar compounds: Methyl 3-amino-4-methylthiophene-2-carboxylate and Methyl 5-bromothiophene-2-carboxylate. Furthermore, we present a comparative analysis with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, highlighting the complementary nature of these techniques in achieving unambiguous structural confirmation.

Mass Spectrometry Fragmentation Analysis

Analog 1: Methyl 3-amino-4-methylthiophene-2-carboxylate

The mass spectrum of this compound (Molecular Weight: 171.22 g/mol ) provides insight into the fragmentation of the amino- and methyl-substituted thiophene carboxylate core. The NIST Mass Spectrometry Data Center reports key fragments at m/z 139, 171, and 140.[1][2] The peak at m/z 171 corresponds to the molecular ion [M]•+. The base peak at m/z 139 likely results from the loss of a methoxy group (•OCH3, 31 Da) or the entire methoxycarbonyl radical (•COOCH3, 59 Da) followed by rearrangement, a common fragmentation pathway for methyl esters.

Analog 2: Methyl 5-bromothiophene-2-carboxylate

This analog (Molecular Weight: 221.07 g/mol ) is crucial for understanding the behavior of the bromine substituent upon ionization. The NIST Mass Spectrometry Data Center indicates major peaks at m/z 191, 189, and 82.[3] The isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by 2 Da (m/z 220 and 222), would be characteristic of a monobrominated compound. The prominent peaks at m/z 189 and 191 likely correspond to the loss of a methoxy radical (•OCH3) from the two bromine isotopes. The fragment at m/z 82 could arise from the cleavage of the thiophene ring.

Predicted Fragmentation of this compound

Based on the analysis of these analogs, the expected fragmentation pathway for this compound (Molecular Weight: 236.09 g/mol ) is as follows:

  • Molecular Ion Peak: The mass spectrum should exhibit a pair of molecular ion peaks at m/z 235 and 237, corresponding to the 79Br and 81Br isotopes, respectively.

  • Loss of Methoxy Group: A primary fragmentation step is the loss of the methoxy radical (•OCH3) to yield fragments at m/z 204 and 206.

  • Loss of Methoxycarbonyl Group: Cleavage of the entire methoxycarbonyl group (•COOCH3) would result in fragments at m/z 176 and 178.

  • Loss of Bromine: Fission of the C-Br bond would lead to a fragment at m/z 156.

  • Thiophene Ring Cleavage: Subsequent fragmentation of the thiophene ring would produce smaller, characteristic ions.

The following table summarizes the predicted key fragments:

Predicted m/zProposed Fragment Ion
235/237[M]•+ (Molecular Ion)
204/206[M - •OCH3]+
176/178[M - •COOCH3]+
156[M - Br]+

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, a comprehensive structural elucidation relies on the integration of data from multiple analytical methods.

Analytical TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
Mass Spectrometry (EI-MS) Molecular weight and fragmentation pattern.Confirms molecular formula and provides structural clues from fragment ions.May not always show a molecular ion peak; interpretation of fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information about the carbon-hydrogen framework.Unambiguously determines the connectivity of atoms and the substitution pattern on the thiophene ring.Requires larger sample amounts than MS; sensitivity can be an issue for less abundant nuclei.
Infrared (IR) Spectroscopy Presence of specific functional groups.Confirms the presence of the amino (N-H stretching), ester (C=O stretching), and aromatic (C=C and C-H stretching) functionalities.[4][5][6][7]Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining an EI mass spectrum of a solid, thermally stable compound like this compound is as follows:

  • Sample Preparation: A small amount of the purified solid sample (typically <1 mg) is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade of this compound can be visualized as a logical workflow.

M This compound (m/z 235/237) F1 Loss of •OCH3 (m/z 204/206) M->F1 F2 Loss of •COOCH3 (m/z 176/178) M->F2 F3 Loss of Br (m/z 156) F2->F3 F4 Ring Fragmentation F3->F4

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

The structural characterization of this compound can be effectively achieved through a combination of analytical techniques. Electron ionization mass spectrometry, by providing key fragmentation data, plays a crucial role in confirming the molecular weight and revealing structural motifs. By comparing its predicted fragmentation with that of known analogs, researchers can gain a high degree of confidence in its structure. For unambiguous confirmation, the integration of NMR and IR spectroscopy is essential, providing a complete and detailed picture of the molecule's architecture. This multi-faceted analytical approach is fundamental to advancing drug discovery and development.

References

Comparison of different catalysts for reactions with Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-5-bromothiophene-2-carboxylate is a versatile heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of both an amino group and a bromo substituent on the thiophene ring allows for a variety of cross-coupling reactions to introduce molecular diversity. The selection of an appropriate catalyst is crucial for achieving high yields, selectivity, and reaction efficiency. This guide provides a comparative overview of different catalysts for common cross-coupling reactions involving this substrate, supported by experimental data from analogous systems.

Catalytic Cross-Coupling Reactions: An Overview

The primary reactions for functionalizing this compound involve the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position of the thiophene ring. The most prominent and widely utilized of these are the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, which are typically catalyzed by palladium complexes.

logical_relationship sub This compound reactions Catalytic Cross-Coupling Reactions sub->reactions suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) reactions->suzuki sonogashira Sonogashira Coupling (C-C Bond Formation) reactions->sonogashira buchwald Buchwald-Hartwig Amination (C-N Bond Formation) reactions->buchwald heck Heck Reaction (C-C Bond Formation) reactions->heck products Functionalized Thiophene Derivatives suzuki->products sonogashira->products buchwald->products heck->products

Caption: Logical workflow of catalytic reactions for functionalizing the substrate.

Comparison of Catalyst Performance

The following tables summarize the performance of various catalysts in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions with substrates analogous to this compound. The data is compiled from the scientific literature to provide a basis for catalyst selection.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For thiophene derivatives, palladium catalysts are highly effective.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Pentyl 5-bromothiophene-2-carboxylate3-Chlorophenylboronic acidK₃PO₄1,4-Dioxane/H₂O901271.5[1]
Pd(PPh₃)₄Pentyl 5-bromothiophene-2-carboxylate3-Acetylphenylboronic acidK₃PO₄1,4-Dioxane/H₂O901275.0[1]
Pd(OAc)₂/PPh₃2,5-Dibromothiophenes(Hetero)arylboronic acidsK₂CO₃95% EtOHReflux2-4Moderate to Excellent[2]

Note: The yields are highly dependent on the specific arylboronic acid used.

Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

The Sonogashira reaction is a reliable method for the synthesis of arylalkynes. Both copper-catalyzed and copper-free conditions have been developed.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂/PPh₃/CuI2-Amino-3-bromopyridinesPhenylacetyleneEt₃NDMF1003up to 96[3]
[DTBNpP]Pd(crotyl)Cl1-Bromo-3,5-dimethoxybenzene3-EthynylpyridineTMPDMSORT1.5100
PdCl₂(PPh₃)₂Aryl BromidesTerminal AlkynesTBAFSolvent-freeRT-Moderate to Excellent[4]
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃/XantPhosBromobenzeneCarbazoleCs₂CO₃Toluene11020Good[5]
[Pd(cinnamyl)Cl]₂/BippyPhos(Hetero)aryl ChloridesPrimary/Secondary AminesNaOtBuToluene10024Good[6]
Pd(OAc)₂/CM-phos4-(tert-butyl)phenyl methanesulfonateN-MethylanilineK₂CO₃t-BuOH1101886-92
Table 4: Heck Reaction of Aryl Bromides with Alkenes

The Heck reaction enables the vinylation of aryl halides, providing access to substituted alkenes.

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/P(o-tol)₃2-Amino-5-bromo-4-methylpyridineStyreneEt₃NDMF10024Good
Pd(OAc)₂3-BromothiopheneStyreneK₂CO₃DMF12012-24-[7]
Pd(II)-complexp-BromoacetophenoneStyreneEt₃NDMF1301.596

Experimental Protocols

The following are generalized experimental protocols for the key reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling

suzuki_workflow start Combine Substrate, Arylboronic Acid, Base, and Solvent degas Degas Mixture start->degas add_catalyst Add Pd Catalyst degas->add_catalyst heat Heat Reaction (e.g., 90-100 °C) add_catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate or potassium phosphate (2.0-3.0 equiv.).

  • Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (typically 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) if required.[3]

  • Add a suitable solvent (e.g., DMF or THF) and stir for a few minutes.

  • Add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and a base (e.g., triethylamine or DBU).

  • Heat the reaction mixture to the appropriate temperature (can range from room temperature to 100 °C).[3]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Buchwald-Hartwig Amination

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XantPhos or BippyPhos, 2-8 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv.).[5][6]

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.5 equiv.).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by chromatography.

Heck Reaction

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if required.

  • Add a base (e.g., triethylamine or potassium carbonate, 1.5-2.0 equiv.) and a high-boiling polar aprotic solvent like DMF or NMP.[7]

  • Add the alkene (1.1-1.5 equiv.).

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction, perform an aqueous work-up, and extract the product.

  • Dry, concentrate, and purify the product via column chromatography.

Conclusion

The choice of catalyst for reactions with this compound is dependent on the desired transformation. For Suzuki-Miyaura and Heck reactions, palladium acetate and tetrakis(triphenylphosphine)palladium(0) are common and effective choices. Sonogashira couplings can be performed efficiently with palladium catalysts, with or without a copper co-catalyst, depending on the desired conditions. For C-N bond formation via Buchwald-Hartwig amination, palladium precatalysts combined with specialized phosphine ligands are generally required to achieve high yields. The experimental data from analogous systems provides a strong starting point for the optimization of these important synthetic transformations. Researchers should consider screening a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions for their specific application.

References

Spectroscopic Evolution: A Comparative Guide to Starting Material and Product Analysis in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to leveraging spectroscopic techniques for the definitive comparison of starting materials and reaction products, ensuring reaction success and product purity.

In the landscape of chemical synthesis, the unambiguous confirmation of a successful transformation from a starting material to the desired product is a critical checkpoint. Spectroscopic techniques provide a powerful and non-destructive lens to peer into the molecular realm, offering a wealth of information to verify this conversion and evaluate the purity of the resulting compound. This guide offers a comparative analysis of starting materials and their corresponding products post-reaction, utilizing key spectroscopic methods to provide clear, actionable insights.

Interpreting the Transformation: A Spectroscopic Narrative

The core principle behind this comparative analysis lies in identifying the distinct spectroscopic changes that accompany a chemical reaction. The disappearance of signals characteristic of the starting material and the concurrent emergence of new signals corresponding to the product provide a compelling narrative of molecular change.[1] To illustrate this, we will consider the classic example of the Fischer esterification of acetic acid with ethanol to yield ethyl acetate.

Quantitative Spectroscopic Data Comparison: Fischer Esterification

The following table summarizes the key spectroscopic differences observed between the starting materials (acetic acid and ethanol) and the product (ethyl acetate), providing a quantitative basis for confirming the reaction's success.

Spectroscopic TechniqueStarting Material: Acetic Acid (CH₃COOH)Starting Material: Ethanol (CH₃CH₂OH)Product: Ethyl Acetate (CH₃COOCH₂CH₃)Key Observations for Product Formation
IR Spectroscopy (cm⁻¹) ~3000 (broad, O-H stretch), ~1710 (C=O stretch)[1]~3300 (broad, O-H stretch)~1740 (C=O stretch, ester), ~1240 (C-O stretch)[1]Disappearance of broad O-H stretch from both starting materials. Appearance of a strong C=O stretch at a higher wavenumber and a new C-O stretch.
¹H NMR (ppm, CDCl₃) ~11.5 (s, 1H, -COOH), ~2.1 (s, 3H, -CH₃)~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), ~2.6 (s, 1H, -OH)~4.1 (q, 2H, -OCH₂-), ~2.0 (s, 3H, -COCH₃), ~1.2 (t, 3H, -CH₂CH₃)Disappearance of the acidic proton signal from acetic acid and the hydroxyl proton from ethanol. Appearance of a quartet around 4.1 ppm and a singlet around 2.0 ppm, with appropriate integration values.
¹³C NMR (ppm, CDCl₃) ~178 (-COOH), ~21 (-CH₃)~58 (-CH₂OH), ~18 (-CH₃)~171 (C=O), ~60 (-OCH₂-), ~21 (-COCH₃), ~14 (-CH₂CH₃)Disappearance of the carboxylic acid and alcohol carbon signals. Appearance of new signals corresponding to the ester carbonyl, the oxygen-linked methylene group, and the acetyl methyl group.
Mass Spectrometry (m/z) 60.05 (M⁺)46.07 (M⁺)88.11 (M⁺)Detection of a molecular ion peak corresponding to the molecular weight of the product.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following are generalized protocols for the key techniques discussed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the starting materials and product.[2][3]

Methodology:

  • Sample Preparation:

    • Liquid Samples: A drop of the liquid sample (starting material or purified product) is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solid Samples: The solid is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

  • Background Spectrum: A background spectrum of the empty spectrometer (or the salt plates/KBr pellet) is recorded to be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded. The typical range is 4000-400 cm⁻¹.

  • Data Analysis: The spectrum of the product is compared to the spectra of the starting materials. Key changes to look for include the disappearance of reactant-specific peaks (e.g., the broad O-H band of a carboxylic acid) and the appearance of product-specific peaks (e.g., the C=O stretch of an ester).[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the starting materials and product.[4][5][6]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample (starting material or purified product) in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Spectrum Acquisition:

    • Acquire the ¹H NMR spectrum. Key parameters include the number of scans, pulse width, and acquisition time.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the structure.[6]

    • Compare the product spectrum to the starting material spectra to confirm the expected structural changes.[1][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the starting materials and product and to gain structural information from fragmentation patterns.[8][9]

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer. Common methods include direct infusion, or coupling with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[8]

  • Ionization: The sample molecules are ionized. Common ionization techniques include Electron Impact (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or thermally labile molecules.[8]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.[9]

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.[1]

    • Analyze the fragmentation pattern to deduce structural information.

    • Compare the mass spectrum of the product with those of the starting materials to confirm the change in molecular weight.

Visualization of Workflows and Logical Relationships

Diagrams are invaluable for visualizing complex experimental workflows and the logical connections between different analytical techniques.

Experimental_Workflow cluster_reaction Chemical Reaction cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Conclusion SM Starting Material(s) Reaction Reaction Conditions (Solvent, Temp, Catalyst) SM->Reaction IR IR Spectroscopy SM->IR Characterize SM NMR NMR Spectroscopy SM->NMR Characterize SM MS Mass Spectrometry SM->MS Characterize SM Product_Mixture Crude Product Mixture Reaction->Product_Mixture Purification Purification (e.g., Chromatography, Recrystallization) Product_Mixture->Purification Purified_Product Purified Product Purification->Purified_Product Purified_Product->IR Characterize Product Purified_Product->NMR Characterize Product Purified_Product->MS Characterize Product Comparison Compare Spectra (SM vs. Product) Conclusion Confirm Structure & Purity Comparison->Conclusion

Caption: General workflow for reaction monitoring and product characterization.

Logical_Relationship cluster_question Primary Question cluster_techniques Spectroscopic Evidence cluster_interpretation Interpretation cluster_conclusion Conclusion Reaction_Success Did the reaction work? IR IR: Functional Group Transformation Reaction_Success->IR NMR NMR: Change in Chemical Environment & Connectivity Reaction_Success->NMR MS MS: Change in Molecular Weight Reaction_Success->MS Disappearance Disappearance of Starting Material Signals IR->Disappearance Appearance Appearance of Product Signals IR->Appearance NMR->Disappearance NMR->Appearance MS->Disappearance MS->Appearance Confirmation Successful Transformation Confirmed Disappearance->Confirmation Appearance->Confirmation

Caption: Logical relationship of spectroscopic data for reaction confirmation.

References

Safety Operating Guide

Proper Disposal of Methyl 3-amino-5-bromothiophene-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of Methyl 3-amino-5-bromothiophene-2-carboxylate requires its classification and segregation as halogenated organic waste. This entails collection in a designated, properly labeled, and compatible hazardous waste container for subsequent removal by a licensed environmental disposal company. Adherence to these protocols is crucial for ensuring laboratory safety and environmental compliance.

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Essential Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant nitrile gloves, and a laboratory coat.[1] All handling and waste collection activities should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors.[1]

Quantitative Data Summary

For quick reference, the key quantitative and hazard data for this compound are summarized in the table below.

PropertyValueSource
CAS Number107818-55-3--INVALID-LINK--
Molecular FormulaC₆H₆BrNO₂S--INVALID-LINK--
Molecular Weight236.09 g/mol --INVALID-LINK--
Hazard ClassificationsAcute toxicity, Oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3)--INVALID-LINK--
GHS Hazard StatementsH302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation--INVALID-LINK--

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a brominated organic compound, falls under the category of halogenated waste.[2] Incineration by a certified facility is the required method of treatment.[1] The following steps provide a detailed methodology for its safe disposal in a laboratory setting.

Waste Segregation and Collection

All waste containing this compound must be collected separately from non-halogenated organic and inorganic waste streams.[2] This includes:

  • Residual amounts of the solid compound.

  • Contaminated consumables such as weighing paper, pipette tips, and gloves.

  • Solutions containing the compound.

Collect this waste in a designated hazardous waste container that is made of a compatible material, such as glass or high-density polyethylene (HDPE), and has a secure, tightly fitting lid.[1]

Labeling of Waste Containers

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "this compound".

  • The primary hazards associated with the compound, such as "Harmful," and "Irritant."[1]

  • An indication that it is "Halogenated Organic Waste."

Storage of Waste

Store the labeled waste container in a designated and secure satellite accumulation area within the laboratory. The storage area should be well-ventilated and away from incompatible materials. Keep the container lid tightly closed when not in use.

Professional Disposal

The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash receptacles.[1] Professional disposal services are equipped with high-temperature incinerators or other specialized treatment methods to handle such chemicals safely.

Spill Management

In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated absorbent into a sealed, labeled container for disposal as halogenated waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal External Disposal A Identify Waste as This compound B Segregate as Halogenated Organic Waste A->B  Classification   C Collect in Designated Compatible Container B->C D Label Container as 'Hazardous Halogenated Waste' C->D E Store in Secure Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Disposal Company E->F  Handover   G Transport to Treatment Facility F->G H Incineration at Certified Facility G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-amino-5-bromothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 3-amino-5-bromothiophene-2-carboxylate. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

As a brominated organic compound, it requires careful handling to mitigate risks such as toxicity and reactivity.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards.To prevent eye irritation from splashes or vapors. Must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC). A lab coat or chemical-resistant apron is also required. For larger quantities, flame-retardant antistatic protective clothing should be worn.To prevent skin irritation upon contact.[3][5] Gloves must be inspected before use and disposed of properly after handling the chemical.
Respiratory Protection A NIOSH-approved vapor respirator should be used, especially when working outside of a fume hood or in poorly ventilated areas.To prevent respiratory tract irritation from inhaling dust or vapors.[4][6]

Operational Plan: Step-by-Step Handling Procedure

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][4]

  • Ground all equipment containing the material to prevent static discharge.[6]

  • Keep the compound away from heat, sparks, and open flames.[6]

2. Chemical Handling:

  • Avoid all personal contact, including inhalation of vapors or dust.[5]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[3][8]

  • Keep the container tightly closed when not in use.[3][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2]

  • Keep containers tightly sealed to prevent the release of vapors.[2]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][3]

Spill Management Protocol

Small Spills:

  • If flammable, extinguish all nearby ignition sources.[2]

  • For very small spills, treatment with sodium thiosulfate before absorption may be appropriate.[2]

  • Absorb the spill with an inert, non-combustible material such as sand or dry earth.[6]

  • Carefully collect the absorbed material into a designated and labeled hazardous waste container.[2][6]

Large Spills:

  • Evacuate the area immediately.

  • Stop the leak only if it can be done without risk.[6]

  • Keep away from heat and all sources of ignition.[6]

  • Prevent the spill from entering sewers, basements, or confined areas.[6]

  • Contact your institution's environmental health and safety (EHS) department for assistance with disposal.[6]

Disposal Plan

1. Waste Segregation and Collection:

  • All waste containing this compound, including contaminated solids (gloves, filter paper, etc.) and aqueous solutions, must be treated as hazardous waste.[2]

  • Solid waste should be collected in a designated, sealed container for halogenated organic solids.[2]

  • Liquid waste should be collected in a separate, sealed container for halogenated organic liquids.[2]

  • Do not dispose of this chemical down the drain.[3]

2. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste".[2]

3. Disposal Request:

  • Dispose of the contents and container to an approved waste disposal plant.[3][8] Follow your institution's procedures for requesting a hazardous waste pickup.

Workflow for Handling this compound

G Workflow: Handling this compound prep Preparation & Engineering Controls ppe Don Personal Protective Equipment (PPE) prep->ppe handling Chemical Handling in Fume Hood ppe->handling storage Secure Storage handling->storage If not all material is used spill Spill Occurs handling->spill waste_gen Generate Waste handling->waste_gen decon Decontaminate Work Area & Remove PPE handling->decon storage->handling For subsequent use spill_mgmt Spill Management Protocol spill->spill_mgmt spill_mgmt->waste_gen disposal Segregate & Label Hazardous Waste waste_gen->disposal pickup Request Waste Pickup disposal->pickup end End of Process pickup->end decon->end

Caption: Workflow for the safe handling and disposal of the specified chemical.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-5-bromothiophene-2-carboxylate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.